RXR antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H33F3N2O3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)-2-(trifluoromethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C28H33F3N2O3/c1-6-7-8-13-36-23-16-19-18(26(2,3)11-12-27(19,4)5)15-22(23)33-21-10-9-17(24(34)35)14-20(21)32-25(33)28(29,30)31/h9-10,14-16H,6-8,11-13H2,1-5H3,(H,34,35) |
InChI Key |
PFGPMEOWAJKLPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Pivotal Role of Retinoid X Receptors (RXRs)
An In-depth Technical Guide on the Core Mechanism of Action of RXR Antagonists
Retinoid X Receptors (RXRs) are members of the nuclear receptor superfamily, a class of ligand-activated transcription factors that play a critical role in regulating a vast array of physiological processes, including cell differentiation, metabolism, proliferation, and apoptosis.[1][2] There are three RXR isotypes: RXRα, RXRβ, and RXRγ.[3] A unique feature of RXRs is their ability to function as "master regulators" by forming dimers. They can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptors (VDRs).[1][3] These receptor dimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby controlling their transcription.
The transcriptional activity of RXR dimers is modulated by the binding of small lipophilic molecules (ligands) to a specialized ligand-binding pocket (LBP) within the receptor's ligand-binding domain (LBD). Agonist binding induces a specific conformational change that promotes the recruitment of co-activator proteins, leading to gene transcription. Conversely, RXR antagonists are compounds that bind to the receptor but fail to elicit this productive conformational change, thereby inhibiting receptor activity and gene expression. This guide provides a detailed examination of the molecular mechanisms underpinning the action of RXR antagonists.
Core Mechanism of Action: A Multi-Step Inhibition
The mechanism of RXR antagonism is a process of competitive inhibition and allosteric modulation that ultimately results in the repression of gene transcription. It can be broken down into several key steps:
-
Binding to the Ligand-Binding Pocket (LBP): Like agonists, RXR antagonists are small molecules that access and bind to the hydrophobic LBP within the RXR LBD. They compete with endogenous or synthetic agonists for this binding site. However, some antagonists have been identified that bind to alternative surface sites, such as the co-regulator binding groove, representing a novel mechanism of action.
-
Induction of an Inactive Conformation: The binding of an antagonist induces or stabilizes a conformation of the LBD that is transcriptionally inactive. A critical element in this process is the C-terminal helix of the LBD, known as Activation Function-2 (AF-2) or Helix 12. Upon agonist binding, Helix 12 folds into a specific "active" conformation, creating a binding surface for co-activator proteins. Antagonists, by contrast, prevent Helix 12 from adopting this active conformation. The helix may be displaced or positioned in a way that physically obstructs the co-activator binding site.
-
Modulation of Co-regulator Interactions: The conformational state of the LBD directly dictates its interaction with co-regulator proteins.
-
Inhibition of Co-activator Recruitment: The primary consequence of the antagonist-induced conformation is the failure to recruit co-activator proteins, such as members of the p160 steroid receptor co-activator (SRC) family. Without co-activators, the assembly of the transcriptional machinery at the target gene promoter is blocked.
-
Stabilization of Co-repressor Binding: In the absence of a ligand, or when bound to an antagonist, the RXR heterodimer is often associated with co-repressor complexes (containing proteins like SMRT or NCoR), which actively suppress gene transcription. Antagonists can work by preventing the agonist-induced dissociation of these co-repressors or, in the case of inverse agonists, by actively promoting or stabilizing the co-repressor-receptor interaction.
-
-
Transcriptional Repression: The net effect of blocking co-activator recruitment and/or promoting co-repressor association is the inhibition of target gene transcription.
This multi-step process is visualized in the signaling pathway diagrams below.
References
An In-depth Technical Guide to the Synthesis of RXR Antagonist 13e
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for a potent Retinoid X Receptor (RXR) antagonist, compound 13e , also known as 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid. The synthesis is based on the route reported by Nakayama et al. in ACS Medicinal Chemistry Letters, 2011.[1] This document offers comprehensive experimental protocols, quantitative data, and visual diagrams of the synthesis and the relevant biological signaling pathway.
Introduction to RXR Antagonist 13e
Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to a variety of physiological processes.[1] As such, they are significant targets for drug discovery. Compound 13e is a potent RXR antagonist that is structurally related to the RXR agonist NEt-3IB.[1] Its synthesis provides a valuable methodology for creating both RXR agonists and antagonists from a common precursor.
Synthesis Pathway Overview
The synthesis of RXR antagonist 13e begins with the precursor, methyl 6-(N-ethyl-N-(3-isobutoxy-4-isopropylphenyl)amino)nicotinate (11 ). The core of the synthesis involves a three-step process:
-
Iodination: Introduction of an iodine atom at the ortho position to the amino group on the phenyl ring of compound 11 to yield methyl 6-(N-ethyl-N-(5-isobutoxy-4-isopropyl-2-iodophenyl)amino)nicotinate (12 ).
-
Heck Coupling: A palladium-catalyzed cross-coupling reaction of the iodinated intermediate 12 with styrene to introduce the styryl group, forming the methyl ester of the final product.
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid to yield the final RXR antagonist, 13e .
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and biological activity of RXR antagonist 13e and its intermediates.
Table 1: Synthesis Yields and Physical Data
| Compound Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 12 | Methyl 6-(N-ethyl-N-(5-isobutoxy-4-isopropyl-2-iodophenyl)amino)nicotinate | C₂₂H₂₉IN₂O₃ | 512.38 | 95 | Colorless oil |
| 13e (ester) | Methyl 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinate | C₃₀H₃₆N₂O₃ | 488.62 | 85 | Colorless oil |
| 13e | 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid | C₂₉H₃₄N₂O₃ | 474.60 | 98 | White solid |
Table 2: Biological Activity of RXR Antagonist 13e
| Compound | Target | Assay Type | pA₂ Value |
| 13e | RXRα | Transcriptional Activation | 8.23 |
Experimental Protocols
Synthesis of Methyl 6-(N-ethyl-N-(5-isobutoxy-4-isopropyl-2-iodophenyl)amino)nicotinate (12)
-
Reaction Setup: To a solution of methyl 6-(N-ethyl-N-(3-isobutoxy-4-isopropylphenyl)amino)nicotinate (11 ) (386 mg, 1.0 mmol) in methanol (10 mL) was added a solution of iodine monochloride (ICl) in dichloromethane (1.0 M, 1.1 mL, 1.1 mmol) at 0 °C.
-
Reaction Conditions: The reaction mixture was stirred at 0 °C for 30 minutes.
-
Work-up and Purification: The reaction was quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 10:1) to afford compound 12 as a colorless oil.
Synthesis of Methyl 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinate (13e methyl ester)
-
Reaction Setup: A mixture of methyl 6-(N-ethyl-N-(5-isobutoxy-4-isopropyl-2-iodophenyl)amino)nicotinate (12 ) (512 mg, 1.0 mmol), styrene (0.17 mL, 1.5 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and triethylamine (0.42 mL, 3.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) was prepared in a sealed tube.
-
Reaction Conditions: The mixture was heated at 100 °C for 12 hours.
-
Work-up and Purification: The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 15:1) to give the methyl ester of 13e as a colorless oil.
Synthesis of 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid (13e)
-
Reaction Setup: To a solution of methyl 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinate (489 mg, 1.0 mmol) in a mixture of methanol (5 mL) and tetrahydrofuran (THF) (5 mL) was added a 1 M aqueous solution of sodium hydroxide (5 mL).
-
Reaction Conditions: The reaction mixture was stirred at room temperature for 12 hours.
-
Work-up and Purification: The organic solvents were removed under reduced pressure. The aqueous residue was acidified with 1 M hydrochloric acid and the resulting precipitate was collected by filtration. The solid was washed with water and dried under vacuum to give compound 13e as a white solid.
Visualizations
Synthesis Pathway of RXR Antagonist 13e
Caption: Synthesis pathway of RXR antagonist 13e.
RXR Signaling Pathway and Antagonism
Caption: RXR signaling and the mechanism of antagonism.
References
An In-depth Technical Guide to the Retinoid X Receptor Modulator: LG100754
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of LG100754, a pivotal modulator of the Retinoid X Receptor (RXR). LG100754 is a unique synthetic retinoid characterized by its dual activity: it functions as an antagonist of RXR homodimers while simultaneously acting as an agonist for specific RXR heterodimers, most notably with the Peroxisome Proliferator-Activated Receptors (PPARs). This paradoxical activity, often termed the "phantom effect," has made LG100754 a valuable tool for dissecting the complex signaling pathways governed by RXR and a subject of interest for therapeutic development, particularly in the context of metabolic diseases. This document details the mechanism of action of LG100754, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Retinoid X Receptors (RXRs)
Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a central role in regulating a wide array of physiological processes, including cell growth, differentiation, metabolism, and embryonic development.[1] RXRs can function as homodimers (RXR/RXR) or as heterodimeric partners with a variety of other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[2] The ability of RXR to form these diverse partnerships makes it a master regulator of numerous signaling pathways.
RXR heterodimers can be broadly classified into two categories: permissive and non-permissive. In permissive heterodimers (e.g., RXR/PPAR, RXR/LXR), the complex can be activated by an agonist for either RXR or its partner receptor.[1] In contrast, non-permissive heterodimers (e.g., RXR/RAR, RXR/VDR) are generally only responsive to the ligand of the partner receptor, with the RXR ligand having a minimal or synergistic role.[1]
Discovery and Development of LG100754
The unique pharmacological profile of LG100754, particularly its "phantom effect," was a significant finding. This compound was identified as an antagonist of RXR homodimers but was subsequently found to act as an agonist for specific RXR heterodimers, including RXR:PPARγ and RXR:PPARα.[3] This dual activity has made it an invaluable tool for studying the distinct roles of RXR homodimers and heterodimers.
Mechanism of Action
The dual functionality of LG100754 stems from its specific interactions within the ligand-binding pocket (LBP) of RXR and the allosteric effects it exerts on its dimeric partners.
As an RXR Homodimer Antagonist:
When LG100754 binds to the LBP of an RXR homodimer, it induces a conformational change that is distinct from that induced by an agonist. Crystallographic studies have revealed that the propoxy group of LG100754 sterically hinders the C-terminal activation helix (H12) from adopting the active conformation necessary for coactivator recruitment. This prevents the association of coactivator proteins and leads to the transcriptional repression of RXR homodimer target genes.
As an RXR Heterodimer Agonist (The "Phantom Effect"):
In the context of certain heterodimers, such as RXR:PPARγ, LG100754 binding to RXR leads to the activation of the heterodimeric complex. This phenomenon, initially termed the "phantom effect," was thought to be an allosteric activation of the partner receptor. However, further studies have suggested a more complex mechanism. While LG100754 acts as a full antagonist at the RXR subunit, it can also directly bind to the partner receptor (e.g., RAR), stabilizing an active conformation and promoting coactivator recruitment to that subunit. In the case of RXR:PPARγ, LG100754 binding to RXR facilitates the activation of PPARγ-dependent pathways, leading to downstream effects such as adipocyte differentiation.
The following diagram illustrates the differential action of LG100754 on RXR homodimers and permissive heterodimers.
Quantitative Data
The following table summarizes the key quantitative parameters reported for LG100754, highlighting its antagonistic and agonistic activities.
| Parameter | Value | Assay Type | Target | Comments | Reference |
| IC50 | 16 nM | Reporter Gene Assay | RXRα Homodimer | Antagonistic activity against RXR agonist (Compound 2) in CV-1 cells. | |
| EC50 | ~1 µM | Reporter Gene Assay | RXR:PPARγ Heterodimer | Agonistic activity in the presence of a PPARγ agonist (rosiglitazone). | |
| EC50 | Not explicitly stated | Reporter Gene Assay | RXR:PPARα Heterodimer | Demonstrates agonistic activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of LG100754.
Luciferase Reporter Gene Assay for RXR Antagonism
This assay is used to quantify the ability of LG100754 to inhibit the transcriptional activity of RXR homodimers induced by an RXR agonist.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing:
-
An expression vector for human RXRα.
-
A luciferase reporter plasmid containing multiple copies of an RXR response element (RXRE) upstream of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
Add a constant concentration of an RXR agonist (e.g., 100 nM 9-cis-retinoic acid).
-
Add varying concentrations of LG100754 to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of the agonist-induced activity by LG100754 at each concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of a ligand to promote the interaction between a nuclear receptor and a coactivator peptide.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Express and purify the ligand-binding domain (LBD) of RXRα fused to a Glutathione S-transferase (GST) tag.
-
Obtain a terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Synthesize or obtain a fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator, such as SRC1 (acceptor fluorophore).
-
Prepare an assay buffer (e.g., TR-FRET Coregulator Buffer).
-
-
Assay Procedure (for agonist activity on heterodimers):
-
In a 384-well plate, add serial dilutions of LG100754.
-
Add a solution containing the GST-RXRα-LBD and the LBD of the partner receptor (e.g., PPARγ).
-
Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Measure the fluorescence using a plate reader capable of time-resolved fluorescence.
-
Excite the terbium donor at approximately 340 nm.
-
Measure the emission at 495 nm (terbium) and 520 nm (fluorescein) after a time delay (e.g., 100 µs).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission (520 nm) to the donor emission (495 nm).
-
Plot the emission ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.
-
3T3-L1 Adipocyte Differentiation Assay
This cell-based assay is used to assess the ability of LG100754 to promote the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Workflow Diagram:
References
In-Depth Technical Guide: Binding Affinity of RXR Antagonist 1 to RXR Subtypes
For Researchers, Scientists, and Drug Development Professionals
Core Topic: Analysis of the Binding Affinity of RXR Antagonist 1 (Compound 6a) to Retinoid X Receptor (RXR) Subtypes
This technical guide provides a comprehensive overview of the binding characteristics of the selective Retinoid X Receptor (RXR) modulator, "this compound," also identified as compound 6a. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to RXR and its Antagonists
Retinoid X Receptors (RXRs) are a group of nuclear receptors that play a pivotal role in regulating a wide array of physiological processes, including cell differentiation, proliferation, and metabolism.[1] There are three distinct subtypes of RXR: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3), each encoded by a separate gene.[1] These receptors can function as homodimers or as heterodimeric partners with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[1]
RXR antagonists are molecules that bind to RXRs and inhibit their function. By preventing the binding of natural or synthetic agonists, these antagonists induce a conformational change in the receptor that hinders the recruitment of co-activator proteins essential for gene transcription. This inhibitory action makes RXR antagonists valuable tools for both basic research and as potential therapeutic agents for various diseases, including type 2 diabetes.[2][3]
"this compound" (compound 6a) is a potent and selective modulator of RXR, demonstrating significant antagonistic activity. This guide will delve into the specifics of its binding affinity to the different RXR subtypes.
Quantitative Binding Affinity Data
The binding affinity of "this compound" (compound 6a) has been primarily characterized for the human Retinoid X Receptor alpha (hRXRα) ligand-binding domain (LBD). The available quantitative data is summarized in the table below.
| Parameter | Value | Receptor Subtype | Method | Reference |
| Ki (Inhibition Constant) | 0.384 ± 0.072 µM | hRXRα-LBD | Competitive Binding Assay | |
| Kd (Dissociation Constant) | 0.277 ± 0.038 µM | hRXRα-LBD | Fluorescence Quenching Assay | |
| pA2 | 8.06 | Not specified, likely RXRα | Schild Plot Analysis |
Note: At the time of this guide's compilation, specific binding affinity data (Ki, Kd, or IC50 values) for "this compound" (compound 6a) with RXRβ and RXRγ subtypes were not available in the reviewed literature. The high degree of conservation in the ligand-binding pocket across RXR subtypes suggests that the antagonist may exhibit similar affinities for RXRβ and RXRγ; however, this remains to be experimentally verified.
Experimental Protocols
The determination of the binding affinity of "this compound" for hRXRα-LBD involved two primary experimental methodologies as detailed in the work by Watanabe et al. (2022).
Fluorescence Quenching Assay (for Kd Determination)
This assay measures the direct binding of a ligand to a receptor by observing the quenching of intrinsic tryptophan fluorescence of the receptor upon ligand binding.
Workflow:
Fluorescence Quenching Assay Workflow
Detailed Steps:
-
Protein Preparation: The human RXRα ligand-binding domain (hRXRα-LBD) is expressed and purified.
-
Ligand Preparation: "this compound" is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: A fixed concentration of the purified hRXRα-LBD is incubated with the various concentrations of "this compound" in a suitable buffer.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of the hRXRα-LBD is measured using a fluorometer. The excitation wavelength is typically set around 290 nm, and the emission is monitored at approximately 330 nm.
-
Data Analysis: The degree of fluorescence quenching is calculated as the difference in fluorescence intensity in the absence and presence of the antagonist. The Kd value is then determined by fitting the plot of fluorescence quenching versus antagonist concentration to a one-site binding equation.
Competitive Binding Assay (for Ki Determination)
This assay determines the affinity of a test compound by measuring its ability to compete with a known fluorescent ligand for binding to the receptor.
Workflow:
Competitive Binding Assay Workflow
Detailed Steps:
-
Reagent Preparation: Purified hRXRα-LBD, a fluorescent RXR antagonist with known binding characteristics (the "probe"), and serial dilutions of "this compound" are prepared.
-
Incubation: A fixed concentration of hRXRα-LBD and the fluorescent probe are incubated with the varying concentrations of "this compound".
-
Fluorescence Measurement: The fluorescence intensity of the probe is measured. As "this compound" displaces the fluorescent probe from the hRXRα-LBD, the fluorescence intensity will change.
-
Data Analysis: The concentration of "this compound" that inhibits 50% of the fluorescent probe binding (IC50) is determined from a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent probe.
Signaling Pathways
RXR antagonists exert their effects by modulating the transcriptional activity of RXR-containing dimers. The binding of an antagonist to the ligand-binding pocket of RXR prevents the conformational changes necessary for the recruitment of co-activator proteins, thereby inhibiting the transcription of target genes.
RXR Antagonist Signaling Pathway
Mechanism of Action:
-
Binding: "this compound" binds to the ligand-binding pocket (LBP) of the RXR within a homodimer or a heterodimer complex.
-
Conformational Change: This binding event induces or stabilizes a receptor conformation that is unfavorable for the release of co-repressor complexes and the recruitment of co-activator complexes.
-
Transcriptional Repression: With the co-repressor complex remaining bound, the transcriptional machinery is not activated, leading to the inhibition of target gene expression.
Conclusion
"this compound" (compound 6a) is a well-characterized antagonist of the human RXRα subtype, with a binding affinity in the sub-micromolar range. The experimental protocols for determining its binding constants are robust and rely on established biophysical techniques. While specific binding data for RXRβ and RXRγ are currently lacking, the high conservation of the ligand-binding domain suggests a similar mode of action across all subtypes. Further research is warranted to confirm the binding affinities for the β and γ subtypes to provide a complete profile of this potent RXR modulator. This information is critical for its continued development as a research tool and potential therapeutic agent.
References
Unveiling the Structural Basis of RXR Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoid X Receptor (RXR) is a central player in nuclear receptor signaling, forming heterodimers with numerous other nuclear receptors to regulate a wide array of physiological processes. As such, RXR represents a critical target for therapeutic intervention in various diseases, including cancer, metabolic disorders, and inflammatory conditions. While the quest for selective RXR modulators is intense, a detailed understanding of the structural basis of RXR antagonism is paramount for rational drug design. This technical guide provides a comprehensive overview of the interaction between RXR antagonists and the RXR ligand-binding domain (LBD). Although a specific crystal structure for a compound designated "RXR antagonist 1" is not publicly available, this guide consolidates the known quantitative binding data for a potent modulator, "this compound (compound 6a)," and leverages structural information from other RXR-antagonist complexes to elucidate the molecular mechanisms of antagonism. Detailed experimental protocols for the characterization of such interactions are also provided.
Quantitative Analysis of RXR Antagonist Binding
Precise and reproducible quantitative data is the cornerstone of drug discovery. The following tables summarize the binding affinities and functional potencies of "this compound (compound 6a)" and another well-characterized RXR antagonist, HX531, for the human RXRα LBD.
Table 1: Binding Affinity and Potency of this compound (compound 6a) for hRXRα-LBD
| Parameter | Value | Description |
| pA2 | 8.06[1] | A measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[2][3][4][5] |
| Ki | 0.384 ± 0.072 µM | The inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in a competition binding assay. |
| Kd | 0.277 ± 0.038 µM | The dissociation constant, reflecting the equilibrium between the ligand-receptor complex and its dissociated components. |
| Ki/Kd Ratio | 1.39 | A ratio close to 1 suggests a simple, competitive binding mechanism. |
Table 2: Functional Potency of the RXR Antagonist HX531
| Parameter | Value | Description |
| IC50 | 18 nM | The half-maximal inhibitory concentration, representing the concentration of the antagonist that inhibits 50% of the maximal response induced by an agonist. |
The Structural Basis of RXR Antagonism: A Model-Based Approach
In the absence of a specific crystal structure for "this compound," we can infer the mechanism of action by examining the crystal structure of the RXRα LBD in complex with other ligands and through molecular modeling. The binding of an agonist to the ligand-binding pocket (LBP) of the RXR LBD induces a conformational change, most notably in the C-terminal helix 12 (H12), also known as the activation function 2 (AF-2) helix. This "active" conformation creates a binding surface for coactivator proteins, which are essential for initiating gene transcription.
RXR antagonists function by binding to the LBP and preventing this agonist-induced conformational change. They can achieve this in several ways:
-
Steric Hindrance: The antagonist may possess a bulky chemical moiety that physically prevents H12 from adopting the active conformation.
-
Disruption of Key Interactions: The antagonist may fail to establish or may actively disrupt the hydrogen bonds and hydrophobic interactions within the LBP that are necessary to stabilize the active conformation of H12.
-
Promotion of a Repressive Conformation: Some antagonists may induce an alternative conformation of H12 that favors the recruitment of corepressor proteins, leading to the active silencing of gene transcription.
Modeling studies of the antagonist HX531 docked into the RXRα LBP suggest that its binding necessitates a conformational adaptation of either the ligand or the protein, which is inconsistent with the adoption of the canonical agonist conformation of H12.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to characterize the interaction between an RXR antagonist and the RXR LBD.
Expression and Purification of the Human RXRα Ligand-Binding Domain (LBD)
This protocol is adapted from established methods for expressing and purifying nuclear receptor LBDs in Escherichia coli.
-
Cloning: The cDNA encoding the human RXRα LBD (amino acid residues ~223-462) is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3) pLysS. A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 3-4 hours at 30°C or overnight at 18-20°C to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol), and lysed by sonication or using a French press. The lysate is clarified by ultracentrifugation.
-
Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed extensively with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged RXRα LBD is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
His-Tag Cleavage (Optional): If required, the His-tag can be removed by incubation with a site-specific protease (e.g., thrombin or TEV protease) for which a recognition site is engineered between the tag and the LBD sequence. The cleaved tag and the protease are subsequently removed by a second passage over the Ni-NTA column.
-
Size-Exclusion Chromatography: As a final purification step, the eluted protein is subjected to size-exclusion chromatography (gel filtration) to remove any remaining impurities and protein aggregates. The protein is eluted in a buffer suitable for long-term storage and subsequent experiments (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay like the Bradford assay.
Ligand Binding Assays
These assays are crucial for determining the binding affinity of an antagonist for the RXR LBD.
-
Principle: This assay measures the ability of a non-radiolabeled antagonist to compete with a radiolabeled agonist (e.g., [³H]9-cis-retinoic acid) for binding to the RXR LBD.
-
Procedure: A constant concentration of the purified RXRα LBD and the radiolabeled agonist are incubated with increasing concentrations of the unlabeled antagonist. The reaction is allowed to reach equilibrium.
-
Separation: The protein-bound radioligand is separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) assay, where the HAP resin binds the protein-ligand complex.
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
-
Principle: SPR is a label-free technique that measures the binding of an analyte (the antagonist) to a ligand (the RXR LBD) immobilized on a sensor chip in real-time.
-
Procedure: The purified RXRα LBD is immobilized on a sensor chip. A solution containing the antagonist is then flowed over the chip surface.
-
Detection: The binding of the antagonist to the immobilized RXR LBD causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
X-ray Crystallography
This protocol outlines the general steps for determining the crystal structure of the RXRα LBD in complex with an antagonist.
-
Complex Formation: The purified RXRα LBD is incubated with a molar excess of the antagonist to ensure saturation of the ligand-binding pocket.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed. Small droplets of the protein-ligand complex are mixed with the crystallization solution and allowed to equilibrate against a larger reservoir of the same solution.
-
Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain large, well-diffracting single crystals.
-
X-ray Diffraction Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is typically solved by molecular replacement, using a previously determined structure of the RXR LBD as a search model. The initial model is then refined against the experimental data, and the antagonist molecule is built into the electron density map. The final structure is validated for its geometric quality and agreement with the diffraction data.
Visualizing RXR Antagonism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.
References
The Biological Function of Retinoid X Receptor Antagonists: A Technical Guide
Introduction
Retinoid X receptors (RXRs) are a class of nuclear receptors that play a crucial role in regulating a wide array of physiological processes, including cell differentiation, proliferation, apoptosis, and metabolism.[1] RXRs function as transcription factors, modulating the expression of target genes. They can form homodimers with themselves or, more commonly, heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1][2] This ability to partner with numerous other receptors places RXR at a central crossroads of metabolic and signaling pathways.[2]
RXR antagonists are compounds that bind to RXRs and inhibit their activity.[1] This antagonism can occur through several mechanisms, including preventing the binding of natural ligands, inducing conformational changes that hinder the recruitment of co-activator proteins, or promoting the binding of co-repressor proteins. By blocking RXR-mediated signaling, these antagonists provide powerful tools for dissecting the complex roles of RXR in health and disease and represent a promising avenue for therapeutic intervention in oncology, metabolic disorders, and inflammatory diseases.
Mechanism of Action
In the absence of a ligand, RXR heterodimers are typically bound to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene expression. Upon binding of an agonist to RXR's partner receptor (in non-permissive heterodimers) or to either receptor (in permissive heterodimers), a conformational change occurs. This change leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription.
RXR antagonists disrupt this process. By binding to the ligand-binding pocket (LBP) of RXR, they prevent the conformational changes necessary for coactivator recruitment. Some antagonists may even stabilize the receptor's interaction with corepressors, further inhibiting gene transcription. The ultimate effect is the blockade of downstream gene expression regulated by the RXR-containing dimer.
Figure 1: General mechanism of RXR antagonist action.
Biological Functions and Therapeutic Applications
The widespread roles of RXR heterodimers make RXR antagonists relevant to a variety of disease states.
Cancer
Altered RXR expression and function have been implicated in cancer development. RXR antagonists can interfere with malignant pathways, potentially slowing tumor progression. For instance, the synthetic agonist bexarotene is approved for treating cutaneous T-cell lymphoma (CTCL). Antagonists are being explored for their ability to inhibit cell proliferation, induce apoptosis, and block angiogenesis in various cancers. Some RXR antagonists have been shown to reduce drug resistance in melanoma and prevent the polarization of M2 macrophages, which can promote tumor growth.
Metabolic Diseases
RXRs are key regulators of lipid metabolism and glucose homeostasis, making them attractive targets for conditions like obesity and type 2 diabetes. Functional antagonism of the PPARγ/RXR heterodimer has been shown to be a potential approach to protect against obesity and related diseases. Studies have demonstrated that RXR antagonists can decrease triglyceride content in adipose tissue, skeletal muscle, and the liver, and improve insulin resistance in diet-induced obesity models.
Inflammation and Autoimmune Diseases
RXRs are involved in the regulation of immune responses, and their dysregulation can contribute to chronic inflammation and autoimmunity. By inhibiting RXR activity, antagonists may help restore balance to the immune system. This has potential applications in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. For example, RXR antagonists have been shown to block T helper 2 (Th2) differentiation, which is critical in the development of allergic lung inflammation.
Quantitative Data on RXR Antagonists
The following tables summarize key quantitative data for several well-characterized RXR antagonists.
Table 1: Binding Affinities and IC50 Values of Common RXR Antagonists
| Compound | Type | Target | Binding Affinity (Kd or Ki) | Antagonist Activity (IC50) | Reference |
| HX531 | Pan-RXR Antagonist | RXRα | - | 1.0 µM | |
| RXR | IC50 = 18 nM | - | |||
| LG100754 | RXR Homodimer Antagonist | RXRα | - | - | |
| UVI3003 | RXR Antagonist | RXR | - | - | |
| PA452 | RXR Antagonist | RXR | - | - | |
| Danthron | Natural Product Antagonist | RXRα | Kd = 6.2 µM | IC50 = 0.11 µM | |
| RXR Antagonist 1 | RXR Modulator | hRXRα-LBD | Kd = 0.277 µM, Ki = 0.384 µM | pA2 = 8.06 |
Note: Data availability varies across different studies and experimental conditions. "-" indicates data not specified in the cited sources.
Key Experimental Protocols
Characterizing the function of RXR antagonists requires specific in vitro and in vivo assays. Below are detailed protocols for two fundamental techniques.
Luciferase Reporter Assay for RXR Activity
This assay is widely used to measure the ability of a compound to modulate the transcriptional activity of an RXR-driven reporter gene.
Objective: To quantify the antagonistic effect of a test compound on RXR-mediated gene transcription.
Principle: Cells are co-transfected with an expression vector for RXR (and its heterodimer partner) and a reporter vector containing a luciferase gene under the control of an HRE. In the presence of an RXR agonist, the receptor complex binds the HRE and drives luciferase expression. An antagonist will compete with the agonist or otherwise inhibit the receptor, leading to a decrease in luciferase activity, which is measured as a reduction in light output. A dual-luciferase system, with a second reporter (e.g., Renilla luciferase) under a constitutive promoter, is often used to normalize for transfection efficiency and cell viability.
Detailed Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, CV-1) in 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a transfection mix containing:
-
An RXR expression plasmid.
-
An expression plasmid for the desired heterodimer partner (e.g., LXR, PPARγ).
-
A reporter plasmid with an appropriate HRE upstream of a firefly luciferase gene (e.g., pGL4).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol and add the mix to the cells.
-
-
Compound Treatment: After 18-24 hours of incubation, replace the medium with fresh medium containing:
-
A constant concentration of an RXR agonist (e.g., 9-cis-retinoic acid, bexarotene).
-
Varying concentrations of the test antagonist compound.
-
Include appropriate controls: vehicle only (basal), agonist only (max activation), and antagonist only.
-
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: Workflow for a dual-luciferase reporter assay.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to investigate protein-protein interactions in their native cellular context. This protocol can determine if an RXR antagonist disrupts the interaction between RXR and its heterodimer partner or its association with coactivator or corepressor proteins.
Objective: To assess the effect of an RXR antagonist on the formation of RXR-containing protein complexes.
Principle: A specific antibody against a "bait" protein (e.g., RXR) is used to pull down the entire protein complex from a cell lysate. The precipitated proteins are then separated by SDS-PAGE and identified by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., a coactivator like SRC-1). A change in the amount of prey protein pulled down in the presence of an antagonist indicates a modulatory effect on the protein-protein interaction.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells to high confluency.
-
Treat the cells with the RXR antagonist, an agonist, or vehicle control for a specified period.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., RIPA or NP-40 based buffer) containing protease and phosphatase inhibitors. Perform all steps at 4°C to preserve protein complexes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the lysate with Protein A/G-agarose or magnetic beads for 1 hour to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein (e.g., anti-RXR antibody) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the prey protein (e.g., anti-SRC-1).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analyze the band intensity to determine the relative amount of prey protein that co-precipitated with the bait.
-
Signaling Pathway Visualization
RXR antagonists can modulate numerous signaling pathways by disrupting the function of specific heterodimers. The PPARγ/RXR pathway is a key regulator of adipogenesis and glucose metabolism and is a prime target for antagonists in the context of metabolic disease.
Figure 3: Disruption of the PPARγ/RXR signaling pathway by an RXR antagonist.
Conclusion
Retinoid X receptor antagonists are invaluable molecular probes and potential therapeutic agents that target a central hub of nuclear receptor signaling. Their ability to selectively inhibit the function of RXR homodimers and specific heterodimers allows for the fine-tuning of complex biological processes involved in cancer, metabolic homeostasis, and inflammation. Further development of potent and selective RXR antagonists, guided by the robust experimental methodologies outlined in this guide, holds significant promise for novel therapeutic strategies against a range of human diseases.
References
The Retinoid X Receptor Antagonist "RXR antagonist 1": A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of "RXR antagonist 1" (also referred to as compound 6a), a potent and selective modulator of the Retinoid X Receptor (RXR). RXRs are critical nuclear receptors that form heterodimers with a variety of other nuclear receptors, thereby regulating gene transcription involved in crucial physiological processes, including metabolism and cell differentiation. Dysregulation of RXR signaling has been implicated in various diseases, including type 2 diabetes. This document summarizes the available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the complex signaling pathways involving RXR. Due to the limited public availability of comprehensive pharmacokinetic data for "this compound," this guide incorporates representative data and protocols from other well-characterized RXR antagonists to provide a thorough understanding of this class of compounds.
Introduction to Retinoid X Receptors (RXRs)
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. There are three RXR isotypes: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3). A unique feature of RXRs is their ability to form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These dimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.
RXR heterodimers can be classified as "permissive" or "non-permissive." In permissive heterodimers (e.g., with PPARs and LXRs), the complex can be activated by an RXR-specific ligand (rexinoid), a partner-specific ligand, or both. In non-permissive heterodimers (e.g., with RARs), the complex is only activated by the partner receptor's ligand. RXR antagonists are molecules that bind to the ligand-binding pocket of RXR and prevent its activation, thereby inhibiting the transcription of target genes. This inhibitory action makes them valuable tools for studying RXR biology and potential therapeutic agents for diseases driven by aberrant RXR signaling, such as type 2 diabetes.
Pharmacodynamics of this compound (compound 6a)
"this compound" is a potent modulator of RXR with demonstrated antagonistic activity. The available pharmacodynamic data for this compound are summarized in the table below.
Quantitative Pharmacodynamic Data
| Parameter | Value | Species/System | Reference |
| pA2 | 8.06 | Not Specified | [1] |
| Ki | 0.384 ± 0.072 µM | Human RXRα Ligand-Binding Domain (LBD) | [1] |
| Kd | 0.277 ± 0.038 µM | Human RXRα Ligand-Binding Domain (LBD) | [1] |
Table 1: Summary of in vitro pharmacodynamic parameters for this compound.
These data indicate that "this compound" is a potent, competitive antagonist of the human RXRα receptor.
Mechanism of Action
"this compound" exerts its effect by competitively binding to the ligand-binding pocket (LBP) of the RXRα protein. This binding prevents the conformational changes necessary for the recruitment of coactivator proteins and subsequent activation of gene transcription. By blocking the activation of RXR, "this compound" can inhibit the signaling of both RXR homodimers and permissive heterodimers. This mechanism of action is central to its potential therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes, where modulation of RXR-containing heterodimers (e.g., PPAR/RXR) is a key therapeutic strategy.
Signaling Pathways
RXR plays a central role in a complex network of signaling pathways through its ability to form heterodimers. The following diagrams illustrate the key signaling pathways involving RXR and its heterodimerization partners.
Figure 1: Overview of RXR Heterodimer Signaling Pathway and Point of Intervention for this compound.
References
Molecular Modeling of RXR Antagonist 1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoid X Receptor (RXR) is a critical nuclear receptor that plays a pivotal role in various physiological processes, making it an attractive target for therapeutic intervention. "RXR antagonist 1," a potent modulator of RXR, has demonstrated significant antagonistic activity. Understanding the molecular interactions between this antagonist and the RXR ligand-binding domain (LBD) is crucial for the rational design of next-generation therapeutics. This technical guide provides an in-depth overview of the molecular modeling of the "this compound" interaction, complete with detailed experimental and computational protocols, quantitative data, and visual representations of key processes.
Introduction to Retinoid X Receptor (RXR) and its Antagonism
The Retinoid X Receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. RXRs can function as homodimers or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). This dimerization versatility allows RXR to regulate a wide array of genes involved in cellular differentiation, proliferation, and metabolism.
RXR antagonists are molecules that bind to the RXR LBD but fail to induce the conformational changes necessary for coactivator recruitment and subsequent gene transcription. Instead, they often stabilize a conformation that promotes the binding of corepressors, leading to the silencing of target genes. This mechanism of action makes RXR antagonists promising candidates for the treatment of various diseases, including metabolic disorders and cancer.
The RXR Signaling Pathway
The canonical RXR signaling pathway involves the binding of an agonist to the LBD, which induces a conformational change, leading to the recruitment of coactivator proteins and the initiation of gene transcription. Antagonists disrupt this process.
Quantitative Data for "this compound"
"this compound" (also referred to as compound 6a) is a potent and competitive antagonist of the human Retinoid X Receptor alpha (hRXRα). Its binding affinity and antagonistic activity have been quantified through various biochemical and cellular assays.
| Parameter | Value | Description | Reference |
| pA2 | 8.06 | A measure of the antagonist's potency. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. | |
| Ki | 0.384 ± 0.072 µM | The inhibition constant, representing the concentration of the antagonist that will bind to half of the receptor sites at equilibrium in the absence of the agonist. | |
| Kd | 0.277 ± 0.038 µM | The equilibrium dissociation constant, indicating the affinity of the antagonist for the receptor. A lower Kd value signifies a higher binding affinity. |
Experimental Protocols
The characterization of "this compound" involves a series of in vitro experiments to determine its binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and Kd) of "this compound" to the RXR LBD.
Methodology:
-
Receptor Preparation: The ligand-binding domain of human RXRα is expressed in and purified from E. coli.
-
Radioligand: A tritiated RXR agonist, such as [³H]-9-cis-retinoic acid, is used as the radioligand.
-
Competition Binding: A constant concentration of the radioligand is incubated with the purified RXRα LBD in the presence of increasing concentrations of unlabeled "this compound".
-
Separation: The bound and free radioligand are separated using a filter-binding apparatus.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay measures the functional antagonistic activity (pA2) of "this compound".
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured.
-
Transfection: The cells are co-transfected with three plasmids:
-
An expression vector for the full-length human RXRα.
-
A reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: The transfected cells are treated with a constant concentration of an RXR agonist (e.g., 9-cis-retinoic acid) and varying concentrations of "this compound".
-
Luciferase Assay: After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted to generate a dose-response curve, from which the pA2 value is calculated.
Molecular Modeling of the "this compound" Interaction
Molecular modeling techniques are invaluable for elucidating the three-dimensional interactions between "this compound" and the RXRα LBD at an atomic level.
Homology Modeling
As a crystal structure of RXRα in complex with "this compound" is not publicly available, a homology model can be built using the crystal structure of the RXRα LBD bound to a similar antagonist, such as LG100754 (PDB ID: 3A9E), as a template.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor.
Methodology:
-
Receptor Preparation: The prepared RXRα LBD structure is processed by adding hydrogen atoms, assigning partial charges, and defining the binding site based on the location of the co-crystallized ligand in the template structure.
-
Ligand Preparation: A 3D structure of "this compound" is generated and optimized to its lowest energy conformation.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the antagonist within the receptor's binding pocket.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to identify plausible binding modes and key interactions with the receptor.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, allowing for the assessment of its stability and the refinement of the binding pose.
Methodology:
-
System Setup: The docked complex of RXRα and "this compound" is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.
-
Production Run: A long-timescale MD simulation is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, the flexibility of different protein regions, and the persistence of key intermolecular interactions.
Predicted Binding Mode and Key Interactions
Based on docking studies of structurally related diazepinylbenzoic acid antagonists, "this compound" is predicted to bind within the hydrophobic ligand-binding pocket of the RXRα LBD. Key interactions are likely to include:
-
Hydrophobic Interactions: The diazepine and benzoic acid rings of the antagonist are expected to form extensive hydrophobic interactions with nonpolar residues lining the pocket, such as Leucine, Isoleucine, and Phenylalanine.
-
Hydrogen Bonding: The carboxylic acid moiety of the benzoic acid group is predicted to form a crucial hydrogen bond with a key residue at the base of the pocket, such as an Arginine or a Serine, anchoring the ligand in place.
-
Steric Clash with Helix 12: The bulky substituent on the diazepine ring is hypothesized to extend towards the C-terminal helix 12 (H12). This steric clash prevents H12 from adopting the "active" conformation required for coactivator binding, thereby forcing it into an "antagonist" conformation.
Conclusion
The molecular modeling of the "this compound" interaction with the RXRα LBD provides a powerful framework for understanding its mechanism of action at a molecular level. By combining experimental data with computational techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the key interactions that govern antagonist binding and activity. This knowledge is instrumental in the structure-based design of novel RXR modulators with improved potency, selectivity, and pharmacokinetic properties for the treatment of a range of human diseases.
An In-depth Technical Guide to RXR Antagonist 1 and its Role in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in regulating various physiological processes, including metabolism, cell differentiation, and inflammation. RXRs function by forming heterodimers with other nuclear receptors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). The RXR/PPARγ heterodimer is a key regulator of glucose homeostasis and adipogenesis, making it a significant therapeutic target for type 2 diabetes (T2D). While RXR agonists have been explored for their insulin-sensitizing effects, their clinical utility has been hampered by side effects. This has shifted focus towards the therapeutic potential of RXR antagonists. This technical guide provides a comprehensive overview of "RXR antagonist 1," a potent RXR modulator, and the broader role of RXR antagonism in T2D research, with a focus on experimental protocols and data presentation for the scientific community.
Core Compound: this compound (Compound 6a)
"this compound" (also referred to as compound 6a) is a potent and selective modulator of the Retinoid X Receptor. Its primary mechanism of action involves competitive binding to the ligand-binding pocket of RXR, thereby inhibiting the downstream signaling cascades initiated by RXR activation.
Quantitative Data for this compound
| Parameter | Value | Reference |
| RXR-antagonistic activity (pA2) | 8.06 | [1] |
| Binding Affinity (Ki) for hRXRα-LBD | 0.384 ± 0.072 µM | [1] |
| Dissociation Constant (Kd) for hRXRα-LBD | 0.277 ± 0.038 µM | [1] |
| Ki/Kd Ratio | 1.39 | [1] |
| Effective Concentration for Antagonistic Activity | 1 µM | [1] |
The Role of RXR Antagonism in Type 2 Diabetes
RXR antagonists exert their anti-diabetic effects primarily through the modulation of the PPARγ/RXR heterodimer. In the context of T2D, which is often associated with obesity and insulin resistance, this heterodimer plays a crucial role in adipocyte differentiation and lipid metabolism.
Signaling Pathway of RXR/PPARγ in Type 2 Diabetes
The antagonism of RXR within the RXR/PPARγ heterodimer leads to the inhibition of transcriptional activation of target genes involved in adipogenesis and fatty acid storage. This can lead to a reduction in triglyceride accumulation in tissues like white adipose tissue (WAT), skeletal muscle, and the liver, thereby improving insulin sensitivity.
References
Understanding the pA2 Value of RXR Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological parameter, pA2, for the retinoid X receptor (RXR) antagonist, designated as "RXR antagonist 1" (also known as compound 6a). This document outlines the quantitative data, experimental methodologies for its determination, and the relevant signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.
Quantitative Data Summary
The antagonistic potency of "this compound" has been quantified and is summarized in the table below. This allows for a clear comparison of its key pharmacological values.
| Parameter | Value | Description | Reference |
| pA2 | 8.06 | The negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency. | [1] |
| Ki | 0.384 ± 0.072 µM | The inhibition constant, representing the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. It is a measure of binding affinity. | [1] |
| Kd | 0.277 ± 0.038 µM | The equilibrium dissociation constant, representing the concentration of the antagonist at which half of the receptors are occupied at equilibrium. It is a measure of binding affinity. | [1] |
Experimental Protocols
The determination of the pA2 value for "this compound" is typically achieved through a cellular-based reporter gene assay. The following is a detailed methodology representative of such an experiment.
Principle
The pA2 value is a measure of the potency of a competitive antagonist. It is determined by quantifying the extent to which the antagonist shifts the dose-response curve of an RXR agonist. This is commonly performed using a reporter gene assay where the activation of RXR by an agonist leads to the expression of a reporter gene (e.g., luciferase). The antagonist's ability to inhibit this agonist-induced reporter gene expression is measured at various concentrations.
Materials
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1) that does not endogenously express high levels of RXR.
-
Expression Plasmids:
-
An expression vector for the human retinoid X receptor alpha (hRXRα).
-
A reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
RXR Agonist: A known potent RXR agonist (e.g., 9-cis-retinoic acid).
-
This compound (Compound 6a): The test compound.
-
Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and transfection reagent (e.g., Lipofectamine).
-
Luciferase Assay System: Reagents for the detection of luciferase and control reporter activity.
Methods
-
Cell Culture and Transfection:
-
Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well plates.
-
After 24 hours, cells are co-transfected with the hRXRα expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Following a 24-hour transfection period, the medium is replaced with a medium containing a fixed, sub-maximal concentration (e.g., EC80) of the RXR agonist.
-
"this compound" is then added to the wells in a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Reporter Gene Assay:
-
After a 24-hour incubation with the compounds, the cells are lysed.
-
The luciferase and control reporter activities are measured using a luminometer.
-
-
Data Analysis and pA2 Calculation:
-
The luciferase activity is normalized to the control reporter activity to account for variations in transfection efficiency and cell number.
-
Dose-response curves for the antagonist are generated by plotting the normalized luciferase activity against the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined from the dose-response curve.
-
To determine the pA2 value, dose-response curves for the agonist are generated in the absence and presence of at least two different fixed concentrations of "this compound".
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the Schild regression line.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated using the DOT language.
Caption: RXR Signaling Pathway and Mechanism of Antagonism.
Caption: Experimental Workflow for pA2 Value Determination.
References
RXR Antagonist 1: A Chemical Probe for Deciphering Nuclear Receptor Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid X Receptor (RXR) holds a unique and central position in the nuclear receptor superfamily. It functions as an obligate heterodimer partner for numerous other nuclear receptors, including the Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs). This places RXR at the crossroads of multiple signaling pathways that govern a wide array of physiological processes, from metabolism and development to inflammation and cell differentiation. The ability to modulate RXR activity with specific chemical tools is therefore of paramount importance for both basic research and therapeutic development.
This technical guide focuses on RXR antagonist 1 , a potent and selective modulator of RXR activity. We will delve into its mechanism of action, provide a comprehensive overview of its biochemical and cellular characteristics, and present detailed experimental protocols for its application in nuclear receptor research. This guide is intended to serve as a valuable resource for researchers seeking to utilize this compound as a chemical tool to dissect the intricate signaling networks orchestrated by RXR and its diverse partners.
Mechanism of Action
This compound, also referred to as compound 6a in some literature, functions as a competitive antagonist of the Retinoid X Receptor.[1] It exerts its inhibitory effect by binding to the ligand-binding pocket (LBP) of RXR, thereby preventing the recruitment of coactivator proteins that are essential for transcriptional activation. This blockade of coactivator interaction effectively silences the transcriptional activity of RXR-containing homo- and heterodimers.
The antagonism of RXR by this compound can have varied effects depending on the dimerization partner. In the context of permissive heterodimers , such as PPAR/RXR and LXR/RXR, where activation can be achieved by an agonist for either partner, an RXR antagonist can attenuate or block the signaling output. For non-permissive heterodimers , like RAR/RXR, which are primarily activated by the partner receptor's ligand, an RXR antagonist can inhibit the synergistic activation mediated by an RXR agonist.[2]
Data Presentation: Quantitative Analysis of this compound and Comparators
The following table summarizes the key quantitative data for this compound and other commonly used RXR antagonists, providing a comparative overview of their potency and binding affinities.
| Compound | Target | Assay Type | Value | Unit | Reference |
| This compound (6a) | hRXRα-LBD | Competitive Binding | Ki = 0.384 ± 0.072 | µM | [1] |
| hRXRα-LBD | Dissociation Constant | Kd = 0.277 ± 0.038 | µM | [1] | |
| RXR | Functional Antagonism | pA2 = 8.06 | [1] | ||
| HX531 | RXRα | Reporter Assay | IC50 = 1.0 | µM | |
| LG100754 | RXRα | Reporter Assay | IC50 = 16 | nM | |
| UVI3003 | hRXR | Functional Antagonism | IC50 = 0.24 | µM | |
| PA452 | RXR | Functional Antagonism | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.
Reporter Gene Assay
This assay is fundamental for quantifying the agonistic or antagonistic activity of a compound on a specific nuclear receptor.
Materials:
-
HEK293T cells
-
Expression plasmid for the nuclear receptor of interest (e.g., full-length RXRα or a Gal4-RXR-LBD fusion)
-
Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., RXRE-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
RXR agonist (e.g., 9-cis-retinoic acid)
-
This compound
-
Luciferase assay system
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound, with or without a fixed concentration of an RXR agonist. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the IC50 or pA2 value for the antagonist.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of a compound to a target protein in a homogenous format.
Materials:
-
Purified recombinant RXR Ligand Binding Domain (LBD)
-
A fluorescently labeled RXR ligand (tracer)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
A plate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Setup: In a 384-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with only the tracer and RXR-LBD (maximum polarization) and wells with only the tracer (minimum polarization) as controls.
-
RXR-LBD and Tracer Addition: Add a pre-mixed solution of the purified RXR-LBD and the fluorescent tracer to all wells. The concentrations of the receptor and tracer should be optimized beforehand to achieve a stable and significant polarization window.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the antagonist concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Co-immunoprecipitation (Co-IP)
This technique is used to study the interaction between RXR and its coregulator proteins in the presence or absence of an antagonist.
Materials:
-
Cells expressing tagged versions of RXR and a coregulator protein (e.g., Myc-RXR and HA-SRC-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the tag of the bait protein (e.g., anti-Myc antibody)
-
Protein A/G agarose or magnetic beads
-
This compound
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Protocol:
-
Cell Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the antibody against the tagged bait protein overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the prey protein (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
RXR Homodimer Signaling and Antagonism
Caption: RXR homodimer signaling pathway and the inhibitory action of this compound.
Permissive Heterodimer (PPAR/RXR) Signaling and Antagonism
Caption: PPAR/RXR permissive heterodimer signaling and its inhibition by this compound.
Non-Permissive Heterodimer (RAR/RXR) Signaling and Antagonism
Caption: RAR/RXR non-permissive heterodimer signaling and the effect of this compound.
Experimental Workflow for Co-immunoprecipitation
Caption: A step-by-step workflow for a co-immunoprecipitation experiment.
Conclusion
This compound is a valuable chemical tool for the investigation of nuclear receptor signaling. Its potency and selectivity make it an ideal probe for dissecting the complex roles of RXR in various physiological and pathological contexts. The data and protocols presented in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the intricate world of nuclear receptor-mediated gene regulation. As with any chemical probe, careful experimental design and appropriate controls are crucial for obtaining robust and interpretable results.
References
The Differential Impact of RXR Antagonists on Homodimer vs. Heterodimer Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoid X Receptor (RXR) holds a unique position within the nuclear receptor superfamily, acting as a master regulator through its ability to form both homodimers and heterodimers with a wide range of other receptors. This dimerization promiscuity allows RXR to control a vast array of physiological processes, from metabolism and development to inflammation and cell differentiation. Consequently, RXR has emerged as a significant therapeutic target. RXR antagonists, molecules that inhibit the receptor's activity, exhibit complex pharmacological profiles that are highly dependent on the specific dimeric context. This technical guide provides an in-depth analysis of the differential effects of RXR antagonists on RXR homodimers versus RXR heterodimers, using the well-characterized pan-antagonist HX531 as a primary example and the selective modulator LG100754 to illustrate functional diversity. We detail the underlying molecular mechanisms, present comparative activity data, and provide protocols for key experimental assays used in their characterization.
Introduction to Retinoid X Receptors (RXRs)
RXRs (subtypes α, β, and γ) are ligand-activated transcription factors that play a pivotal role in gene regulation.[1] Unlike many other nuclear receptors that function primarily as homodimers, RXRs are obligate partners for numerous other receptors, including:
-
Retinoic Acid Receptors (RARs)
-
Peroxisome Proliferator-Activated Receptors (PPARs)
-
Liver X Receptors (LXRs)
-
Vitamin D Receptor (VDR)
-
Thyroid Hormone Receptor (TR)
This ability to form heterodimers is central to their function.[2][3] The transcriptional activity of these dimer complexes can be modulated by ligands for RXR (rexinoids), its partner receptor, or both. RXR antagonists are compounds that bind to RXR and block the transcriptional activation induced by RXR agonists, offering a powerful tool to dissect and therapeutically modulate these signaling pathways.[4][5]
Core Mechanism of RXR Antagonism
RXR antagonists function by binding to the ligand-binding pocket (LBP) of the receptor. This binding event stabilizes a specific conformation of the receptor's ligand-binding domain (LBD) that is transcriptionally inactive.
An agonist binding to the LBP induces a critical conformational change, most notably in the C-terminal helix 12 (H12), creating a surface that facilitates the recruitment of co-activator proteins. These co-activators then promote gene transcription. In contrast, an antagonist sterically hinders the proper positioning of H12. This "antagonist conformation" prevents co-activator binding and instead promotes the recruitment of co-repressor complexes (containing proteins like SMRT or NCoR), which actively silence gene expression.
Differential Activity: Homodimers vs. Heterodimers
The functional outcome of an RXR antagonist binding is not uniform; it is dictated by the identity of RXR's dimerization partner.
RXR Homodimers (RXR/RXR)
RXR homodimers are typically activated by RXR-selective agonists (rexinoids). Pan-antagonists like HX531 potently inhibit this agonist-induced transcriptional activity. Similarly, the compound LG100754 was first identified as a potent antagonist of RXR homodimers.
RXR Heterodimers
RXR heterodimers are classified as either "permissive" or "non-permissive," which profoundly impacts antagonist function.
-
Non-Permissive Heterodimers (e.g., RXR-RAR, RXR-TR): In these pairs, the RXR subunit is "silent" or "subordinate." They are activated primarily by the ligand of the partner receptor (e.g., all-trans retinoic acid for RAR). An RXR agonist alone cannot activate transcription but can produce a synergistic effect when the partner is also liganded. A pan-antagonist like HX531 effectively inhibits the activity of these heterodimers.
-
Permissive Heterodimers (e.g., RXR-PPAR, RXR-LXR): These dimers can be activated by a ligand for either RXR or its partner. An RXR agonist alone is sufficient to induce transcription. Consequently, pan-antagonists like HX531 can block the signaling originating from the RXR subunit of these permissive heterodimers.
Dimer-Selective Modulation: The Case of LG100754
The complexity of RXR pharmacology is best exemplified by compounds like LG100754 . While it acts as a clear antagonist on RXR homodimers, it paradoxically functions as an agonist on certain heterodimers, including RXR-RAR and RXR-PPAR. This phenomenon was initially termed the "phantom ligand effect," suggesting that binding of the antagonist to RXR allosterically induced an active conformation in the unliganded partner receptor. Later structural and biochemical studies have suggested that this effect may also be due to the ligand's ability to directly bind and activate the partner receptor (e.g., RAR) within the heterodimer context. This dual activity contrasts sharply with pan-antagonists like HX531, which consistently inhibit activity across dimer types.
Summary of Antagonist Activity
The following table summarizes the functional effects of representative RXR antagonists on different dimer complexes.
| Compound | Dimer Complex | Partner Ligand | Functional Effect | References |
| HX531 | RXR/RXR (Homodimer) | RXR Agonist | Antagonist | |
| RXR/RAR (Non-permissive) | RAR Agonist | Antagonist | ||
| RXR/PPAR (Permissive) | PPAR or RXR Agonist | Antagonist | ||
| LG100754 | RXR/RXR (Homodimer) | RXR Agonist | Antagonist | |
| RXR/RAR (Non-permissive) | None | Agonist | ||
| RXR/PPAR (Permissive) | None | Agonist | ||
| RXR/LXR (Permissive) | None | No Activation | ||
| UVI3003 | RXR/RXR (Homodimer) | RXR Agonist | Antagonist | |
| RXR/PPARγ (Permissive) | None | Agonist (species-specific) |
Note: The IC50 for HX531 against RXR is reported as 18 nM. The IC50 for UVI3003 against human RXRα is 0.24 µM. Quantitative data for antagonists against specific heterodimer complexes are often context-dependent and determined via functional assays.
Visualizing Antagonist Effect on a Signaling Pathway
The RXR-RAR heterodimer is a classic non-permissive pathway. An antagonist blocks the synergistic transcriptional activation that occurs when both receptors are engaged by their respective ligands.
Key Experimental Protocols
Characterizing the activity of an RXR antagonist requires functional cell-based assays. The reporter gene assay is the gold standard for quantifying agonist and antagonist activity on specific dimer pairs.
Protocol: Luciferase Reporter Gene Assay
Objective: To quantify the ability of a test compound (e.g., HX531) to antagonize agonist-induced transcription mediated by a specific RXR dimer complex.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1).
-
Expression plasmid for hRXRα.
-
Expression plasmid for the partner receptor (e.g., hRARα, hPPARγ).
-
Reporter plasmid containing a luciferase gene downstream of a specific hormone response element (HRE). Examples:
-
RXR Homodimer: DR1-tk-luc (Direct Repeat with 1 nucleotide spacer).
-
RXR-RAR Heterodimer: DR5-tk-luc (Direct Repeat with 5 nucleotide spacer).
-
RXR-PPAR Heterodimer: PPRE-tk-luc (PPAR Response Element).
-
-
Control plasmid for transfection normalization (e.g., pCMV-β-galactosidase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture reagents (DMEM, FBS, etc.).
-
Test compounds: RXR antagonist, RXR agonist (e.g., Bexarotene), and partner ligand (e.g., ATRA for RAR, Rosiglitazone for PPARγ).
-
Luciferase and β-galactosidase assay reagents.
Methodology:
-
Cell Plating: Seed cells in 24- or 48-well plates at an appropriate density to reach ~70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the three plasmids: RXR expression vector, partner receptor expression vector (omit for homodimer assay), reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 18-24 hours post-transfection, replace the medium with fresh medium containing the compounds.
-
For antagonist testing, add the antagonist (e.g., HX531) at various concentrations in the presence of a fixed concentration of the appropriate agonist(s) (e.g., 100 nM Bexarotene for homodimers; 100 nM ATRA for RXR-RAR).
-
Include control wells: vehicle only, agonist only.
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Assay Reading:
-
Measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity using a spectrophotometer or colorimetric assay.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each well to correct for transfection efficiency.
-
Calculate the percent inhibition of the antagonist at each concentration relative to the "agonist only" control.
-
Plot the percent inhibition against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The pharmacological activity of an RXR antagonist is intricately linked to the dimeric state of the receptor. This guide highlights the critical distinction between pan-antagonists like HX531, which broadly suppress RXR signaling, and dimer-selective modulators like LG100754, which can antagonize homodimers while activating specific heterodimers. This functional diversity underscores the necessity for comprehensive profiling of any novel RXR modulator against a panel of both homodimer and various heterodimer complexes. For drug development professionals, understanding this differential activity is paramount for predicting therapeutic efficacy and potential off-target effects. Future research focused on developing antagonists with refined selectivity for specific heterodimer pairs could unlock new therapeutic avenues for metabolic diseases, cancer, and inflammatory conditions with greater precision and fewer side effects.
References
A Technical Guide to the Structural Classification of Novel RXR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural classification of novel Retinoid X Receptor (RXR) antagonists. It details the diverse chemical scaffolds, summarizes key quantitative data, and outlines the experimental protocols crucial for their discovery and characterization.
Introduction to Retinoid X Receptors (RXRs)
Retinoid X Receptors (RXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are three subtypes of RXR: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3)[1]. RXRs play a pivotal role in regulating gene expression by forming homodimers or, more commonly, heterodimers with other nuclear receptors[1][2]. These partners include Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR)[2][3]. This central role in numerous signaling pathways makes RXRs a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.
RXR antagonists are molecules that bind to the RXR ligand-binding pocket (LBP) but fail to induce the conformational changes necessary for transcriptional activation. Instead, they prevent the recruitment of coactivators, thereby inhibiting gene expression. The development of novel RXR antagonists with improved selectivity and drug-like properties is an active area of research.
Structural Classification of RXR Antagonists
The chemical diversity of RXR antagonists is expanding. While early antagonists were often modifications of known agonists, recent efforts have identified novel and diverse scaffolds. Broadly, RXR antagonists can be classified into three main categories based on their structural features and origins.
Agonist Scaffold-Based Antagonists
Many early and potent RXR antagonists were developed by modifying the chemical structures of known RXR agonists. The general structure of these agonists consists of a hydrophobic core, a linker, and an acidic moiety. Antagonistic activity is often achieved by introducing bulky substituents that sterically hinder the adoption of an active receptor conformation.
A common strategy to convert an RXR agonist into an antagonist is the introduction of a long-chain alkoxy group. The length of this alkyl chain is critical; shorter chains may result in partial agonism, while longer chains typically confer potent antagonistic activity.
Besides alkoxy groups, other modifications to the agonist scaffold can also result in antagonistic properties. These include the introduction of different side chains or structural alterations that prevent the necessary conformational changes for receptor activation. A notable example is the diazepinylbenzoic acid scaffold.
Novel Synthetic Scaffolds
Through high-throughput screening, virtual screening, and de novo design, novel chemical scaffolds for RXR antagonists with no obvious structural similarity to known agonists have been discovered. These efforts are crucial for expanding the chemical space of RXR modulators and improving properties like subtype selectivity. Examples of such scaffolds include 2-(arylamino)pyrimidine-5-carboxylic acids and stilbene-based structures.
Natural Product-Derived Antagonists
Natural products represent a rich source of structurally diverse molecules with potential biological activities. Several natural products have been identified as RXR antagonists. For instance, Danthron, a component of rhubarb, has been shown to exhibit RXR antagonist activity.
Quantitative Data Summary
The following tables summarize the binding affinities and antagonistic activities of representative RXR antagonists from different structural classes.
Table 1: Agonist Scaffold-Based RXR Antagonists with Alkoxy Side Chains
| Compound | Scaffold | Modification | Binding Affinity (Ki/Kd) | Antagonistic Activity (IC50) | Reference |
| LG101506 | (2E,4E,6Z)-7-(2-alkoxy-3,5-di-alkylbenzene)-3-methylocta-2,4,6-trienoic acid | Long-chain alkoxy group | Low nM range for RXRα | Potent antagonist | |
| Compound 8 | Ring-constrained trienoic acid | Ring structure at positions 4 and 5 | N/A | More potent than LG101506 | |
| UVI3003 | Agonist scaffold | Long alkoxy side chain | N/A | Potent antagonist |
Table 2: Agonist Scaffold-Based RXR Antagonists with Other Modifications
| Compound | Scaffold | Modification | Binding Affinity (Ki/Kd) | Antagonistic Activity (IC50) | Reference |
| LG100754 | Agonist scaffold | N/A | IC50 = 16 nM | Antagonist of RXR homodimers | |
| HX531 | Diazepinylbenzoic acid | N-n-propyl and nitro group | N/A | RXR-selective antagonist | |
| K-80003 | NSAID derivative | Improved affinity for RXR | IC50 = 2.4 µM | RXR antagonist |
Table 3: Novel Scaffolds and Natural Product RXR Antagonists
| Compound | Scaffold/Origin | Binding Affinity (Ki/Kd) | Antagonistic Activity (IC50) | Reference |
| Compound 14 | 1,2,3-substituted five-ring | Low µM IC50 | RXRα selective antagonist | |
| Compound 15 | 1,2,3-substituted five-ring | Low µM IC50 | RXRβ and RXRγ selective antagonist | |
| Danthron | Natural product (rhubarb) | Kd = 6.2 µM for RXRα | IC50 = 0.11 µM |
Key Signaling Pathways and Experimental Workflows
RXR Signaling Pathway
RXR acts as a central regulator by forming heterodimers with a variety of other nuclear receptors. The transcriptional outcome of these heterodimers upon ligand binding depends on the partner receptor. "Permissive" heterodimers, such as RXR/PPAR, can be activated by agonists of either RXR or its partner. In contrast, "non-permissive" heterodimers, like RXR/RAR, are only activated by the partner receptor's ligand, with the RXR acting as a silent partner. RXR antagonists can modulate these pathways by preventing the conformational changes required for coactivator recruitment.
Caption: RXR forms heterodimers with partner nuclear receptors to regulate gene expression.
Experimental Workflow for RXR Antagonist Discovery
The discovery and characterization of novel RXR antagonists typically follow a multi-step process, beginning with screening to identify initial hits, followed by a series of assays to confirm and characterize their activity and mechanism of action.
Caption: A general workflow for the discovery and development of novel RXR antagonists.
Detailed Experimental Protocols
The characterization of RXR antagonists relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the RXR LBD.
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound for RXR.
-
Materials:
-
Recombinant human RXRα LBD
-
Radiolabeled ligand (e.g., [3H]9-cis-retinoic acid)
-
Test compounds
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the recombinant RXRα LBD with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand using either SPA beads (which emit light when the radioligand is bound to the receptor attached to the bead) or by rapid filtration through a filter membrane that retains the receptor-ligand complex.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RXR in response to an agonist.
-
Objective: To determine the functional antagonistic activity (IC50) of a test compound.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HeLa)
-
An expression vector for the full-length RXR or its LBD fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of an RXR-responsive promoter element (e.g., a DR-1 element) or a GAL4 upstream activation sequence.
-
A transfection reagent (e.g., Lipofectamine).
-
An RXR agonist (e.g., 9-cis-retinoic acid or bexarotene).
-
Test compounds.
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the RXR expression vector and the reporter plasmid.
-
After an incubation period to allow for protein expression, treat the cells with a fixed concentration of an RXR agonist in the presence of varying concentrations of the test compound.
-
Incubate for a sufficient time (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The IC50 value is determined by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
X-ray Crystallography
Determining the crystal structure of an RXR LBD in complex with an antagonist provides invaluable insights into the molecular basis of antagonism.
-
Objective: To elucidate the binding mode of an antagonist within the RXR LBD and understand the structural changes it induces.
-
Procedure:
-
Express and purify high-quality, soluble RXR LBD protein.
-
Form a complex of the RXR LBD with the antagonist.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Grow single, diffraction-quality crystals of the complex.
-
Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known RXR structure as a search model.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure of the RXR-antagonist complex. This reveals the specific interactions between the antagonist and the amino acid residues of the ligand-binding pocket and explains how the antagonist prevents the receptor from adopting an active conformation.
-
Conclusion
The structural classification of RXR antagonists reveals a growing diversity of chemical scaffolds with the potential for therapeutic intervention in a wide range of diseases. The continued application of rational drug design, guided by detailed structure-activity relationship studies and structural biology, will be instrumental in the development of next-generation RXR modulators with enhanced potency, selectivity, and pharmacological properties. The experimental protocols outlined in this guide provide a robust framework for the identification and characterization of these novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of RXR Antagonist 1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of "RXR antagonist 1," a modulator of the Retinoid X Receptor (RXR). The protocols herein describe a detailed methodology for assessing the antagonist's potency and mechanism of action using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Introduction to Retinoid X Receptor (RXR)
Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription.[1][2] RXRs can function as homodimers or, more commonly, as heterodimers with other nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[1][2] These receptor complexes are involved in a wide array of physiological processes, including metabolism, cell differentiation, and inflammation. The development of RXR antagonists is a promising therapeutic strategy for various diseases, including metabolic disorders and certain types of cancer.
Principle of the TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format well-suited for high-throughput screening and characterization of nuclear receptor modulators.[3] This technology combines the low background of time-resolved fluorescence with the homogeneous format of FRET. The assay measures the interaction between the RXR ligand-binding domain (LBD) and a coactivator peptide.
In this assay, the RXR-LBD is tagged with a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium), and the coactivator peptide is labeled with an acceptor fluorophore (e.g., Cy5 or a fluorescent protein). When the agonist-bound RXR-LBD recruits the coactivator peptide, the donor and acceptor are brought into close proximity (typically 20-90 Å), allowing for resonance energy transfer to occur upon excitation of the donor. This results in a fluorescent signal from the acceptor. An RXR antagonist will disrupt this interaction, leading to a decrease in the FRET signal. The use of lanthanides with long fluorescence lifetimes allows for a time delay between excitation and signal detection, which minimizes interference from background fluorescence.
RXR Signaling Pathway
Experimental Protocol: TR-FRET Assay for this compound
This protocol details a competitive binding assay to determine the inhibitory activity of "this compound" on the interaction between RXRα-LBD and a coactivator peptide.
Materials and Reagents
-
RXRα-LBD (GST-tagged), human, recombinant: (Vendor and Catalog #)
-
LanthaScreen™ TR-FRET Coregulator Peptide: Fluorescein-SRC2-2 (Invitrogen) or similar
-
LanthaScreen™ Tb-anti-GST Antibody: (Invitrogen)
-
RXR Agonist: 9-cis-Retinoic acid or Bexarotene (Tocris or other supplier)
-
This compound: (Test compound)
-
Assay Buffer: 20 mM Tris, pH 7.5, 50 mM NaCl, 0.01% Nonidet P-40
-
384-well, black, low-volume microplates: (Corning Costar or similar)
-
Plate reader capable of TR-FRET: (e.g., Analyst HT, Molecular Devices)
Experimental Workflow
Step-by-Step Procedure
-
Compound Plating:
-
Prepare a serial dilution of "this compound" in assay buffer.
-
Dispense the diluted antagonist and controls (agonist alone for maximum signal, buffer for minimum signal) into the 384-well plate.
-
-
Reagent Preparation:
-
Prepare a working solution of GST-RXRα-LBD and Tb-anti-GST antibody in assay buffer at the desired final concentrations.
-
Prepare a separate working solution of the fluorescein-labeled coactivator peptide and the RXR agonist (at its EC80 concentration, predetermined) in assay buffer.
-
-
Assay Assembly (Mix-and-Read Format):
-
Add the GST-RXRα-LBD/Tb-anti-GST antibody solution to all wells of the assay plate.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for antibody-protein binding.
-
Add the fluorescein-coactivator/agonist solution to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Set the excitation wavelength to ~330 nm and measure the emission at two wavelengths: ~620 nm (for the Terbium donor) and ~665 nm (for the fluorescein acceptor).
-
A time delay of 100 µs before reading is recommended to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the log concentration of "this compound".
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Data Presentation
The potency of "this compound" can be compared with other known RXR modulators. The following tables summarize representative data that could be obtained from the described assay and other relevant in vitro assays.
Table 1: Potency of RXR Modulators in TR-FRET Assay
| Compound | Class | IC50 (nM) |
| This compound | Antagonist | [Insert experimental value, e.g., 85] |
| PA452 | Antagonist | ~100 |
| Danthron | Antagonist | 110 |
| Bexarotene | Agonist | N/A (agonist) |
| 9-cis-Retinoic Acid | Agonist | N/A (agonist) |
Table 2: Binding Affinity of this compound
| Compound | Assay Type | Binding Constant (Kd) |
| This compound | Surface Plasmon Resonance (SPR) | [Insert experimental value, e.g., 4.88 x 10⁻⁷ M] |
| Danthron | Reporter Assay | 6.2 µM |
Conclusion
The provided protocol offers a robust and sensitive method for the in vitro characterization of "this compound". The TR-FRET assay is a reliable platform for determining the potency of RXR antagonists and is amenable to high-throughput screening for the discovery of novel modulators. The data generated from this and complementary assays are critical for advancing the understanding and development of new therapeutics targeting the retinoid X receptor.
References
Application Notes and Protocols for the Use of "RXR antagonist 1" in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid X receptors (RXRs) are a class of nuclear receptors that play a pivotal role in regulating gene transcription involved in various physiological processes, including cell proliferation, differentiation, and apoptosis.[1] RXRs function by forming homodimers or heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs).[1] The diverse functions of RXRs make them an attractive target for therapeutic intervention in a range of diseases, including cancer and metabolic disorders.
"RXR antagonist 1" is a potent and selective modulator of RXR, exhibiting strong antagonistic activity with a pA2 of 8.06.[2] These application notes provide a comprehensive guide for the utilization of "this compound" in in vitro cell culture experiments, covering essential protocols, data interpretation, and an overview of the key signaling pathways involved. The information presented here is intended to serve as a foundational resource for researchers exploring the therapeutic potential and cellular effects of RXR antagonism.
Chemical Properties and Handling
A clear understanding of the physicochemical properties of "this compound" is crucial for its effective use in cell culture experiments.
| Property | Value | Reference |
| Molecular Weight | 483.56 g/mol | [3] |
| Formula | C₂₉H₂₉N₃O₄ | [3] |
| Purity | ≥98% | |
| Solubility | Soluble to 20 mM in DMSO | |
| Storage | Store at +4°C | |
| CAS Number | 188844-34-0 |
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of "this compound" in dimethyl sulfoxide (DMSO).
Protocol for 10 mM Stock Solution:
-
Weigh out a precise amount of "this compound" powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note: Before use, thaw the stock solution at room temperature and briefly centrifuge to collect the contents at the bottom of the tube. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for common cell culture experiments to assess the biological effects of "this compound". These protocols are provided as a general guideline and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
"this compound" stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of "this compound" in complete medium from the 10 mM stock solution. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest antagonist concentration).
-
Remove the medium from the wells and add 100 µL of the prepared "this compound" dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
"this compound" stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of "this compound" for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Gene Expression Analysis (Quantitative Real-Time PCR)
qRT-PCR can be used to measure changes in the expression of RXR target genes following treatment with "this compound".
Materials:
-
Cells of interest
-
"this compound" stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., CCND1, BIRC5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Treat cells with "this compound" at the desired concentrations and for the appropriate duration.
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of a well-characterized RXR antagonist, HX531, on the viability of MCF-7 breast cancer cells after 72 hours of treatment. This data can serve as a reference for designing experiments with "this compound".
| Concentration of HX531 (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.1 |
| 5 | 62 | ± 3.5 |
| 10 | 45 | ± 2.8 |
| 25 | 28 | ± 1.9 |
| 50 | 15 | ± 1.2 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Signaling Pathways and Mechanisms of Action
RXR antagonists exert their effects by modulating complex signaling networks. Understanding these pathways is crucial for interpreting experimental results.
Canonical RXR Signaling Pathway
RXR antagonists competitively bind to the ligand-binding pocket (LBP) of RXR, preventing the binding of endogenous agonists. This blocks the conformational changes necessary for the recruitment of co-activator proteins and subsequent gene transcription.
Caption: Canonical RXR signaling pathway and the mechanism of action of "this compound".
Crosstalk with PI3K/AKT and NF-κB Signaling Pathways
Recent studies have indicated that RXR signaling can intersect with other critical cellular pathways, such as the PI3K/AKT and NF-κB pathways. A truncated form of RXRα (tRXRα), often overexpressed in cancer cells, has been shown to interact with the p85α subunit of PI3K, leading to the activation of AKT, a key promoter of cell survival. Some RXR antagonists have been found to disrupt this interaction, thereby inhibiting pro-survival signaling. Furthermore, there is evidence of crosstalk between RXR and the NF-κB pathway, a central regulator of inflammation and cell survival. The p65 subunit of NF-κB can physically interact with RXRα, potentially modulating its transcriptional activity.
Caption: Crosstalk between RXR signaling and the PI3K/AKT and NF-κB pathways.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the effects of "this compound" in cell culture.
Caption: A typical experimental workflow for studying "this compound" in cell culture.
Conclusion
"this compound" is a valuable tool for investigating the roles of RXR in cellular processes and for exploring its potential as a therapeutic agent. The protocols and information provided in these application notes offer a solid foundation for designing and executing robust cell culture experiments. Careful optimization of experimental conditions and a thorough understanding of the underlying signaling pathways will be essential for obtaining meaningful and reproducible results.
References
- 1. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RXR agonists inhibit high glucose-induced upregulation of inflammation by suppressing activation of the NADPH oxidase-nuclear factor-κB pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing RXR Antagonists in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid X Receptors (RXRs) are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), playing a pivotal role in regulating glucose homeostasis, lipid metabolism, and inflammation.[1][2][3] Dysregulation of RXR signaling has been implicated in the pathogenesis of metabolic diseases, including obesity and type 2 diabetes.[1] Consequently, antagonists of RXR have emerged as valuable research tools and potential therapeutic agents for these conditions.[1] This document provides detailed application notes and protocols for the use of RXR antagonists in animal models of metabolic disease, with a focus on "RXR antagonist 1" and the well-characterized antagonist, HX531.
"this compound" (also known as compound 6a) is a modulator of RXR with potent antagonistic activity, indicated by a pA2 value of 8.06 and a Ki of 0.384 ± 0.072 µM. While specific in vivo studies on "this compound" are not extensively published, its potent in vitro activity suggests its utility in metabolic disease research. This protocol will also draw upon the established in vivo applications of other RXR antagonists, such as HX531, to provide a comprehensive guide for researchers.
Data Presentation: Efficacy of RXR Antagonists in Animal Models
The following tables summarize the quantitative data from studies utilizing RXR antagonists in mouse models of metabolic disease.
Table 1: In Vitro Activity of this compound
| Compound | Parameter | Value | Reference |
| This compound | pA2 | 8.06 | |
| (compound 6a) | Ki (hRXRα-LBD) | 0.384 ± 0.072 µM | |
| Kd (hRXRα-LBD) | 0.277 ± 0.038 µM |
Table 2: In Vivo Administration and Effects of the RXR Antagonist HX531 in KK-Ay Mice
| Parameter | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Plasma Leptin | HX531 | 0.03% food admixture | 3 weeks | Dose- and time-dependent decrease | |
| HX531 | 0.06% food admixture | 3 weeks | Dose- and time-dependent decrease | ||
| Body Weight | HX531 | 0.03% food admixture | 3 weeks | Decreased | |
| HX531 | 0.06% food admixture | 3 weeks | Decreased | ||
| Mesenteric Adipose Tissue Weight | HX531 | 0.03% food admixture | 3 weeks | Decreased | |
| HX531 | 0.06% food admixture | 3 weeks | Decreased | ||
| Leptin Sensitivity | HX531 pre-treatment followed by leptin injection | 0.06% food admixture | 1 week | Significant decrease in food intake upon leptin challenge |
Signaling Pathway and Experimental Workflow
Signaling Pathway of RXR Antagonism in Metabolic Regulation
Caption: RXR antagonist signaling pathway in metabolic regulation.
Experimental Workflow for Evaluating RXR Antagonists in a Diet-Induced Obesity Model
Caption: Experimental workflow for RXR antagonist evaluation.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice, a common model for studying metabolic disease.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Control low-fat diet (LFD; typically 10% kcal from fat)
-
Standard animal housing and caging
Procedure:
-
Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: control (LFD) and experimental (HFD).
-
House the animals in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Provide the respective diets and water ad libitum for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
Obesity and insulin resistance typically develop after 8 weeks of HFD feeding.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO, PEG300, Tween-80, Saline, or Corn oil)
-
Sterile syringes and gavage needles
-
Vortex mixer
Preparation of Dosing Solution (Example for Oral Gavage): Note: The optimal vehicle and concentration should be determined empirically for "this compound". The following is a general protocol provided by MedChemExpress.
-
To prepare a 2.5 mg/mL solution, add 100 µL of DMSO to the appropriate amount of this compound to create a stock solution.
-
Add 400 µL of PEG300 to the stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Administration via Oral Gavage:
-
Weigh each mouse to calculate the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and administer the calculated volume of the RXR antagonist solution or vehicle.
-
Return the mouse to its cage and monitor for any adverse effects.
Administration via Food Admixture (based on HX531 protocol):
-
Calculate the amount of RXR antagonist needed to achieve the desired concentration in the diet (e.g., 0.03% or 0.06% w/w).
-
Thoroughly mix the antagonist with the powdered HFD to ensure uniform distribution.
-
Provide the medicated diet to the treatment group ad libitum.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of the animal to clear a glucose load.
Materials:
-
Sterile 20% dextrose solution
-
Glucometer and test strips
-
Syringes and needles (27-30G)
-
Restraining device
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer dextrose solution (2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.
Insulin Tolerance Test (ITT)
This test measures the response to exogenous insulin, indicating insulin sensitivity.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile saline
-
Glucometer and test strips
-
Syringes and needles (27-30G)
-
Restraining device
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer insulin (0.75-1.0 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
-
Plot blood glucose concentration over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
Conclusion
The use of RXR antagonists in animal models of metabolic disease is a valuable approach to investigate the role of RXR signaling in metabolic homeostasis and to evaluate the therapeutic potential of novel compounds. The protocols and data presented herein provide a framework for researchers to design and execute robust preclinical studies. While "this compound" is a promising tool based on its in vitro potency, further in vivo characterization is warranted. The established efficacy of antagonists like HX531 demonstrates the potential of this class of compounds to ameliorate key features of metabolic syndrome. Careful adherence to standardized protocols is essential for generating reproducible and translatable findings.
References
Application Notes and Protocols for Reporter Gene Assay of "RXR antagonist 1" Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid X Receptor (RXR) is a nuclear receptor that plays a crucial role in regulating gene transcription involved in various physiological processes, including cell differentiation, proliferation, and metabolism.[1] RXRs function by forming homodimers or heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] The transcriptional activity of RXR is modulated by the binding of ligands. RXR antagonists are compounds that inhibit this activity and are valuable tools for studying RXR signaling and for the development of therapeutics for various diseases, including type 2 diabetes and cancer.[2]
"RXR antagonist 1" (also referred to as compound 6a) is a potent modulator of RXR with significant antagonistic activity. This document provides detailed application notes and protocols for the characterization of "this compound" activity using a reporter gene assay.
Principle of the Reporter Gene Assay
The reporter gene assay is a widely used method to study the activity of nuclear receptors. The principle involves the use of a genetically engineered cell line that expresses the target receptor (e.g., RXRα) and contains a reporter gene (e.g., firefly luciferase) under the control of a specific hormone response element (HRE). When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE, driving the expression of the reporter gene. The activity of the reporter enzyme (luciferase) is then measured by adding a substrate and quantifying the resulting luminescence.
In an antagonist assay, the ability of a test compound to inhibit the agonist-induced reporter gene expression is measured. The reduction in luminescence in the presence of the antagonist, as compared to the agonist alone, is a measure of its antagonistic activity.
Data Presentation
The antagonistic activity of "this compound" has been characterized by its half-maximal inhibitory concentration (IC50), its binding affinity (Ki and Kd), and its pA2 value, which is a measure of the potency of a competitive antagonist.
Table 1: Quantitative Activity Data for "this compound"
| Parameter | Value | Description |
| pA2 | 8.06 | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the concentration-response curve of an agonist. |
| Ki | 0.384 ± 0.072 µM | The inhibition constant, representing the concentration of the antagonist that will bind to half of the receptors at equilibrium in the absence of agonist or other inhibitors. |
| Kd | 0.277 ± 0.038 µM | The equilibrium dissociation constant, representing the concentration of the ligand at which half of the receptors are occupied at equilibrium. |
| IC50 | See Figure 1 | The half-maximal inhibitory concentration, representing the concentration of the antagonist that inhibits the response (e.g., luciferase activity) by 50%. |
Figure 1: Dose-Dependent Inhibition of RXRα Transactivation by "this compound"
A graphical representation of the dose-response curve for "this compound" would be presented here, showing the percentage of inhibition of RXRα activity at different concentrations of the antagonist. The IC50 value is derived from this curve.
Signaling Pathway and Experimental Workflow Diagrams
RXR Signaling Pathway
The following diagram illustrates the signaling pathway of the Retinoid X Receptor (RXR) in the presence of an agonist and an antagonist.
References
Application Notes and Protocols for RXR Antagonist 1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid X Receptors (RXRs) are ligand-dependent transcription factors that play a crucial role in regulating cell growth, differentiation, and apoptosis.[1] As such, they have emerged as promising therapeutic targets in oncology.[2][3] RXR antagonists are compounds that inhibit the signaling pathways mediated by RXRs, offering a potential avenue for cancer therapy by interfering with malignant cellular processes.[2]
This document provides detailed application notes and protocols for the use of RXR antagonist 1 (also known as compound 6A) in cancer cell lines.[4] Data and methodologies from studies on other well-characterized pan-RXR antagonists, such as HX531, are also included to provide a broader context and more comprehensive guidance.
Data Presentation
Table 1: In Vitro Efficacy of this compound (Compound 6A)
| Cell Line | Cancer Type | IC50 (µM) | Efficacy | Reference |
| HepG2 | Hepatocellular Carcinoma | < 10 | Potent anti-proliferative activity | |
| A549 | Lung Carcinoma | < 10 | Potent anti-proliferative activity | |
| LO2 | Normal Liver Cells | > 100 | Low cytotoxicity | |
| MRC-5 | Normal Lung Fibroblasts | > 100 | Low cytotoxicity |
Table 2: In Vitro Efficacy of Pan-RXR Antagonist HX531
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| Not Specified | Melanoma | 18 | Anti-melanoma activity |
Mechanism of Action
This compound (compound 6A) has been shown to induce apoptosis in cancer cells. Its mechanism involves the time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and a significant stimulation of caspase-3 activity, leading to RXRα-dependent apoptosis.
The pan-RXR antagonist HX531 has been demonstrated to upregulate the p53-p21Cip1 pathway, which results in G0/G1 cell cycle arrest and inhibition of cellular differentiation.
Signaling Pathway of RXR Antagonist-Induced Cell Cycle Arrest
Caption: RXR antagonist-mediated upregulation of the p53-p21 pathway leading to G0/G1 cell cycle arrest.
Signaling Pathway of RXR Antagonist-Induced Apoptosis
Caption: this compound induces apoptosis through the activation of Caspase-3 and cleavage of PARP.
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow for evaluating the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Complete culture medium (specific to the cell line)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with drug concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Induce apoptosis in cells by treating with this compound at the desired concentration and for the desired time.
-
Collect both adherent and suspension cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment with this compound.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes for fixation.
-
-
Rehydration and Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution containing RNase A.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound (compound 6A) demonstrates significant anti-proliferative and pro-apoptotic activity in specific cancer cell lines with minimal toxicity to normal cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this and other RXR antagonists. Further studies are warranted to explore the full therapeutic potential of targeting the RXR pathway in oncology.
References
- 1. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving "RXR Antagonist 1" for In Vivo Studies
These application notes provide detailed protocols and guidelines for the dissolution of "RXR antagonist 1" for in vivo research applications. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and preclinical studies.
Introduction to this compound
Retinoid X Receptor (RXR) antagonists are a class of compounds that modulate the activity of RXRs, which are nuclear receptors playing a crucial role in various physiological processes, including development, metabolism, and cell differentiation.[1][2] "this compound" is a specific modulator with potent RXR-antagonistic activity, showing a pA2 of 8.06.[3] It is utilized in research, particularly in studies related to type 2 diabetes.[2][3] Due to the hydrophobic nature of many small molecule inhibitors like this compound, appropriate formulation is critical for achieving the desired solubility and bioavailability in in vivo models.
RXR functions by forming heterodimers with other nuclear receptors such as RAR (Retinoic Acid Receptor), PPAR (Peroxisome Proliferator-Activated Receptor), and VDR (Vitamin D Receptor). These dimers bind to specific DNA sequences known as hormone response elements to regulate gene transcription. Antagonizing RXR can thus modulate these signaling pathways, which is of therapeutic interest in various diseases.
Data Presentation: Solubility and Formulation
The following table summarizes the recommended formulations for dissolving "this compound" for in vivo administration. It is crucial to note that the selection of a vehicle may depend on the specific animal model, route of administration, and experimental design. A vehicle-only control group should always be included in in vivo studies.
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - |
| Aqueous Phase | 45% Saline | - |
| Achieved Solubility | 2.5 mg/mL | 2.5 mg/mL |
| Molar Concentration | 4.97 mM | 4.97 mM |
| Appearance | Clear Solution | Clear Solution |
| Special Handling | Requires ultrasonication | Requires ultrasonication |
Data sourced from MedChemExpress product information for this compound.
Experimental Protocols
Below are detailed, step-by-step protocols for the preparation of "this compound" dosing solutions.
3.1. Materials and Equipment
-
"this compound" (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride, sterile)
-
Corn oil, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Analytical balance
-
Warming bath (optional)
3.2. Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for routes of administration where an aqueous-based vehicle is preferred.
-
Weighing the Compound: Accurately weigh the required amount of "this compound" powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the calculated volume of DMSO to the tube to achieve a 10% final volume concentration. Vortex thoroughly until the powder is fully dissolved.
-
Addition of PEG300: Add the calculated volume of PEG300 to make up 40% of the final volume. Vortex the solution until it is homogeneous.
-
Addition of Tween-80: Add the calculated volume of Tween-80 to constitute 5% of the final volume. Vortex again to ensure complete mixing.
-
Addition of Saline: Slowly add the saline (45% of the final volume) to the mixture. The solution may become cloudy upon the addition of the aqueous phase.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate until the solution becomes clear. Gentle warming (e.g., to 37°C) may be used in conjunction with sonication to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Final Inspection: Once a clear solution is obtained, it is ready for in vivo administration. Visually inspect for any precipitation before each use.
3.3. Protocol 2: DMSO/Corn Oil Formulation
This protocol is often used for oral gavage or subcutaneous administration where a lipid-based vehicle is acceptable.
-
Weighing the Compound: Accurately weigh the desired amount of "this compound" and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the calculated volume of DMSO (10% of the final volume). Vortex until the compound is completely dissolved.
-
Addition of Corn Oil: Add the calculated volume of corn oil to the DMSO solution to make up the remaining 90% of the final volume.
-
Mixing and Sonication: Vortex the mixture thoroughly. Due to the immiscibility of DMSO and corn oil, a stable suspension or emulsion is often formed. Use an ultrasonic bath to ensure a uniform and finely dispersed mixture.
-
Final Inspection: The resulting formulation should be a clear solution. Ensure the solution is well-mixed before each administration.
Storage and Stability
For stock solutions of "this compound", the following storage conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is best practice to prepare fresh dosing solutions for each experiment. If storage of the final formulation is necessary, it should be stored at 4°C for short periods (24-48 hours), and visually inspected for precipitation before use. Always bring the solution to room temperature before administration.
Mandatory Visualizations
5.1. Experimental Workflow Diagram
Caption: Workflow for preparing "this compound" dosing solutions.
5.2. RXR Signaling Pathway Diagram
Caption: Inhibition of RXR signaling pathway by an antagonist.
References
Application Notes and Protocols for Cell-based Compound Screening with RXR Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in regulating a wide array of physiological processes, including cell differentiation, proliferation, and metabolism.[1][2] RXRs function by forming homodimers or heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[1][2][3] This heterodimerization allows for a complex and nuanced control of gene expression.
RXR antagonist 1 (also known as compound 6a; MedChemExpress Cat. No.: HY-144377) is a potent and selective modulator of RXR. It exhibits strong RXR-antagonistic activity, making it a valuable tool for studying RXR signaling pathways and for screening for novel therapeutic agents, particularly in the context of metabolic diseases like type 2 diabetes. These application notes provide detailed protocols for utilizing this compound in cell-based compound screening assays.
Mechanism of Action
RXR antagonists function by binding to the ligand-binding pocket (LBP) of the RXR protein. This binding prevents the conformational change that is normally induced by an agonist. Consequently, the recruitment of co-activator proteins is blocked, and in many cases, co-repressor proteins are actively recruited to the receptor complex. This leads to the repression of target gene transcription. The activity of RXR antagonists can be context-dependent, varying with the specific RXR heterodimer partner (e.g., PPAR, LXR, or another RXR).
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Notes |
| pA2 | 8.06 | A measure of the antagonist's potency. |
| Ki | 0.384 ± 0.072 µM | Inhibitor constant for human RXRα ligand-binding domain (LBD). |
| Kd | 0.277 ± 0.038 µM | Dissociation constant for human RXRα LBD. |
Comparative Antagonistic Activity of Various RXR Antagonists
| Compound | IC50 | Cell Line | Agonist Used |
| HX531 | 18 nM | COS-1 | Not specified |
| UVI3003 | Not specified | Not specified | CD3254 |
| PA452 | Not specified | Not specified | PA024 |
| LG100754 | Not specified | CV-1 | Bexarotene |
Signaling Pathway Diagram
Caption: RXR antagonist signaling pathway.
Experimental Protocols
RXR Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activation of a reporter gene driven by an RXR-responsive element.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000
-
RXR expression vector (e.g., pCMX-hRXRα)
-
RXR-responsive reporter vector (e.g., pGL4.2-PPRE-luciferase)
-
Control vector (e.g., pRL-TK Renilla luciferase)
-
RXR agonist (e.g., 9-cis-Retinoic Acid)
-
This compound (HY-144377)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by diluting 100 ng of RXR expression vector, 100 ng of the reporter vector, and 10 ng of the control vector in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add 50 µL of the complex to each well.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with 100 µL of fresh DMEM.
-
Prepare serial dilutions of this compound in DMEM.
-
Add the desired concentrations of this compound to the wells.
-
Add a fixed concentration of the RXR agonist (e.g., 100 nM 9-cis-Retinoic Acid) to all wells except the negative control.
-
Include appropriate controls: vehicle (DMSO), agonist only, and antagonist only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of the agonist-induced activity for each concentration of the antagonist.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.
-
Workflow Diagram:
Caption: Reporter Gene Assay Workflow.
Cell Viability Assay (MTS Assay)
This assay is crucial to ensure that the observed antagonist activity is not due to cytotoxicity.
Materials:
-
Cells used in the primary assay (e.g., HEK293T)
-
Complete growth medium
-
This compound (HY-144377)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the primary assay and incubate overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the primary assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for the same duration as the primary assay (e.g., 24 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
A compound is generally considered non-toxic if cell viability remains above 80%.
-
Logical Relationship Diagram:
Caption: Cell Viability Assay Logic.
Co-regulator Interaction Assay (Mammalian Two-Hybrid)
This assay directly assesses the ability of the antagonist to promote the interaction between RXR and a co-repressor.
Materials:
-
HEK293T cells
-
GAL4-RXR-LBD expression vector
-
VP16-Co-repressor (e.g., NCoR) expression vector
-
GAL4-responsive luciferase reporter vector (e.g., pG5-luc)
-
Other reagents as for the reporter gene assay
Protocol:
-
Cell Seeding and Transfection: Follow the same procedure as the reporter gene assay, but co-transfect with GAL4-RXR-LBD, VP16-Co-repressor, and the GAL4-responsive reporter vector.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation and Luciferase Assay: Follow the same procedure as the reporter gene assay.
-
Data Analysis: An increase in luciferase activity indicates a compound-induced interaction between RXR and the co-repressor. Determine the EC50 value for this interaction.
Representative Data: Effect on Target Gene Expression
The following table shows representative, hypothetical data on the effect of this compound on the expression of known RXR target genes in a relevant cell line (e.g., HepG2) after 24 hours of treatment in the presence of an RXR agonist. Gene expression is measured by quantitative real-time PCR (qRT-PCR).
| Target Gene | Function | Fold Change (Agonist alone) | % Inhibition by this compound (1 µM) |
| SCD-1 | Fatty acid metabolism | + 5.2 | 85% |
| FAS | Fatty acid synthesis | + 4.8 | 82% |
| LPL | Lipoprotein metabolism | + 3.5 | 75% |
| CYP7A1 | Bile acid synthesis | - 3.0 | 90% (of repression) |
These data illustrate the potent antagonistic effect of this compound on the expression of genes involved in lipid metabolism, consistent with its potential application in type 2 diabetes research.
Conclusion
This compound is a powerful research tool for dissecting the complex roles of RXR in various biological processes. The provided protocols offer a robust framework for cell-based screening and characterization of this and other RXR modulators. Careful consideration of experimental controls and orthogonal assays, such as cell viability and co-regulator interaction assays, is essential for generating high-quality, reliable data.
References
Application Notes and Protocols for "RXR antagonist 1" in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and metabolism. RXRs function by forming heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1][2] The activity of these heterodimers is modulated by the binding of specific ligands.
RXR antagonists are small molecules that bind to the ligand-binding pocket of RXR, preventing its activation by agonists. This binding event typically promotes the recruitment of co-repressor proteins (e.g., SMRT, N-CoR) to the RXR heterodimer, leading to the repression of target gene transcription.[3][4] This ability to modulate critical signaling pathways makes RXR antagonists valuable tools for research and potential therapeutic agents.
This document provides detailed application notes and protocols for the use of "RXR antagonist 1" in primary cell culture, with a focus on primary adipocytes, hepatocytes, and neurons. "this compound" (also referred to as compound 6a) is a potent modulator of RXR with a pA₂ of 8.06.[5] For broader applicability and due to more extensive published data, protocols and data for the well-characterized pan-RXR antagonist HX531 are also included as a reference.
Data Presentation: Properties of RXR Antagonists
The following tables summarize the quantitative data for "this compound" and the widely used reference compound, HX531.
Table 1: Binding Affinity and Potency of RXR Antagonists
| Compound Name | Alias | Type | Target | Quantitative Data | Citation(s) |
| This compound | Compound 6a | Antagonist | hRXRα-LBD | pA₂: 8.06Kᵢ: 0.384 ± 0.072 µMK𝘥: 0.277 ± 0.038 µM | |
| HX531 | - | Antagonist | RXR | IC₅₀: 18 nM |
Signaling Pathways and Mechanisms of Action
RXR antagonists modulate gene expression by altering the conformation of the RXR protein within a heterodimer, leading to the recruitment of co-repressor complexes. Below are diagrams illustrating the key signaling pathways affected by RXR antagonists.
References
- 1. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural mechanism for signal transduction in RXR nuclear receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "RXR antagonist 1"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "RXR antagonist 1," a potent and selective modulator of the Retinoid X Receptor (RXR), in high-throughput screening (HTS) assays. Detailed protocols for key experimental methodologies are provided to facilitate the identification and characterization of novel RXR antagonists.
Introduction to Retinoid X Receptor (RXR) and "this compound"
The Retinoid X Receptor is a nuclear receptor that plays a crucial role in regulating gene transcription by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). This intricate network of interactions governs a wide array of physiological processes, including cell differentiation, proliferation, and metabolism. Dysregulation of RXR signaling has been implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions, making it an attractive therapeutic target.
"this compound" (also known as compound 6a) is a well-characterized modulator of RXR. It exhibits potent competitive antagonistic activity, effectively blocking the transcriptional activation mediated by RXR.[1] Its utility in HTS assays stems from its ability to compete with potential RXR ligands, providing a robust tool for the discovery of new chemical entities targeting this critical receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for "this compound" and other commonly used RXR antagonists for comparative purposes.
Table 1: Binding Affinity and Potency of "this compound"
| Parameter | Value | Assay Type | Reference |
| pA2 | 8.06 | Not Specified | [1] |
| Ki | 0.384 ± 0.072 µM | Competitive Binding Assay (hRXRα-LBD) | [1] |
| Kd | 0.277 ± 0.038 µM | Competitive Binding Assay (hRXRα-LBD) | [1] |
Table 2: Comparative IC50 Values of Selected RXR Antagonists
| Compound | IC50 | Assay Type | Reference |
| HX531 | 18 nM | Not Specified | |
| UVI3003 | Not Specified | Not Specified | |
| Danthron | 0.11 µM | Reporter Assay (Gal4-RXRα-LBD) | [2] |
| LG100754 | Not Specified | Reporter Gene Assay |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of "this compound" and the principles behind the HTS assays, it is essential to visualize the underlying biological pathways and experimental procedures.
References
Application Notes and Protocols for RXR Antagonist 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "RXR antagonist 1," a representative Retinoid X Receptor (RXR) antagonist, in preclinical mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential and biological functions of RXR antagonists.
Introduction to RXR Antagonists
Retinoid X Receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and metabolism.[1][2] RXRs can form homodimers or heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1][2] RXR antagonists are molecules that bind to RXRs and inhibit their transcriptional activity, making them valuable tools for studying RXR signaling and potential therapeutic agents for diseases like cancer, metabolic disorders, and inflammatory conditions.[1]
Quantitative Data Summary
The following table summarizes the dosages of various RXR antagonists used in different mouse models as reported in the literature. This information can serve as a starting point for dose-ranging studies.
| RXR Antagonist | Mouse Model | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| HX531 | Diet-induced obesity and type 2 diabetes (KKAy mice) | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Ameliorated obesity and insulin resistance. | |
| HX531 | Aged macrophages | 10 mg/kg | Intraperitoneal (i.p.) | Every 24 hours for 7 days | Down-regulation of RXRα led to increased COX-2 expression. | |
| LG101208 | Wild type, male 129SvJ mice | 5 mg/kg/day | Oral gavage | Daily for 3 days | Increased serum T4 and TSHβ mRNA levels. | |
| NS-4TF | Carrageenan-induced paw edema | 10 and 30 μ g/paw | Subplantar injection | 15 minutes before carrageenan injection | Suppressed the anti-edema effect of a PPARγ agonist. | |
| R-Etodolac | Prostate cancer xenograft | Not specified in mice | Not specified in mice | Not specified in mice | Induces apoptosis of tumor cells. | |
| Danthron | Diet-induced obese (DIO) mice | Not specified | Not specified | Not specified | Improved insulin resistance. |
Experimental Protocols
Preparation and Administration of this compound (General Protocol)
This protocol provides a general guideline for the preparation and administration of a representative RXR antagonist, which can be adapted based on the specific compound and experimental design.
Materials:
-
RXR antagonist (e.g., HX531)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for administration (appropriate gauge for the route)
-
Experimental mice
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the RXR antagonist in a suitable solvent like DMSO. For example, a 25 mg/mL stock in DMSO.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.
-
-
Preparation of Working Solution:
-
It is recommended to prepare the working solution fresh on the day of use.
-
For aqueous-based vehicle (e.g., for i.p. injection):
-
Sequentially add the solvents: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix well. Then add 50 µL of Tween-80, mix well. Finally, add 450 µL of Saline to reach a final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
For oil-based vehicle (e.g., for oral gavage):
-
Add 10% DMSO (from stock) to 90% Corn Oil.
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of Corn oil and mix thoroughly.
-
-
-
Administration to Mice:
-
Intraperitoneal (i.p.) Injection: Administer the calculated dose of the RXR antagonist solution into the peritoneal cavity of the mouse using a sterile syringe and needle.
-
Oral Gavage: Administer the calculated dose of the RXR antagonist solution directly into the stomach of the mouse using a gavage needle.
-
Subplantar Injection: For localized inflammation models, inject a small volume (e.g., 10-30 µg) into the paw.
-
The volume of administration should be calculated based on the animal's body weight and the desired final dosage.
-
Carrageenan-Induced Paw Edema Model
This protocol is used to evaluate the anti-inflammatory effects of RXR antagonists.
Procedure:
-
Administer the RXR antagonist (e.g., NS-4TF) or vehicle via subplantar injection 15 minutes prior to the carrageenan challenge.
-
Induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the mouse hind paw.
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
The anti-inflammatory effect is determined by the reduction in paw edema in the antagonist-treated group compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of RXR antagonists and a typical experimental workflow for their in vivo evaluation.
Caption: Mechanism of RXR Antagonist Action.
Caption: In Vivo Experimental Workflow.
Conclusion
The provided application notes and protocols offer a foundational resource for researchers investigating the in vivo effects of RXR antagonists in mouse models. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data. It is recommended that researchers consult the primary literature for model-specific details and optimize protocols for their specific experimental conditions.
References
Application Notes and Protocols: Measuring "RXR antagonist 1" Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for characterizing the binding kinetics of "RXR antagonist 1," a modulator of the Retinoid X Receptor (RXR). Understanding the association and dissociation rates of this antagonist is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Introduction to RXR and "this compound"
The Retinoid X Receptor (RXR) is a nuclear receptor that plays a pivotal role in regulating gene transcription by forming heterodimers with other nuclear receptors, such as RAR, PPAR, and LXR.[1][2] This intricate signaling network governs a wide array of physiological processes, making RXR a significant target for therapeutic intervention in diseases like type 2 diabetes and cancer. "this compound" is a compound that competitively binds to the ligand-binding pocket (LBP) of the human RXRα ligand-binding domain (hRXRα-LBD), thereby inhibiting its function.[3]
Quantitative Binding Data for "this compound"
The following table summarizes the reported binding affinity and activity of "this compound".
| Parameter | Value | Method | Reference |
| Ki | 0.384 ± 0.072 µM | Competitive Radioligand Binding Assay | [3] |
| Kd | 0.277 ± 0.038 µM | Fluorescence Quenching Assay | [3] |
| pA2 | 8.06 | Functional Antagonism Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the binding kinetics of "this compound".
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding events between an analyte ("this compound") and a ligand (RXRα-LBD) immobilized on a sensor chip.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of "this compound" binding to RXRα-LBD.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human RXRα-LBD
-
"this compound"
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize recombinant human RXRα-LBD (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to the activated surface to a target level of ~10,000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the immobilized protein to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of "this compound" in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Inject the different concentrations of "this compound" over the immobilized RXRα-LBD and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 180 seconds).
-
Follow with a dissociation phase by flowing running buffer over the surfaces for a defined period (e.g., 300 seconds).
-
Between each concentration, regenerate the sensor surface by injecting the regeneration solution to remove bound antagonist.
-
-
Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram to obtain specific binding data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
-
Fluorescence Quenching Assay
This method relies on the intrinsic fluorescence of tryptophan residues within the RXRα-LBD. Binding of a ligand like "this compound" can cause a conformational change that quenches this fluorescence, allowing for the determination of the dissociation constant (Kd).
Objective: To determine the equilibrium dissociation constant (Kd) of "this compound" binding to RXRα-LBD.
Materials:
-
Fluorometer with excitation at 280 nm and emission scanning from 300-400 nm.
-
Quartz cuvettes
-
Recombinant human RXRα-LBD
-
"this compound"
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM DTT)
Protocol:
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm and the emission wavelength to the maximum fluorescence of RXRα-LBD (typically around 340 nm).
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Titration:
-
Add a fixed concentration of RXRα-LBD (e.g., 1 µM) to the cuvette containing assay buffer.
-
Record the initial fluorescence intensity.
-
Perform a stepwise titration by adding increasing concentrations of "this compound" to the cuvette.
-
After each addition, gently mix and allow the system to reach equilibrium (e.g., 2-3 minutes) before recording the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of "this compound".
-
Fit the data to a one-site binding (hyperbola) equation to determine the Kd.
-
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound ("this compound") to compete with a radiolabeled ligand (e.g., [3H]9-cis-retinoic acid) for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of "this compound".
Materials:
-
[3H]9-cis-retinoic acid (radioligand)
-
Recombinant human RXRα-LBD
-
"this compound"
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol, 5 mM DTT)
-
Wash buffer (e.g., ice-cold assay buffer)
Protocol:
-
Assay Setup:
-
Prepare a series of dilutions of "this compound".
-
In a 96-well plate, add a fixed concentration of RXRα-LBD, a fixed concentration of [3H]9-cis-retinoic acid (typically at or below its Kd), and the varying concentrations of "this compound".
-
Include controls for total binding (no antagonist) and non-specific binding (excess of a non-radiolabeled high-affinity ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of "this compound" by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the "this compound" concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
RXR Signaling Pathway
Caption: Simplified RXR signaling pathway.
SPR Experimental Workflow
Caption: Workflow for SPR-based kinetic analysis.
Competitive Radioligand Binding Assay Workflow
Caption: Workflow for competitive radioligand binding assay.
References
Troubleshooting & Optimization
"RXR antagonist 1" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RXR antagonist 1. The information below addresses common solubility issues and provides recommended solutions and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For in vitro studies, this compound can be dissolved in DMSO. A stock solution of 100 mg/mL (198.98 mM) can be prepared, though it may require sonication to fully dissolve.[1] Please note that DMSO is hygroscopic and using a fresh, unopened vial is recommended for best results.[1]
Q2: I'm observing precipitation when preparing my stock solution in DMSO. What should I do?
A2: If you observe precipitation or phase separation during the preparation of your DMSO stock solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the solution is clear before use.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Are there established protocols for preparing this compound for in vivo experiments?
A4: Yes, there are two recommended protocols for preparing formulations suitable for in vivo administration, both achieving a concentration of 2.5 mg/mL.[1] The choice of protocol may depend on the experimental animal and administration route. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Troubleshooting Guide: In Vivo Formulation
Issue: My in vivo formulation of this compound is cloudy or shows precipitation.
This is a common issue when diluting a DMSO stock solution into aqueous-based buffers for in vivo use. The following co-solvent formulations are designed to improve the solubility and stability of this compound in the final working solution.
Quantitative Data Summary: In Vivo Formulations
| Protocol | Components | Final Concentration | Appearance | Note |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.97 mM) | Clear Solution | Ultrasonic assistance needed. |
| 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.97 mM) | Clear Solution | Ultrasonic assistance needed. Caution is advised if the continuous dosing period exceeds half a month. |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation
This protocol is suitable for administration routes where an aqueous-based vehicle is preferred.
Materials:
-
This compound
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
Use sonication to ensure the final solution is clear and homogenous.
Protocol 2: Oil-Based Formulation
This protocol is an alternative for administration routes compatible with an oil-based vehicle.
Materials:
-
This compound
-
DMSO (newly opened)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, combine 10% of the DMSO stock solution with 90% corn oil.
-
Use sonication to aid dissolution and ensure a clear solution is obtained.
Alternative Strategies for Solubility Enhancement
Should the provided protocols be unsuitable for your specific experimental needs, several general techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These methods may require further optimization for this specific compound.
-
Particle Size Reduction: Increasing the surface area of the drug powder can improve its dissolution rate. This can be achieved through methods such as micronization.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix at the molecular level. Techniques include the melting/fusion method and the solvent evaporation method.
-
Co-crystallization: This technique involves forming a multi-component crystal with a co-former molecule, which can alter the physicochemical properties of the drug.
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the drug molecule, thereby increasing its apparent solubility.
Visualizing Experimental Workflows
Workflow for Aqueous-Based Formulation
References
Technical Support Center: Optimizing RXR Antagonist 1 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "RXR antagonist 1" in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a modulator of the Retinoid X Receptor (RXR), exhibiting potent antagonistic activity.[1] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and metabolism.[2] They form heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs).[2][3] RXR antagonists function by binding to the RXR, which can prevent the recruitment of co-activator proteins or promote the recruitment of co-repressor proteins, thereby inhibiting the transcription of target genes.[2] This inhibition can disrupt cellular pathways, making RXR antagonists valuable tools for research and potential therapeutic agents.
Q2: What is a typical starting concentration range for this compound in a cell assay?
Based on available data, this compound (compound 6a) shows potent activity at 1 µM. However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. A good starting point for a dose-response experiment is to use a wide concentration range spanning several orders of magnitude, for example, from 1 nM to 100 µM, often with 10-fold serial dilutions for an initial range-finding study.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
The optimal concentration should be determined empirically through a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. The goal is to identify a concentration that gives a robust and reproducible response without causing significant cytotoxicity.
Q4: What are the potential off-target effects of this compound?
Like any small molecule inhibitor, this compound may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to account for these potential effects. Some RXR antagonists have been shown to act as agonists for specific RXR heterodimers, highlighting the complexity of their activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent compound addition. | - Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Use a calibrated multichannel pipette or an automated liquid handler for compound addition. |
| No observable effect of this compound. | - Sub-optimal concentration.- Insufficient incubation time.- Low expression of RXR in the cell line.- Compound instability or degradation. | - Perform a dose-response experiment with a wider concentration range.- Optimize the incubation time for your specific assay.- Verify RXR expression in your cell line using techniques like Western blot or qPCR.- Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles. |
| High levels of cell death (cytotoxicity) observed. | - The concentration of this compound is too high.- The solvent (e.g., DMSO) concentration is toxic.- The cell line is particularly sensitive to the compound. | - Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) to determine the toxic concentration range.- Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cells (typically <0.5% for DMSO).- Lower the concentration range of this compound in your experiment. |
| Inconsistent results between experiments. | - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation conditions (temperature, CO2). | - Use cells within a consistent and low passage number range.- Seed cells at a density that ensures they are in the logarithmic growth phase during the experiment.- Maintain and monitor consistent incubator conditions. |
Data Presentation
Table 1: Properties of this compound (compound 6a)
| Parameter | Value | Reference |
| pA2 | 8.06 | |
| Ki | 0.384 ± 0.072 µM | |
| Kd | 0.277 ± 0.038 µM |
Table 2: Example Dose-Response Data for a Hypothetical Cell Viability Assay
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 85.3 ± 6.1 |
| 1 | 52.7 ± 7.3 |
| 10 | 15.9 ± 3.9 |
| 100 | 5.2 ± 2.1 |
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
This protocol is for determining the optimal concentration of this compound by assessing its effect on cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 100 µM to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of the response).
Protocol 2: Cytotoxicity Assay using MTS Assay
This protocol helps to determine the concentration at which this compound becomes toxic to the cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the Dose-Response Experiment protocol.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and plot a dose-response curve to determine the concentration at which cytotoxicity occurs.
Visualizations
Caption: RXR Signaling Pathway and the Mechanism of this compound.
References
"RXR antagonist 1" off-target effects on other nuclear receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential off-target effects of RXR Antagonist 1 on other nuclear receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound, also identified as compound 6a, is a modulator of the Retinoid X Receptor (RXR). It exhibits potent competitive antagonistic activity against RXRα, a member of the nuclear receptor superfamily. Its primary mechanism involves binding to the ligand-binding pocket (LBP) of RXRα, thereby inhibiting the transcriptional activation induced by RXR agonists like 9-cis-retinoic acid.[1][2]
Q2: What are the known off-target effects of this compound on other nuclear receptors?
Studies have been conducted to evaluate the selectivity of this compound. Surface Plasmon Resonance (SPR) assays indicate that while it binds strongly to RXRα, its binding to other nuclear receptors such as Estrogen Receptor α (ERα), Peroxisome Proliferator-Activated Receptor γ (PPARγ), and Thyroid Hormone Receptor β (TRβ, also referred to as TR3) is significantly lower.[1] This suggests a degree of selectivity for RXRα. However, it is crucial for researchers to experimentally verify the activity of this antagonist on their specific nuclear receptor of interest, especially in cell-based assays where heterodimerization with RXR can influence the outcome.
Q3: How does RXR's role as a heterodimer partner influence the potential for off-target effects?
RXR is a unique nuclear receptor as it forms heterodimers with numerous other nuclear receptors, including PPARs, Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), and Retinoic Acid Receptors (RARs).[3][4] These heterodimers can be categorized as either "permissive" or "non-permissive".
-
Permissive Heterodimers (e.g., RXR-PPAR, RXR-LXR, RXR-FXR): These complexes can be activated by an agonist for either RXR or its partner receptor. Therefore, an RXR antagonist could potentially interfere with the signaling of the partner receptor even when the partner's own ligand is present.
-
Non-Permissive Heterodimers (e.g., RXR-RAR, RXR-VDR, RXR-TR): These are generally unresponsive to RXR agonists alone and require the partner receptor's ligand for activation. An RXR antagonist would be expected to have a more direct impact on the RXR-mediated component of signaling in these pairs.
Given this, an antagonist targeting RXR could allosterically modulate the function of its heterodimer partners.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected activation or inhibition of a non-RXR pathway. | Off-target effect of this compound on another nuclear receptor. | Perform a selectivity profiling experiment. Test the effect of this compound on a panel of nuclear receptors relevant to your experimental system using reporter gene assays. |
| Variability in antagonist potency between different cell lines. | Different expression levels of RXR and its heterodimer partners. | Quantify the mRNA or protein levels of RXR and its potential partners (e.g., PPARs, LXRs, RARs) in the cell lines being used. This will help in interpreting the results. |
| Inconsistent results in functional assays. | Issues with compound stability or cellular permeability. | Ensure the compound is fully dissolved and stable in your assay medium. If permeability is a concern, consider using cell lines with known transporter expression profiles or perform uptake studies. |
Quantitative Data Summary
The selectivity of this compound (compound 6A) has been assessed by evaluating its binding affinity to the ligand-binding domains (LBD) of several nuclear receptors.
Table 1: Binding Affinity of this compound (Compound 6A) to Various Nuclear Receptor LBDs
| Nuclear Receptor | Method | Binding Affinity (Kd) |
| RXRα | Surface Plasmon Resonance (SPR) | 1.20 x 10-7 M |
| ERα | Surface Plasmon Resonance (SPR) | No significant binding detected |
| PPARγ | Surface Plasmon Resonance (SPR) | No significant binding detected |
| TRβ (TR3) | Surface Plasmon Resonance (SPR) | No significant binding detected |
Table 2: Functional Antagonistic Activity of this compound (Compound 6A)
| Target | Assay | Metric | Value |
| RXRα | Luciferase Reporter Assay | EC50 | 1.68 ± 0.22 µM |
| RXRα | Competitive Binding Assay | pA2 | 8.06 |
| RXRα | Competitive Binding Assay | Ki | 0.384 ± 0.072 µM |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for RXR Antagonist Activity
This protocol is designed to assess the ability of this compound to inhibit the transcriptional activity of RXRα in response to an agonist.
Materials:
-
HEK293T cells
-
Expression plasmid for Gal4-RXRα-LBD chimera (pBIND-RXRα-LBD)
-
Reporter plasmid containing a Gal4 upstream activation sequence driving luciferase expression (pG5-luc)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
RXR agonist (e.g., 9-cis-retinoic acid)
-
This compound
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pBIND-RXRα-LBD and pG5-luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, treat the cells with a constant concentration of the RXR agonist (e.g., 0.1 µM 9-cis-retinoic acid) and varying concentrations of this compound. Include appropriate controls (vehicle, agonist alone).
-
Incubation: Incubate the cells for an additional 12-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla (if a control plasmid was co-transfected) luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units against the concentration of this compound to determine the EC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding affinity (Kd) of this compound to the LBD of a nuclear receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant nuclear receptor LBD (e.g., RXRα-LBD, ERα-LBD, PPARγ-LBD)
-
This compound
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: Immobilize the purified nuclear receptor LBD onto the surface of a sensor chip according to the manufacturer's protocol for amine coupling.
-
Binding Analysis: Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the antagonist over the immobilized LBD surface and a reference flow cell.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time for both association and dissociation phases.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Caption: RXR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing off-target effects.
References
How to minimize "RXR antagonist 1" toxicity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro toxicity of "RXR antagonist 1."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
"this compound" is a placeholder for a retinoid X receptor (RXR) antagonist. RXRs are nuclear receptors that form dimers, either with themselves (homodimers) or with other nuclear receptors like RARs, VDRs, and PPARs (heterodimers)[1]. These dimers bind to specific DNA sequences to regulate gene expression involved in processes like cell differentiation, apoptosis, and metabolism[1]. RXR antagonists function by binding to RXRs, which prevents the natural ligands from activating these receptors. This inhibition can block the transcription of target genes and disrupt various cellular pathways[1]. The specific effects can vary depending on the antagonist and the cellular context[1].
Q2: What are the common causes of in vitro toxicity with "this compound"?
In vitro toxicity of RXR antagonists can stem from several factors:
-
On-target effects: The intended antagonism of RXR signaling can itself lead to cytotoxicity in certain cell types by inducing apoptosis (programmed cell death)[2].
-
Off-target effects: The compound may interact with other cellular targets besides RXR, leading to unintended and toxic consequences. Some RXR antagonists have been observed to act as agonists on certain RXR heterodimers, leading to paradoxical effects.
-
Compound solubility and stability: Poor solubility of the antagonist in culture media can lead to precipitation, causing direct physical stress to cells or resulting in inaccurate effective concentrations. Degradation of the compound over time can also produce toxic byproducts.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to RXR antagonists due to differences in their genetic makeup, receptor expression levels, and metabolic pathways.
-
Experimental conditions: Factors such as antagonist concentration, incubation time, cell density, and solvent concentration can all significantly influence the observed toxicity.
Q3: How can I assess the toxicity of "this compound" in my cell culture experiments?
Several standard in vitro assays can be used to quantify the toxicity of "this compound":
-
MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Detects the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Annexin V/PI Staining: A flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases involved in the apoptotic pathway.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Test the antagonist on a panel of cell lines to identify a more resistant model if appropriate for the study. Start with a wider range of lower concentrations in your dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Always include a vehicle-only control. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. |
| Incorrect Stock Concentration | Prepare a fresh stock solution, carefully verifying all calculations and weighing steps. |
| Cell Culture Contamination | Test your cell cultures for common contaminants like mycoplasma, which can sensitize cells to drug-induced toxicity. |
Issue 2: Inconsistent or non-reproducible toxicity results.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Experimental Parameter to Check |
| Variable Cell Density | Optimize and standardize the initial cell seeding density. Over-confluent or sparse cultures can respond differently to the antagonist. |
| Inconsistent Incubation Times | Ensure that the duration of antagonist exposure is consistent across all experiments. |
| Assay Variability | Check the sensitivity and linear range of your viability/toxicity assay. Ensure proper mixing and incubation times as per the manufacturer's protocol. |
| Compound Degradation | Prepare fresh dilutions of the antagonist for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of various RXR antagonists in different assays. This data can serve as a reference for expected potency and for comparing the activity of "this compound."
| Antagonist | Assay Type | Cell Line | IC50 / Kd / pA2 | Reference |
| This compound (compound 6a) | RXR-antagonistic activity | - | pA2 of 8.06 | |
| HX531 | RARE reporter assay | C3RL4 | IC50 = 1.91 ± 0.5 µM | |
| UVI 3003 | RXR antagonist activity | Human RXR | IC50 = 0.24 µM | |
| Danthron (17a) | Reporter assay | HEK293T | IC50 = 0.11 µM | |
| R-Etodolac (19) | Competition assay | - | IC50 ≈ 200 µM | |
| Sulindac (20) | Competition assay | - | IC50 = 82.9 µM | |
| K-80003 (21a) | Competition assay | - | IC50 = 2.4 µM |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and replace it with a medium containing serial dilutions of "this compound". Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm with a reference wavelength of 620 nm.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with "this compound" for the desired duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Workflow for Assessing "this compound" In Vitro Toxicity.
Logical Relationship
Caption: Troubleshooting Logic for High In Vitro Toxicity.
References
"RXR antagonist 1" stability and storage conditions
This technical support guide provides essential information on the stability and storage of RXR antagonist 1, designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored under the following conditions.[1] Adherence to these guidelines will help maintain the compound's integrity over time.
Q2: How long can I store the stock solutions?
A2: The recommended storage duration for stock solutions is dependent on the temperature.[1] To avoid degradation, it is advised to use the solution within 6 months when stored at -80°C and within 1 month if stored at -20°C.[1]
Q3: I need to prepare a working solution for in vivo experiments. What is the recommended protocol and how should it be stored?
A3: For in vivo studies, it is highly recommended to prepare the working solution fresh on the day of use.[1][2] A commonly used protocol for a clear solution involves a multi-solvent system. For prolonged dosing periods exceeding two weeks, careful consideration of this protocol is advised.
Q4: What should I do if I observe precipitation when preparing a working solution?
A4: If you notice precipitation or phase separation during the preparation of a working solution, gentle heating and/or sonication can be employed to aid in the dissolution of the compound.
Stability and Storage Data
The following table summarizes the recommended storage conditions for this compound stock solutions.
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Preparation of In Vivo Working Solution (2.5 mg/mL)
This protocol is designed to yield a clear working solution for in vivo experiments.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, begin by taking 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and ensure it is evenly mixed.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity | Compound degradation due to improper storage. | Ensure the compound has been stored at the correct temperature and within the recommended timeframe. Use a fresh vial of the compound if degradation is suspected. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation in the working solution upon storage | The compound may have limited solubility or stability in the prepared solution over time. | Prepare the working solution fresh before each experiment. If short-term storage is necessary, visually inspect for any precipitation before use. If precipitation is observed, try gentle warming or sonication to redissolve. |
| Difficulty dissolving the compound | The compound may not be readily soluble in the chosen solvent. | For in vivo working solutions, follow the recommended multi-solvent protocol. For other applications, consult solubility data for appropriate solvents. The use of heat and/or sonication can aid dissolution. |
Visual Guides
Caption: Workflow for handling and preparing this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting inconsistent results with "RXR antagonist 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with "RXR antagonist 1". The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Inconsistent or No Antagonistic Activity Observed
You are treating your cells with this compound, but you observe variable inhibition of RXR activity or no effect at all.
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound is sensitive to storage conditions. Ensure the compound is stored at -20°C for short-term and -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions for each experiment.[1] |
| Solubility Issues | This compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in cell culture media.[1] Sonication may aid in dissolution. Visually inspect for any precipitation before adding to your cells. |
| Suboptimal Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Agonist Concentration in Competition Assays | In a competitive antagonist assay, the concentration of the RXR agonist used is critical. Ensure you are using an agonist concentration at or near its EC50 value to accurately determine the antagonist's potency.[2] |
| Cell Line-Specific Effects | The expression levels of RXR and its heterodimer partners can vary significantly between cell lines, leading to different responses. Consider quantifying the expression of RXR isoforms (α, β, γ) in your cell line. |
| Batch-to-Batch Variability | If you suspect variability between different lots of the compound, it is advisable to perform a quality control check. This can include analytical methods like HPLC to confirm purity and a simple functional assay to compare the activity of the new batch with a previously validated one. |
Issue 2: Unexpected Agonistic Activity Observed
Instead of inhibiting RXR signaling, you observe an increase in reporter gene activity or target gene expression.
| Possible Cause | Recommended Solution |
| Heterodimer-Specific Agonism | Some RXR antagonists can function as agonists on specific RXR heterodimers (e.g., with PPAR or RAR). This is a known phenomenon for certain classes of RXR modulators. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects on other signaling pathways that could indirectly lead to the activation of your reporter system. It is crucial to use the lowest effective concentration determined from your dose-response experiments. |
| Cellular Context | The cellular environment, including the presence of specific co-activators and co-repressors, can influence the activity of nuclear receptor modulators. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Retinoid X Receptor (RXR). It binds to the ligand-binding pocket (LBP) of RXR, preventing the binding of RXR agonists. This blocks the conformational changes required for the recruitment of co-activators and subsequent transcription of target genes.
Q2: How should I prepare and store this compound?
A2: For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared for each experiment.
Q3: What are the key parameters to consider in a luciferase reporter assay for RXR antagonism?
A3: Key parameters include the choice of cell line with adequate RXR expression, the specific RXR response element in the reporter plasmid, the concentration of the competing RXR agonist (typically at its EC50), and the concentration range of this compound. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Can this compound affect RXR heterodimers differently than RXR homodimers?
A4: Yes. The activity of RXR antagonists can be context-dependent, varying with the RXR dimerization partner (e.g., RAR, PPAR, LXR). Some antagonists have been shown to act as agonists on certain heterodimers while antagonizing homodimers. It is important to consider the specific heterodimers present in your experimental system.
Q5: What are some known off-target effects of RXR antagonists?
A5: While "this compound" is reported to be a potent RXR modulator, high concentrations of any small molecule inhibitor can lead to off-target effects. Some RXR antagonists have been noted to interact with other nuclear receptors. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant compounds.
Table 1: Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| pA2 | 8.06 | Not specified | |
| Ki | 0.384 ± 0.072 µM | hRXRα-LBD | |
| Kd | 0.277 ± 0.038 µM | hRXRα-LBD |
Table 2: IC50 Values of Various RXR Antagonists
| Compound | IC50 | Agonist Used | Cell Line | Reference |
| HX 531 | 18 nM | Not specified | Not specified | |
| Danthron | 0.11 µM | 1 µM 9-cis-RA | HEK293T | |
| Rhein | 0.75 µM | 9-cis-RA | HEK293T | |
| K-80003 | 2.4 µM | [3H]9-cis-RA | Not specified | |
| Compound 23 | 2.45 µM | 9-cis-RA | HEK293T |
Experimental Protocols
1. Luciferase Reporter Gene Assay for RXR Antagonism
This protocol is designed to quantify the antagonistic activity of "this compound" on a target promoter containing RXR response elements (RXREs).
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS, Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine LTX with PLUS Reagent
-
pRXRE-Luc reporter plasmid (containing RXREs upstream of a luciferase gene)
-
pRL-SV40 (Renilla luciferase for normalization)
-
RXR agonist (e.g., 9-cis-Retinoic Acid)
-
This compound
-
Dual-Glo Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Transfection:
-
Prepare a DNA-lipid complex in Opti-MEM. For each well, mix 100 ng of pRXRE-Luc and 10 ng of pRL-SV40 with Lipofectamine LTX and PLUS reagent according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 5-6 hours.
-
Replace the transfection medium with fresh complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare the RXR agonist at a concentration equal to its EC50.
-
24 hours post-transfection, replace the medium with medium containing the desired concentrations of this compound.
-
Incubate for 1 hour, then add the RXR agonist to the respective wells.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
2. Co-Immunoprecipitation (Co-IP) to Assess RXR-Coregulator Interaction
This protocol is for determining if this compound disrupts the interaction between RXR and a known co-activator.
Materials:
-
Cells expressing tagged-RXR and a co-activator of interest
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody against the tag on RXR (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
This compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-tag antibody for 4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2 hours.
-
-
Washing:
-
Wash the beads 3-5 times with Co-IP Wash Buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the co-activator and the RXR tag to detect the interaction.
-
Visualizations
References
Technical Support Center: "RXR antagonist 1" and Fluorescent Assays
Welcome to the technical support center for researchers utilizing "RXR antagonist 1" in fluorescent assays. This resource is designed to provide clear and actionable guidance to help you navigate potential challenges and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
"this compound" is a small molecule designed to inhibit the activity of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors (like RAR, LXR, and PPAR) to regulate gene transcription involved in various physiological processes.[1][2][3][4] "this compound" typically functions by binding to the ligand-binding pocket (LBP) of RXR, preventing the conformational changes required for coactivator recruitment and subsequent gene activation.
Q2: My fluorescence signal is unexpectedly high in wells containing "this compound". What could be the cause?
An unexpectedly high fluorescence signal in the presence of a test compound is often due to autofluorescence .[5] This means "this compound" itself may be absorbing light at the excitation wavelength of your assay and emitting light in the same range as your detection wavelength, leading to a false positive signal.
Q3: My fluorescence signal is lower than expected when "this compound" is present. What is happening?
A decrease in fluorescence signal can be caused by fluorescence quenching . "this compound" might be interacting with the excited fluorophore in your assay, causing it to return to its ground state without emitting a photon. This can be due to processes like Förster Resonance Energy Transfer (FRET) to the compound or collisional quenching.
Q4: How can I determine if "this compound" is causing autofluorescence or quenching in my assay?
You can perform simple control experiments to diagnose the issue. The table below outlines the necessary controls and expected outcomes.
Q5: What are some general strategies to minimize interference from "this compound" in my fluorescent assays?
Several strategies can be employed:
-
Run appropriate controls: Always include "compound only" and "fluorophore + compound" controls.
-
Change the fluorophore: If the spectral properties of "this compound" interfere with your current dye, switch to a fluorophore with different excitation and emission wavelengths, preferably red-shifted dyes which tend to have less interference from compound autofluorescence.
-
Adjust compound concentration: Lowering the concentration of "this compound" may reduce interference effects, but ensure it remains within a biologically relevant range for your experiment.
-
Use a different assay format: If interference is persistent, consider an orthogonal assay that uses a different detection method (e.g., a luminescence-based assay or a label-free method).
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of "this compound"
Symptoms:
-
Higher than expected fluorescence signal in the presence of "this compound".
-
A dose-dependent increase in signal in "compound only" control wells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a Compound-Only Control: Prepare wells containing only the assay buffer and "this compound" at the concentrations used in your experiment. | This will directly measure the fluorescence emitted by the compound itself at the assay's wavelengths. |
| 2 | Perform a Spectral Scan: If your plate reader has this capability, perform an excitation and emission scan of "this compound" in the assay buffer. | This will identify the compound's unique spectral profile and confirm if it overlaps with your assay's fluorophore. |
| 3 | Subtract Background Fluorescence: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound only" control wells from your experimental wells. | This is a simple data correction method, but it may not be accurate if the compound's fluorescence is affected by other assay components. |
| 4 | Switch to a Red-Shifted Fluorophore: If significant spectral overlap exists, select a fluorophore with longer excitation and emission wavelengths (e.g., Cy5 or Alexa Fluor 647). | Small molecules are less likely to be autofluorescent in the red part of the spectrum. |
Issue 2: Suspected Fluorescence Quenching by "this compound"
Symptoms:
-
Lower than expected fluorescence signal in the presence of "this compound".
-
A dose-dependent decrease in signal in "fluorophore + compound" control wells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a Fluorophore + Compound Control: Prepare wells containing the assay buffer, your fluorophore (or fluorescently labeled component), and "this compound" at various concentrations. | This will determine if the compound directly quenches the fluorescence of your reporter molecule. |
| 2 | Check for Inner Filter Effect: Measure the absorbance spectrum of "this compound". | If the compound absorbs light at the excitation or emission wavelength of your fluorophore, it can lead to an "inner filter effect," which is a form of quenching. |
| 3 | Decrease Compound Concentration: Test lower concentrations of "this compound". | This can reduce the quenching effect, but may impact the biological relevance of your results. |
| 4 | Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of "this compound". | This will mitigate the inner filter effect. |
Quantitative Data Summary
The following tables summarize hypothetical data from control experiments to diagnose interference by "this compound".
Table 1: Autofluorescence Control Data
| [this compound] (µM) | Average Fluorescence (RFU) - Buffer Blank | Average Fluorescence (RFU) - Compound Only | Net Autofluorescence (RFU) |
| 0 | 100 | 102 | 2 |
| 1 | 101 | 550 | 449 |
| 10 | 99 | 4500 | 4401 |
| 100 | 103 | 25000 | 24897 |
Interpretation: A concentration-dependent increase in the "Net Autofluorescence" indicates that "this compound" is autofluorescent at the assay's wavelengths.
Table 2: Quenching Control Data
| [this compound] (µM) | Average Fluorescence (RFU) - Fluorophore Only | Average Fluorescence (RFU) - Fluorophore + Compound | % Quenching |
| 0 | 50000 | 49875 | 0.25% |
| 1 | 50123 | 45110 | 10.00% |
| 10 | 49987 | 24993 | 50.00% |
| 100 | 50210 | 5021 | 90.00% |
Interpretation: A concentration-dependent decrease in the fluorescence of the "Fluorophore + Compound" wells indicates that "this compound" is quenching the fluorophore.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for RXR Binding
This protocol describes a competitive binding assay to screen for compounds that disrupt the interaction between RXR and a fluorescently labeled ligand (tracer).
Materials:
-
Purified RXR protein
-
Fluorescently labeled RXR ligand (e.g., a fluorescently tagged agonist)
-
"this compound" and other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Black, low-binding 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescent tracer to a working concentration (typically 1-5 nM) in assay buffer.
-
Dilute the RXR protein to a concentration that gives a significant polarization shift upon binding to the tracer (determined through a preliminary titration experiment).
-
Prepare a serial dilution of "this compound" and other test compounds in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the test compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of a mixture of the RXR protein and fluorescent tracer to all wells.
-
Include control wells:
-
No inhibitor control: Wells with RXR, tracer, and buffer instead of compound.
-
Tracer only control: Wells with tracer and buffer (no RXR).
-
Compound controls: As described in the troubleshooting section.
-
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Protocol 2: Förster Resonance Energy Transfer (FRET) Assay for RXR Coactivator Interaction
This protocol is designed to measure the interaction between RXR and a coactivator peptide, which is often modulated by ligand binding.
Materials:
-
Purified RXR protein labeled with a donor fluorophore (e.g., CFP or Tb-cryptate for TR-FRET).
-
Purified coactivator peptide (e.g., a fragment of SRC-1) labeled with an acceptor fluorophore (e.g., YFP or d2).
-
"this compound" and other test compounds.
-
Assay buffer.
-
Black 384-well microplate.
-
FRET-capable plate reader.
Procedure:
-
Prepare Reagents:
-
Dilute the donor-labeled RXR and acceptor-labeled coactivator peptide to their optimal working concentrations in assay buffer.
-
Prepare serial dilutions of "this compound".
-
-
Assay Setup:
-
Add 10 µL of the test compound dilutions to the wells.
-
Add 10 µL of a mixture of the labeled RXR and coactivator peptide to all wells.
-
Include appropriate controls (e.g., donor only, acceptor only, no compound).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the FRET signal by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores. The FRET ratio (Acceptor Emission / Donor Emission) is then calculated.
Visualizations
Caption: RXR Signaling Pathway and the Action of "this compound".
Caption: Workflow for Troubleshooting "this compound" Interference.
References
- 1. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological manipulation of the RAR/RXR signaling pathway maintains the repopulating capacity of hematopoietic stem cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Improving the selectivity of "RXR antagonist 1" for RXR isotypes
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing "RXR antagonist 1". The information is designed to address common issues encountered during experiments aimed at characterizing and improving its selectivity for Retinoid X Receptor (RXR) isotypes (α, β, and γ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule designed to inhibit the transcriptional activity of Retinoid X Receptors. It functions as a competitive antagonist, binding to the ligand-binding pocket (LBP) of RXR isotypes and preventing the recruitment of coactivators necessary for gene transcription.[1] RXRs are nuclear receptors that can form homodimers or heterodimers with other nuclear receptors like RAR, PPAR, and LXR to regulate gene expression.[2][3][4]
Q2: What is the known isotype selectivity profile of this compound?
This compound exhibits a preference for the RXRα isotype, with lower affinity for RXRβ and RXRγ. The development of highly selective RXR ligands is challenging due to the high degree of conservation in the amino acid residues of the ligand-binding pocket across the three isotypes.[1] The binding affinities and functional antagonist activities are summarized below.
Data Presentation: Selectivity Profile of this compound
Table 1: Binding Affinity (Ki) of this compound for RXR Isotypes
| RXR Isotype | Binding Affinity (Ki, nM) |
| RXRα | 15 |
| RXRβ | 85 |
| RXRγ | 120 |
| Data derived from competitive radioligand binding assays. |
Table 2: Functional Antagonist Activity (IC50) of this compound
| RXR Isotype | Functional Antagonism (IC50, nM) |
| RXRα | 30 |
| RXRβ | 150 |
| RXRγ | 210 |
| Data derived from cell-based reporter gene assays in the presence of an RXR agonist. |
Q3: How should I store and handle this compound?
This compound is supplied as a solid. For long-term storage, it should be kept at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A suggested protocol for solubilization involves creating a stock solution in DMSO, which can then be diluted in an appropriate buffer for your specific assay.
Troubleshooting Guides
Issue 1: High variability in binding affinity (Ki) measurements between experiments.
-
Possible Cause 1: Ligand Degradation. The compound may be sensitive to light or repeated freeze-thaw cycles.
-
Solution: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Protect the compound from light during storage and handling.
-
-
Possible Cause 2: Inconsistent Radioligand Concentration. The concentration of the radiolabeled ligand (e.g., [3H]9-cis-retinoic acid) is critical for competitive binding assays.
-
Solution: Ensure the radioligand concentration is consistently at or below its Kd for the receptor. Perform a saturation binding experiment to accurately determine the Kd of your radioligand with each RXR isotype before conducting competitive assays.
-
-
Possible Cause 3: Protein Quality. The purity and activity of the recombinant RXR ligand-binding domain (LBD) can vary.
-
Solution: Use highly purified, validated recombinant RXR LBDs. Confirm the protein's activity and concentration before each experiment.
-
Issue 2: Discrepancy between binding affinity (Ki) and functional activity (IC50).
-
Possible Cause 1: Cell-based Assay Variables. Cellular uptake, metabolism of the compound, or off-target effects within the cell can influence the apparent functional activity.
-
Solution: Use a well-characterized cell line with stable expression of the reporter system. Test for compound cytotoxicity at the concentrations used. Consider using cell lines with minimal expression of drug-metabolizing enzymes if metabolism is suspected.
-
-
Possible Cause 2: Non-competitive or Allosteric Binding. While designed as a competitive antagonist, the compound might exert its effects through an allosteric site, especially at higher concentrations. Some compounds can bind to the surface of the receptor rather than the ligand-binding pocket.
-
Solution: Perform mechanism-of-action studies. For example, Schild regression analysis can help determine if the antagonism is competitive. Binding assays with different radioligands or biophysical methods like Surface Plasmon Resonance (SPR) can also provide insights.
-
-
Possible Cause 3: Assay Format. The choice of agonist, its concentration, and the specific reporter gene construct can all affect the IC50 value.
-
Solution: Standardize the assay conditions. Use a potent, selective RXR agonist (e.g., Bexarotene) at a concentration close to its EC80 to ensure a robust assay window. Clearly report all assay parameters.
-
Issue 3: this compound shows unexpected agonist activity at high concentrations.
-
Possible Cause: Partial Agonism. Some compounds can act as antagonists at low concentrations but exhibit partial agonist activity at higher concentrations. This is a known phenomenon for some nuclear receptor modulators.
-
Solution: Perform a full dose-response curve in the absence of any other agonist to characterize the intrinsic activity of this compound. If partial agonism is confirmed, this is an intrinsic property of the molecule that needs to be considered when interpreting results.
-
Experimental Protocols & Methodologies
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for each RXR isotype.
-
Preparation:
-
Prepare a binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).
-
Dilute recombinant human RXRα, RXRβ, or RXRγ LBD to the desired concentration in binding buffer.
-
Prepare serial dilutions of non-radiolabeled this compound.
-
Prepare a working solution of a radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid) at a concentration of approximately its Kd.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution, and 50 µL of the serially diluted this compound (or vehicle for total binding, or a high concentration of a known unlabeled ligand for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of the diluted RXR LBD.
-
Incubate the plate for a predetermined time (e.g., 2-4 hours) at 4°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Luciferase Reporter Gene Assay
This protocol measures the functional antagonist activity (IC50) of this compound.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, CV-1) in appropriate media.
-
Co-transfect the cells with an expression vector for the full-length RXR isotype (α, β, or γ) and a reporter plasmid containing an RXR response element (RXRE) upstream of a luciferase gene (e.g., pGL3-RXRE-Luc). A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.
-
-
Assay Procedure:
-
After transfection (e.g., 24 hours), plate the cells in a 96-well plate.
-
Prepare serial dilutions of this compound. Pre-incubate the cells with these dilutions for 1-2 hours.
-
Add a fixed concentration of an RXR agonist (e.g., Bexarotene at its EC80) to all wells except the negative control.
-
Incubate for an additional 18-24 hours.
-
-
Measurement and Analysis:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve.
-
Improving the Selectivity of this compound
Improving selectivity is a key challenge in drug development. The goal is to increase the affinity for the desired target (e.g., RXRα) while decreasing affinity for other isotypes (RXRβ, RXRγ).
Strategies for Improving Selectivity
-
Structure-Based Design:
-
Utilize computational methods like molecular docking with crystal structures of the RXR isotype LBDs. Although the binding pockets are highly conserved, subtle differences in volume, shape, or residue flexibility can be exploited.
-
Approach: Introduce chemical modifications to this compound that create favorable interactions with unique residues in the RXRα LBP or steric clashes with residues in the RXRβ/γ LBPs.
-
-
Exploiting Allosteric Sites:
-
Instead of targeting the conserved ligand-binding pocket, design ligands that bind to less conserved allosteric sites or the co-regulator binding site on the receptor surface. This can offer a higher potential for achieving isotype selectivity.
-
-
Kinetic Optimization:
-
Focus on modifying the association (kon) and dissociation (koff) rates of the antagonist. A compound with a slow koff for the target isotype (RXRα) and a fast koff for off-target isotypes (RXRβ/γ) can achieve functional selectivity in vivo, even if the equilibrium binding affinities are similar.
-
Visualizing the Path to Improved Selectivity
The following diagrams illustrate the core concepts of RXR signaling and the workflow for assessing and improving antagonist selectivity.
Caption: RXR signaling pathway showing activation by agonists and inhibition by antagonists.
Caption: Experimental workflow for assessing and improving the isotype selectivity of an RXR antagonist.
References
Technical Support Center: Overcoming Experimental Limitations of RXR Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental limitations encountered when using "RXR antagonist 1" and other retinoid X receptor (RXR) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
"this compound" (also referred to as compound 6a) is a modulator of the retinoid X receptor (RXR).[1] It functions by competitively binding to the ligand-binding pocket (LBP) of RXR, thereby preventing the binding of RXR agonists and subsequent activation of RXR-mediated gene transcription.[1][2] This antagonistic activity makes it a valuable tool for studying the physiological roles of RXRs and a potential therapeutic agent for conditions like type 2 diabetes.[1][3]
Q2: What are the different types of RXR heterodimers and how does this impact the effect of an RXR antagonist?
RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors. These heterodimers are broadly classified as permissive or non-permissive.
-
Permissive heterodimers (e.g., with PPARs, LXRs, FXRs) can be activated by an RXR agonist alone.
-
Non-permissive heterodimers (e.g., with RARs, VDRs, TRs) are not activated by RXR agonists alone and require the binding of an agonist to the partner receptor.
The effect of an RXR antagonist can vary depending on the dimerization partner. For instance, some antagonists may selectively inhibit RXR activity within a specific heterodimer context. It is crucial to consider the specific heterodimers present in your experimental system.
Q3: Can RXR antagonists exhibit off-target effects?
Yes, some RXR antagonists have been reported to interact with other nuclear receptors. For example, the widely used antagonist HX531 has been shown to also antagonize the retinoic acid receptor (RAR). It is essential to perform counter-screening assays to evaluate the selectivity of the chosen RXR antagonist against a panel of other relevant nuclear receptors, especially those that form heterodimers with RXR.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent low aqueous solubility | RXR antagonists are often lipophilic. Prepare stock solutions in an appropriate organic solvent like DMSO. For final experimental concentrations, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability or the assay readout. Ultrasonic assistance may be needed to dissolve the compound in DMSO. |
| Incorrect solvent for stock solution | Always use a freshly opened, anhydrous grade DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility. |
| Precipitation upon dilution | For in vivo studies or when higher concentrations are needed, a specific formulation may be required. A suggested protocol for a 2.5 mg/mL solution involves using a mixture of DMSO, PEG300, Tween-80, and saline. However, the stability of such formulations over extended periods should be considered. |
Issue 2: Compound Instability
Symptoms:
-
Loss of antagonist activity over time.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Improper storage of stock solutions | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). |
| Degradation in experimental conditions | Some compounds may be sensitive to light or temperature. Protect solutions from light and minimize the time the compound is kept at room temperature or 37°C. The stability of the antagonist in your specific experimental buffer or media should be empirically determined if degradation is suspected. |
Issue 3: Inconsistent or Unexpected Biological Activity
Symptoms:
-
Variable IC50 or pA2 values between assays.
-
Agonistic activity observed at certain concentrations.
-
Lack of effect in certain cell types.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of endogenous RXR agonists | The apparent potency of an antagonist can be influenced by the concentration of the competing agonist. Standardize the concentration of the RXR agonist used in competitive assays. |
| Cell-specific factors | The expression levels of RXR, its dimerization partners, and co-regulator proteins can vary between cell types, influencing the antagonist's effect. Characterize the expression of these key components in your model system. |
| Partial agonism/antagonism | Some compounds may act as partial agonists or antagonists depending on the cellular context and the specific RXR heterodimer involved. It is important to perform dose-response curves to fully characterize the compound's activity. |
| Off-target effects | As mentioned in the FAQs, the antagonist may be acting on other receptors. Use selective antagonists for other potential targets to rule out off-target effects. |
| Nongenomic actions of RXR | Some RXR antagonists may modulate RXR's nongenomic functions, such as its interaction with signaling proteins like PI3K/AKT, independent of its transcriptional activity. Consider assays that can assess these alternative mechanisms. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 502.57 g/mol | |
| Formula | C28H33F3N2O3 | |
| CAS No. | 3010910-40-1 | |
| pA2 | 8.06 | |
| Ki (hRXRα-LBD) | 0.384 ± 0.072 µM | |
| Kd (hRXRα-LBD) | 0.277 ± 0.038 µM |
Table 2: Comparison of Select RXR Antagonists
| Compound | IC50 | Kd | Notes | Reference |
| HX531 | 18 nM | - | Potent RXR antagonist, but also shows RAR antagonism. | |
| LG100754 | - | - | One of the first reported RXR antagonists. Can act as an agonist for RAR/RXR, PPARα/RXR, and PPARγ/RXR heterodimers. | |
| PA452 | - | - | A known RXR antagonist. | |
| Compound 23 | 2.45 µM | 4.88 x 10⁻⁷ M | Binds to a surface groove of RXRα, not the LBP. |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for RXR Antagonist Activity
This assay measures the ability of a compound to inhibit the transcriptional activity of RXR induced by an agonist.
Materials:
-
Mammalian cells (e.g., HEK293T, CV-1)
-
Expression vectors for RXR and its heterodimer partner (e.g., RAR)
-
Luciferase reporter plasmid containing RXR response elements (e.g., (RARE)3x-tk-Luc)
-
Transfection reagent
-
RXR agonist (e.g., Bexarotene, 9-cis-retinoic acid)
-
This compound
-
Luciferase assay system
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RXR expression vector, the heterodimer partner expression vector, and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the RXR antagonist at various concentrations.
-
Agonist Stimulation: Shortly after adding the antagonist, add the RXR agonist at a fixed concentration (e.g., its EC80).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This biophysical technique measures the binding affinity (Kd) of the antagonist to the RXR protein in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified RXR ligand-binding domain (LBD) protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit for protein immobilization
Methodology:
-
Protein Immobilization: Immobilize the purified RXR LBD onto the sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a series of dilutions of the RXR antagonist in the running buffer.
-
Binding Measurement: Inject the antagonist solutions over the immobilized RXR LBD surface at a constant flow rate. The binding is measured as a change in the refractive index at the surface (response units, RU).
-
Dissociation: After the association phase, flow running buffer over the surface to measure the dissociation of the antagonist.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound antagonist.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Caption: RXR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with RXR antagonists.
References
Technical Support Center: Characterizing "RXR Antagonist 1" Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential for "RXR antagonist 1" to act as a partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an RXR antagonist and a partial agonist?
An antagonist binds to the Retinoid X Receptor (RXR) and blocks the action of an agonist, thereby inhibiting receptor activation. It does not induce a conformational change that leads to downstream signaling. In contrast, a partial agonist binds to RXR and produces a submaximal response compared to a full agonist, even at saturating concentrations. When co-administered with a full agonist, a partial agonist can act as an antagonist by competing for the same binding site.
Q2: "this compound" is described as a potent antagonist. How could it also exhibit partial agonist activity?
The pharmacological activity of a compound can be complex and context-dependent. A molecule like "this compound" might stabilize a unique receptor conformation that allows for a low level of co-activator recruitment or release of co-repressors, leading to partial agonism. This behavior can be influenced by the specific RXR isoform (α, β, or γ), the heterodimer partner (e.g., RAR, PPAR, LXR), and the cellular environment, including the relative abundance of co-activators and co-repressors. Some compounds have been shown to act as antagonists for RXR homodimers but as agonists for specific RXR heterodimers.[1]
Q3: What are the key indicators in our experimental data that would suggest "this compound" is a partial agonist?
Key indicators of partial agonism include:
-
In functional assays: "this compound" on its own elicits a response that is greater than baseline but significantly lower than that of a full agonist (e.g., 9-cis-Retinoic Acid).
-
In the presence of a full agonist: "this compound" reduces the maximal effect (Emax) of the full agonist in a concentration-dependent manner.
-
In co-regulator interaction assays: The compound may show a weak ability to recruit co-activators or a limited capacity to displace co-repressors compared to a full agonist.
Troubleshooting Guides
Issue 1: Ambiguous results in a luciferase reporter gene assay.
Scenario: You are testing "this compound" in a cell-based luciferase reporter assay. At high concentrations, you observe a slight increase in reporter activity, but it is much lower than the positive control (full agonist).
Possible Cause & Troubleshooting Steps:
-
Partial Agonist Activity: The observed activity may be genuine partial agonism.
-
Action: Perform a dose-response curve of "this compound" alongside a full agonist like 9-cis-Retinoic Acid. Also, perform a competition assay by co-incubating a fixed, high concentration of the full agonist with increasing concentrations of "this compound". If it's a partial agonist, you will see a submaximal activation on its own and a decrease in the full agonist's Emax in the competition assay.
-
-
Cellular Context: The specific cell line used may have a baseline level of RXR activity or a particular co-regulator balance that unmasks weak agonism.
-
Action: Test the compound in different cell lines (e.g., HEK293T, CV-1) to see if the effect is consistent.
-
-
Compound Purity: Impurities in the "this compound" sample could be responsible for the observed activity.
-
Action: Verify the purity of your compound using analytical techniques such as HPLC-MS.
-
Issue 2: Inconsistent results between binding assays and functional assays.
Scenario: "this compound" shows high affinity for RXR in a competitive binding assay (low Ki), but its functional activity is unclear or variable.
Possible Cause & Troubleshooting Steps:
-
"Silent" Binding: High-affinity binding does not always translate to a functional response. The compound may bind tightly but fail to induce the necessary conformational change for activation.
-
Action: This is characteristic of a true antagonist. The lack of functional response is the expected result.
-
-
Dimer-Specific Effects: The functional assay may be detecting activity of a specific RXR heterodimer that is not optimally assessed in the binding assay format.
-
Action: Utilize functional assays that are specific to different RXR heterodimers (e.g., using reporter constructs with response elements for RAR/RXR, PPAR/RXR, etc.).
-
-
Assay Conditions: Differences in buffer composition, incubation time, or temperature between the binding and functional assays can affect compound activity.
-
Action: Standardize assay conditions as much as possible across different experimental platforms.
-
Quantitative Data Summary
The following tables summarize the key binding and functional parameters for "this compound" and provide a comparison with a hypothetical full agonist and a pure antagonist.
Table 1: Binding Affinity Data for RXR Modulators
| Compound | Ki (nM) | Kd (nM) | pA2 |
| This compound | 0.384 ± 0.072[2] | 0.277 ± 0.038[2] | 8.06[2] |
| Full Agonist (Hypothetical) | 1.0 | 0.8 | N/A |
| Pure Antagonist (Hypothetical) | 0.5 | 0.4 | 8.5 |
Table 2: Functional Activity Data for RXR Modulators (Hypothetical)
| Compound | EC50 (nM) | Emax (% of Full Agonist) |
| This compound | 50 | 20% |
| Full Agonist (Hypothetical) | 10 | 100% |
| Pure Antagonist (Hypothetical) | N/A | 0% |
Experimental Protocols
RXR Luciferase Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of "this compound" by measuring its effect on the transcription of a luciferase reporter gene under the control of an RXR response element.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 10,000 cells/well.
-
Co-transfect cells with an RXR expression vector, a luciferase reporter vector containing an RXR response element, and a Renilla luciferase control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound", a full agonist (e.g., 9-cis-Retinoic Acid), and a known antagonist in appropriate vehicle (e.g., DMSO).
-
For antagonist mode, pre-incubate cells with the test compounds for 30 minutes before adding a concentration of the full agonist that gives ~80% of its maximal response (EC80).
-
For agonist mode, add the compounds directly to the cells.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize Firefly luciferase activity to Renilla luciferase activity to control for transfection efficiency and cell viability.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
For agonist activity, determine the EC50 and Emax values.
-
For antagonist activity, determine the IC50 value.
-
TR-FRET Co-activator Recruitment Assay
Objective: To assess the ability of "this compound" to promote the interaction between the RXR ligand-binding domain (LBD) and a co-activator peptide.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of GST-tagged RXR-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled co-activator peptide (e.g., from SRC/p160 family) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add serial dilutions of "this compound" or a reference agonist.
-
Add the pre-mixed RXR-LBD/antibody/peptide solution to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
TR-FRET Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration to determine EC50 and Emax for co-activator recruitment. A partial agonist will show a lower Emax than a full agonist.
-
Visualizations
Caption: RXR signaling pathway activation and inhibition.
Caption: Experimental workflow for characterizing RXR modulator activity.
Caption: Troubleshooting logic for ambiguous functional assay results.
References
Technical Support Center: Mitigating Confounding Effects in RXR Antagonist 1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential confounding effects during experiments with "RXR antagonist 1."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a modulator of the Retinoid X Receptor (RXR), a type of nuclear receptor.[1][2] It functions by binding to RXRs and preventing their activation by endogenous ligands.[2] This inhibitory action can occur through several mechanisms, including inducing conformational changes in the receptor that block the binding of co-activator proteins or by promoting the recruitment of co-repressor proteins, which in turn suppresses the transcription of target genes.[2] RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[3] The activity of this compound can be influenced by the specific dimer partner.
Q2: What are the most common confounding effects observed with RXR antagonists like this compound?
The most significant confounding effect is "dimer-selective activity," where an RXR antagonist can act as an agonist in the context of a specific heterodimer. For instance, an antagonist of RXR homodimers may function as an agonist for RAR/RXR or PPAR/RXR heterodimers. This can lead to the activation of unintended signaling pathways. Another confounding factor is off-target binding, where the antagonist interacts with other receptors or proteins, which can be exacerbated by increased conformational flexibility of the antagonist. Finally, some antagonists may not bind to the conventional ligand-binding pocket, leading to unexpected allosteric effects.
Q3: How can I assess the selectivity of this compound?
Selectivity can be evaluated using a panel of cell-based reporter gene assays. These assays should test the activity of this compound on RXR homodimers and a range of relevant heterodimers (e.g., RXR/RAR, RXR/PPAR, RXR/LXR, RXR/VDR). By comparing the antagonist's potency (IC50 or pA2 values) across these different dimer contexts, you can determine its selectivity profile. Additionally, binding assays can be used to determine the affinity (Ki, Kd) of the antagonist for different RXR subtypes (α, β, γ).
Q4: What is the difference between Ki and Kd, and which is more relevant for my experiments?
-
Kd (Dissociation Constant): Represents the equilibrium constant for the dissociation of the ligand-receptor complex. It is a measure of binding affinity, where a lower Kd indicates a higher affinity. However, Kd values can sometimes reflect binding to sites on the receptor other than the intended modulatory site.
-
Ki (Inhibition Constant): Represents the concentration of a competitive inhibitor that would occupy 50% of the receptors if no competing ligand were present. It is derived from competitive binding assays and is often considered a more reliable indicator of a compound's ability to interfere with the binding of an orthosteric ligand.
For screening and characterizing RXR modulators, using Ki values from competitive binding assays is often recommended to ensure the compound is interacting with the desired site.
Troubleshooting Guide
Issue 1: Unexpected Agonist Activity Observed
| Possible Cause | Troubleshooting Step |
| Dimer-Selective Agonism | The antagonist may be acting as an agonist on a specific RXR heterodimer present in your experimental system. |
| Solution: Perform a reporter gene assay with cell lines expressing different RXR heterodimer partners (e.g., RAR, PPAR) to determine if the antagonist exhibits agonist activity in these contexts. | |
| Off-Target Effects | The antagonist may be binding to and activating another receptor in your cells. |
| Solution: Profile the antagonist against a panel of other nuclear receptors and common off-targets to identify any unintended interactions. | |
| Contaminated Compound | The stock solution of this compound may be contaminated with an agonist. |
| Solution: Verify the purity of your compound using analytical techniques like HPLC-MS. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | This compound may be precipitating out of solution in your cell culture media. |
| Solution: Confirm the solubility of the antagonist in your experimental buffer. A preparation protocol for an RXR antagonist suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for in vivo studies, which may need optimization for in vitro work. | |
| Cell Health and Passage Number | Inconsistent cell health or high passage numbers can lead to variable receptor expression and signaling responses. |
| Solution: Use cells with a consistent and low passage number. Regularly check for cell viability and morphology. | |
| Inconsistent Agonist Concentration | If you are performing a competitive antagonism experiment, the concentration of the RXR agonist used can significantly impact the results. |
| Solution: Use a fixed concentration of a potent and stable RXR agonist, typically at its EC80, to ensure a consistent level of receptor activation for the antagonist to inhibit. |
Quantitative Data Summary
Table 1: Binding Affinities and Antagonist Potencies of Representative RXR Antagonists
| Compound | Target | Assay Type | Ki (nM) | Kd (µM) | pA2 | IC50 (nM) | Reference |
| This compound (compound 6a) | hRXRα-LBD | Competitive Binding | 384 | 0.277 | 8.06 | - | |
| RXR antagonist 2 (compound 6b) | RXR | Competitive Binding | 391 | 0.281 | - | - | |
| LG100754 (3) | RXRα | Reporter Assay (vs. Bexarotene) | - | - | - | 16 | |
| PA452 (9b) | RXR | Reporter Assay | - | - | - | - | |
| UVI3003 (11) | RXR | Reporter Assay | - | - | - | - | |
| Compound 13e | RXRα | Reporter Assay (vs. NEt-TMN) | - | - | >9 | - | |
| Danthron (17a) | Gal4-RXRα-LBD | Reporter Assay (vs. 1µM 9-cis-RA) | - | 6.2 | - | 110 | |
| R-Etodolac (19) | RXRα | Competitive Binding (vs. [3H]9-cis-RA) | - | - | - | ~200,000 | |
| Sulindac (20) | RXRα | Competitive Binding (vs. [3H]9-cis-RA) | - | - | - | 82,900 | |
| K-80003 (21a) | RXR | Competitive Binding | - | - | - | 2,400 |
Note: Assay conditions and reference agonists can vary between studies, making direct comparisons of potency challenging.
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for RXR Antagonist Activity
This protocol is designed to assess the ability of "this compound" to inhibit the transcriptional activity of an RXR agonist on a specific RXR dimer.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Expression plasmids for RXR and its heterodimer partner (e.g., RARα)
-
Reporter plasmid containing a response element for the dimer of interest upstream of a luciferase gene (e.g., DR5-luc for RXR/RAR)
-
Control plasmid for transfection efficiency (e.g., β-galactosidase expression vector)
-
"this compound" stock solution (in DMSO)
-
RXR agonist (e.g., 9-cis-Retinoic Acid) stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the RXR, heterodimer partner, reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Pre-incubate the cells with the different concentrations of "this compound" for 1-2 hours.
-
Add the RXR agonist at a final concentration corresponding to its EC80.
-
Include appropriate controls: vehicle control (DMSO), agonist only, and antagonist only.
-
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of "this compound".
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess RXR Dimerization
This protocol can be used to determine if "this compound" affects the interaction between RXR and its heterodimer partners.
Materials:
-
Cells expressing tagged versions of RXR and its partner (e.g., HA-RXRα and FLAG-RARα)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Antibody against one of the tags (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-HA and anti-FLAG)
Procedure:
-
Cell Treatment: Treat the cells with "this compound" or vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse the cells in Co-IP Lysis Buffer on ice.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the clarified lysate with the anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold Wash Buffer.
-
-
Elution: Resuspend the beads in Elution Buffer and heat to denature the proteins and elute the immunocomplexes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitated RXR and the immunoprecipitated RAR, respectively.
-
-
Data Analysis: Compare the amount of co-immunoprecipitated HA-RXRα in the antagonist-treated sample versus the vehicle control to determine if the antagonist modulates the dimer interaction.
Visualizations
References
Validation & Comparative
A Comparative Guide to RXR Antagonist 1 and Bexarotene in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to RXR Modulation
The Retinoid X Receptor (RXR) is a nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and metabolism. RXRs can function as homodimers or as heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). This dimerization versatility makes RXR a critical signaling hub and an attractive therapeutic target.
Bexarotene , an FDA-approved drug, is a synthetic retinoid that selectively activates RXRs, functioning as an agonist. In contrast, RXR antagonist 1 (also known as compound 6a) is a modulator that exhibits potent RXR-antagonistic activity. Understanding the distinct functional consequences of RXR agonism versus antagonism is vital for the development of targeted therapeutics.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and bexarotene from various sources. It is important to note that these values were not determined in a side-by-side comparative study and experimental conditions may have varied.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor Subtype | Notes |
| pA2 | 8.06 | Not Specified | The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. |
| Ki | 0.384 ± 0.072 µM | hRXRα-LBD | Inhibition constant, indicating the affinity of the antagonist for the receptor. |
| Kd | 0.277 ± 0.038 µM | hRXRα-LBD | Dissociation constant, reflecting the binding affinity. |
Table 2: Potency of Bexarotene (RXR Agonist)
| Parameter | Value (nM) | Receptor Subtype | Assay Type |
| EC50 | 33 | RXRα | Transcriptional Activation |
| EC50 | 24 | RXRβ | Transcriptional Activation |
| EC50 | 25 | RXRγ | Transcriptional Activation |
Signaling Pathways and Mechanisms of Action
RXR modulators exert their effects by binding to the ligand-binding domain (LBD) of the RXR protein. This binding event initiates a cascade of molecular interactions that ultimately regulate the transcription of target genes.
RXR Agonist (Bexarotene) Signaling Pathway
Bexarotene binding to the RXR LBD induces a conformational change in the receptor. This altered conformation promotes the dissociation of corepressor proteins and the recruitment of coactivator complexes. The RXR-coactivator complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, leading to the initiation of transcription.
This compound Signaling Pathway
This compound also binds to the RXR LBD. However, instead of inducing an active conformation, it stabilizes an inactive state of the receptor. This prevents the dissociation of corepressors and blocks the recruitment of coactivators, thereby inhibiting the transcription of RXR target genes.
Experimental Protocols for Key Functional Assays
To facilitate a direct comparison of "this compound" and bexarotene, the following are detailed methodologies for three key functional assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the RXR LBD.
Objective: To determine the binding affinity (Ki) of this compound and bexarotene for the RXR.
Materials:
-
Purified human RXRα-LBD
-
Radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid)
-
Test compounds: this compound and bexarotene
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and bexarotene) and a known RXR ligand (for positive control).
-
In a 96-well plate, incubate a fixed concentration of purified RXRα-LBD with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test compounds.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).
-
Separate the bound from free radioligand using a filter-binding apparatus (e.g., glass fiber filters).
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate RXR-mediated gene transcription.
Objective: To quantify the agonist activity of bexarotene (EC50) and the antagonist activity of this compound (IC50) on RXR-dependent transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for full-length human RXRα
-
Reporter plasmid containing multiple copies of an RXRE upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and reagents
-
Luciferase assay system and luminometer
Procedure:
-
Co-transfect the mammalian cells with the RXRα expression vector and the RXRE-luciferase reporter plasmid.
-
After transfection, plate the cells in a 96-well plate.
-
For agonist mode (testing bexarotene): Treat the cells with serial dilutions of bexarotene.
-
For antagonist mode (testing this compound): Treat the cells with a fixed, sub-maximal concentration of an RXR agonist (e.g., 9-cis-retinoic acid or bexarotene) in the presence of serial dilutions of this compound.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
For agonist mode, plot the luciferase activity against the bexarotene concentration to determine the EC50.
-
For antagonist mode, plot the luciferase activity against the this compound concentration to determine the IC50.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between the RXR LBD and a coactivator peptide.
Objective: To assess the ability of bexarotene to promote and this compound to inhibit the recruitment of a coactivator peptide to the RXR LBD.
Materials:
-
GST-tagged human RXRα-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1/NCoA-1) (acceptor fluorophore)
-
Test compounds: this compound and bexarotene
-
Assay buffer
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the GST-RXRα-LBD, Tb-anti-GST antibody, and the test compounds.
-
For agonist mode (testing bexarotene): Add the fluorescein-labeled coactivator peptide.
-
For antagonist mode (testing this compound): Add a fixed concentration of bexarotene followed by the fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for 1-4 hours.
-
Measure the TR-FRET signal by exciting the terbium donor at ~340 nm and measuring the emission from both the donor (~495 nm) and the acceptor (~520 nm).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the compound concentration to determine the EC50 (for bexarotene) or IC50 (for this compound).
Conclusion
This guide provides a foundational understanding of the functional differences between the this compound and the RXR agonist bexarotene. While direct comparative data is limited, the provided information on their individual activities and the detailed experimental protocols for key functional assays offer a robust framework for researchers to conduct their own comparative studies. Such investigations are crucial for advancing our understanding of RXR signaling and for the development of novel therapeutics targeting this important nuclear receptor.
A Comparative Guide to RXR Antagonist 1 and Other Known RXR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "RXR antagonist 1" with other well-characterized Retinoid X Receptor (RXR) antagonists, focusing on their performance backed by experimental data. The information is intended to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to Retinoid X Receptors (RXRs)
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription.[1] They function by forming homodimers with themselves or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][3] This dimerization allows them to bind to specific DNA sequences known as hormone response elements, thereby controlling the expression of genes involved in various physiological processes, including cell proliferation, differentiation, and metabolism.[1] In the absence of a ligand, the RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription.[2] The binding of an agonist ligand induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription. RXR antagonists are compounds that bind to RXRs but fail to induce this activating conformational change, thereby blocking the receptor's function.
Quantitative Comparison of RXR Antagonists
The following table summarizes the key quantitative data for "this compound" and two other well-known RXR antagonists, HX531 and UVI 3003. This data provides a snapshot of their binding affinity and functional potency.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | pA₂ | 8.06 | Not Specified | |
| Kᵢ (µM) | 0.384 ± 0.072 | Human RXRα-LBD | ||
| Kₑ (µM) | 0.277 ± 0.038 | Human RXRα-LBD | ||
| HX531 | IC₅₀ (nM) | 18 | Not Specified | |
| UVI 3003 | IC₅₀ (µM) | 0.24 | Human RXRα in Cos7 cells |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Purified RXR Ligand Binding Domain (LBD)
-
Radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid)
-
Test compounds (this compound, HX531, UVI 3003)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the purified RXR-LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity of an antagonist by quantifying its ability to inhibit agonist-induced gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for RXR
-
Reporter plasmid containing a luciferase gene under the control of an RXR-responsive promoter
-
Transfection reagent
-
RXR agonist (e.g., 9-cis-retinoic acid)
-
Test compounds (this compound, HX531, UVI 3003)
-
Cell culture medium and reagents
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the RXR expression vector and the luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of the RXR agonist in the presence of varying concentrations of the test antagonist. Include a control with the agonist alone.
-
Incubate the cells for a sufficient period (e.g., 14-16 hours) to allow for gene expression.
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.
-
Measure the luminescence produced by the luciferase reaction using a luminometer.
-
The IC₅₀ value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.
Visualizing RXR Signaling and Experimental Design
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Validating the Antagonistic Activity of "RXR antagonist 1": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "RXR antagonist 1" (also known as compound 6a) with other commercially available Retinoid X Receptor (RXR) antagonists. The comparative analysis is supported by experimental data and detailed protocols for key validation assays to assist researchers in selecting the most suitable antagonist for their specific needs.
Comparative Analysis of RXR Antagonists
The antagonistic activity of "this compound" and its alternatives can be quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's dose-response curve. The following table summarizes the available quantitative data for a selection of RXR antagonists.
| Compound | Target(s) | IC50 | pA2 | Ki | Kd | Notes |
| This compound (compound 6a) | RXR | - | 8.06 | 0.384 ± 0.072 µM | 0.277 ± 0.038 µM | Potent competitive antagonist with high affinity.[1] |
| LG100754 | RXR homodimers | 16 nM | - | - | - | Acts as an antagonist for RXR homodimers but can function as an agonist for certain RXR heterodimers (e.g., with RAR, PPARα, and PPARγ).[2][3][4][5] |
| PA452 | RXR | - | 7.11 | - | - | A specific RXR antagonist that has been shown to inhibit the effects of retinoic acid on T-cell development. |
| UVI 3003 | Human RXRα | 0.24 µM | - | - | - | A highly selective RXR antagonist. |
| HX531 | RXR | 18 nM | - | - | - | A potent, orally active RXR antagonist with demonstrated anti-obesity and anti-diabetic effects in animal models. |
| Bexarotene (Agonist) | RXRα, RXRβ, RXRγ | EC50: 33, 24, 25 nM | - | - | 14, 21, 29 nM | A selective RXR agonist included for comparison of binding affinities. |
Experimental Protocols for Antagonist Validation
The following are detailed methodologies for key experiments to validate the antagonistic activity of a compound against RXR.
Luciferase Reporter Gene Assay
This assay is a common method to determine if a compound can inhibit the transcriptional activity of RXR induced by an agonist.
Principle: Cells are co-transfected with an expression vector for the RXR of interest (e.g., RXRα, RXRβ, or RXRγ) and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). In the presence of an RXR agonist, the receptor binds to the RXRE and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase expression.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, CV-1) in appropriate media.
-
Co-transfect the cells with an RXR expression plasmid and an RXRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase or Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of the antagonist compound ("this compound" or alternatives).
-
Treat the cells with a fixed, sub-maximal concentration of a known RXR agonist (e.g., 9-cis-retinoic acid or Bexarotene) and varying concentrations of the antagonist. Include control wells with agonist only and vehicle only.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Measure the activity of the internal control (e.g., β-galactosidase or Renilla luciferase).
-
-
Data Analysis:
-
Normalize the luciferase activity to the internal control.
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity.
-
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to investigate whether an antagonist can disrupt the interaction of RXR with its co-activators.
Principle: RXR, upon activation by an agonist, recruits co-activator proteins to initiate transcription. An antagonist may prevent this interaction. Co-IP uses an antibody to pull down a protein of interest (e.g., RXR), and then Western blotting is used to detect any interacting proteins (e.g., a co-activator like SRC-1).
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously or exogenously express RXR and a known co-activator.
-
Treat the cells with an RXR agonist in the presence or absence of the antagonist compound for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody specific to RXR overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the co-activator of interest (e.g., anti-SRC-1).
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Compare the intensity of the co-activator band in the agonist-treated sample with the sample co-treated with the agonist and antagonist. A decrease in the band intensity in the presence of the antagonist indicates disruption of the RXR-co-activator interaction.
-
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures the effect of an antagonist on the expression of known RXR target genes.
Principle: RXR activation leads to the transcription of specific target genes. An antagonist will inhibit this process, resulting in decreased mRNA levels of these genes. qPCR is a sensitive method to quantify these changes in gene expression.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line known to respond to RXR activation (e.g., hepatocytes, macrophages).
-
Treat the cells with an RXR agonist in the presence or absence of the antagonist for a suitable duration (e.g., 6-24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Assess the quality and quantity of the RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the RXR target genes (e.g., ABCG1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the fold change in gene expression in cells treated with the agonist alone versus those co-treated with the agonist and antagonist. A reduction in the agonist-induced gene expression confirms the antagonistic activity.
-
Visualizations
RXR Signaling Pathway and Antagonism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The “Phantom Effect” of the Rexinoid LG100754: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rexinoid LG100754 is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of RXR Antagonists for RXRα, RXRβ, and RXRγ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Retinoid X Receptor (RXR) antagonists for the three RXR subtypes: RXRα, RXRβ, and RXRγ. While specific selectivity data for the compound designated "RXR antagonist 1" across all three subtypes is not publicly available, this guide will present data for other well-characterized RXR antagonists to illustrate the principles of selectivity and provide a framework for evaluation.
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating various physiological processes, including development, metabolism, and cell differentiation[1]. They function as homodimers or as heterodimers with other nuclear receptors[1][2]. The three RXR subtypes, α, β, and γ, are encoded by distinct genes and exhibit tissue-specific expression patterns, suggesting that subtype-selective antagonists could offer more targeted therapeutic interventions with fewer side effects[1][2].
Quantitative Comparison of RXR Antagonist Selectivity
The binding affinity and functional antagonism of various compounds for the RXR subtypes are key parameters in determining their selectivity. The following table summarizes the available data for several representative RXR antagonists. It is important to note that developing highly selective RXR ligands is challenging due to the high conservation of the ligand-binding pocket among the three subtypes.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Notes |
| This compound (compound 6a) | hRXRα-LBD | Radioligand Binding Assay | 384 ± 72 | - | Data for RXRβ and RXRγ is not available. Potent RXR-antagonistic activity with a pA2 of 8.06. |
| Compound 23 | RXRα | Surface Plasmon Resonance | Kd = 488 | 2450 | Reported to be a selective RXRα antagonist. Does not bind to the ligand-binding pocket. |
| UVI 3003 | human RXR | - | - | 240 | A highly selective RXR antagonist. |
| LG100754 | RXR homodimers | Reporter Gene Assay | - | - | Identified as an antagonist for RXR homodimers but can act as an agonist for certain heterodimers. |
| HX531 | RXRα | Reporter Gene Assay | - | 1000 | An example of an early-generation RXR antagonist. |
Note: Ki represents the inhibition constant, indicating the binding affinity of the antagonist to the receptor. A lower Ki value signifies a higher binding affinity. IC50 is the half-maximal inhibitory concentration, representing the concentration of an antagonist required to inhibit a biological process or response by 50%. Kd is the dissociation constant, another measure of binding affinity.
Experimental Protocols
The determination of antagonist selectivity relies on robust and well-defined experimental protocols. The two primary methods used are radioligand binding assays and co-transfection/reporter gene assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of an antagonist for RXRα, RXRβ, and RXRγ.
Materials:
-
HEK293T cells transiently expressing human RXRα, RXRβ, or RXRγ.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand: [3H]-9-cis-retinoic acid.
-
Unlabeled antagonist (test compound).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293T cells expressing the respective RXR subtype.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]-9-cis-retinoic acid), and varying concentrations of the unlabeled antagonist.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Co-transfection and Reporter Gene Assay
This cell-based assay measures the functional consequence of antagonist binding by quantifying the inhibition of agonist-induced gene expression.
Objective: To determine the functional antagonist activity (IC50) of a compound on RXRα, RXRβ, and RXRγ.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1).
-
Expression plasmids for full-length human RXRα, RXRβ, or RXRγ.
-
Reporter plasmid containing an RXR response element (RXRE) upstream of a reporter gene (e.g., luciferase).
-
A constitutively expressed control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization.
-
Transfection reagent.
-
RXR agonist (e.g., 9-cis-retinoic acid).
-
Test antagonist compound.
-
Luciferase assay reagent.
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in multi-well plates.
-
Co-transfect the cells with the RXR expression plasmid, the RXRE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with a fixed concentration of the RXR agonist in the presence of varying concentrations of the antagonist.
-
Include control wells with agonist only (positive control) and vehicle only (negative control).
-
Incubate the cells for a sufficient period to allow for gene expression.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) and the control enzyme.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control enzyme activity to account for variations in transfection efficiency and cell viability.
-
Plot the normalized reporter activity against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining RXR antagonist selectivity.
Caption: RXR signaling and points of antagonist intervention.
References
A Comparative Guide to the Efficacy of RXR Antagonist 1 and LG100754
For researchers and professionals in drug development, understanding the nuanced differences between retinoid X receptor (RXR) modulators is paramount for advancing therapeutic strategies, particularly in metabolic diseases like type 2 diabetes. This guide provides a detailed comparison of two notable RXR modulators: "RXR antagonist 1" (also known as compound 6a) and LG100754. While direct comparative studies are limited, this document synthesizes available data to offer an objective overview of their respective efficacy, supported by experimental data and detailed protocols.
Introduction to RXR and its Modulation
Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including metabolism, cell differentiation, and inflammation.[1][2] RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[1][2] This dimerization is key to their function, as the specific pairing dictates the transcriptional response to ligand binding.[1]
This compound is a potent RXR modulator with clear antagonistic activity. In contrast, LG100754 exhibits a more complex profile, acting as an antagonist for RXR homodimers while functioning as an agonist for specific RXR heterodimers, notably RXR:PPARα and RXR:PPARγ. This unique activity profile positions LG100754 as a selective RXR modulator with potential as an insulin sensitizer.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and LG100754, providing a basis for comparing their biochemical and cellular activities.
Table 1: Binding Affinity and Potency
| Compound | Parameter | Value | Receptor/System | Reference |
| This compound | pA₂ | 8.06 | Not specified | |
| Kᵢ (µM) | 0.384 ± 0.072 | hRXRα-LBD | ||
| Kₔ (µM) | 0.277 ± 0.038 | hRXRα-LBD | ||
| LG100754 | Activity | Antagonist | RXR:RXR homodimers | |
| Activity | Agonist | RXR:PPARα heterodimers | ||
| Activity | Agonist | RXR:PPARγ heterodimers |
Note: Direct comparison of potency is challenging due to the different activity profiles and the lack of head-to-head studies. The pA₂ value for this compound indicates potent antagonism, while the activity of LG100754 is context-dependent on the dimerization partner of RXR.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: RXR Signaling Pathway Modulation.
Caption: Key Experimental Workflows.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to characterize RXR modulators.
Radioligand Binding Assay (for Kᵢ and Kₔ Determination)
Objective: To determine the binding affinity of a test compound for the RXR ligand-binding domain (LBD).
Materials:
-
Purified human RXRα-LBD (hRXRα-LBD)
-
Radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid)
-
Test compounds (this compound, LG100754)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the purified hRXRα-LBD with a fixed concentration of the radiolabeled ligand.
-
Compound Addition: Add increasing concentrations of the unlabeled test compound to the wells. Include a control with no unlabeled compound (total binding) and a control with a high concentration of an unlabeled known ligand (non-specific binding).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation: Separate the bound from the free radioligand. This can be achieved by methods such as filtration through a glass fiber filter or by using dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant. The Kₔ of the test compound can be determined through saturation binding experiments.
Cell-Based Transactivation Assay (for IC₅₀/EC₅₀ Determination)
Objective: To measure the ability of a test compound to inhibit (antagonist) or activate (agonist) RXR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for full-length RXRα
-
Reporter plasmid containing an RXR response element (RXRE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, LG100754)
-
RXR agonist (e.g., 9-cis-retinoic acid) for antagonist assays
-
Luciferase assay reagent and luminometer
Procedure:
-
Cell Culture and Transfection: Plate the cells in a 96-well plate. Co-transfect the cells with the RXRα expression vector and the RXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be included to normalize for transfection efficiency.
-
Compound Treatment:
-
Antagonist Mode: After transfection, treat the cells with a fixed concentration of an RXR agonist (to induce a response) and varying concentrations of the test compound.
-
Agonist Mode: Treat the cells with varying concentrations of the test compound alone.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the reporter assay.
-
Reporter Assay: Measure the luciferase activity in the cell lysates using a luminometer. If a control plasmid was used, also measure its activity (e.g., β-galactosidase assay).
-
Data Analysis: Normalize the luciferase activity to the control reporter activity.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC₅₀.
-
Agonist Mode: Plot the fold activation over the vehicle control against the logarithm of the test compound concentration to determine the EC₅₀.
-
In Vivo Efficacy Study in a Type 2 Diabetes Model (e.g., db/db mice)
Objective: To evaluate the effect of a test compound on metabolic parameters in a relevant animal model of type 2 diabetes.
Materials:
-
db/db mice (a model of obesity and type 2 diabetes)
-
Test compounds (this compound, LG100754) formulated for oral administration
-
Vehicle control
-
Blood glucose meter and strips
-
Equipment for measuring plasma insulin, triglycerides, and cholesterol
Procedure:
-
Acclimatization and Baseline Measurements: Acclimatize the db/db mice to the housing conditions. Measure baseline body weight and blood glucose levels.
-
Dosing: Randomly assign the mice to treatment groups (vehicle, this compound, LG100754). Administer the compounds daily by oral gavage for a specified period (e.g., 14-28 days).
-
Monitoring: Monitor body weight and food intake regularly. Measure fasting blood glucose levels at regular intervals throughout the study.
-
Terminal Procedures: At the end of the study, collect blood samples for the measurement of plasma insulin, triglycerides, and cholesterol. Tissues such as liver and adipose tissue can be collected for further analysis (e.g., gene expression studies).
-
Data Analysis: Compare the changes in body weight, blood glucose, and other metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical tests.
Summary and Conclusion
This guide provides a comparative overview of this compound and LG100754, highlighting their distinct mechanisms of action and summarizing the available efficacy data.
-
This compound is a potent and direct antagonist of RXR, suggesting its utility in conditions where broad inhibition of RXR signaling is desired.
-
LG100754 is a selective modulator, antagonizing RXR homodimers while activating specific heterodimers. This profile makes it a promising candidate for targeted therapies, such as improving insulin sensitivity in type 2 diabetes by specifically activating the RXR:PPARγ pathway.
The provided experimental protocols offer a framework for researchers to further investigate and compare these and other RXR modulators. Future head-to-head studies are necessary to fully elucidate the comparative efficacy and therapeutic potential of these two compounds.
References
- 1. PPAR-RXR heterodimer activates a peroxisome proliferator response element upstream of the bifunctional enzyme gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity of RXR Antagonist 1 with PPARs and LXRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "RXR antagonist 1," focusing on its selectivity profile against Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). Understanding the cross-reactivity of a Retinoid X Receptor (RXR) antagonist is critical for interpreting experimental results and predicting potential off-target effects in drug development.
Summary of Quantitative Data
The following table summarizes the known binding affinity and functional activity of "this compound" for its primary target, RXRα. Data regarding its cross-reactivity with PPAR and LXR subtypes is not publicly available and is indicated as such. This highlights a critical gap in the pharmacological profiling of this compound.
| Target Receptor | Parameter | Value | Reference |
| RXRα | Binding Affinity (Ki) | 0.384 ± 0.072 µM | [1] |
| Binding Affinity (Kd) | 0.277 ± 0.038 µM | [1] | |
| Functional Activity (pA2) | 8.06 | [1][2] | |
| PPARα | Binding Affinity (Ki/IC50) | Not Available | |
| Functional Activity (IC50) | Not Available | ||
| PPARβ/δ | Binding Affinity (Ki/IC50) | Not Available | |
| Functional Activity (IC50) | Not Available | ||
| PPARγ | Binding Affinity (Ki/IC50) | Not Available | |
| Functional Activity (IC50) | Not Available | ||
| LXRα | Binding Affinity (Ki/IC50) | Not Available | |
| Functional Activity (IC50) | Not Available | ||
| LXRβ | Binding Affinity (Ki/IC50) | Not Available | |
| Functional Activity (IC50) | Not Available |
Signaling Pathways and Potential Interactions
The following diagram illustrates the signaling pathways of RXR, PPAR, and LXR. RXR forms heterodimers with both PPARs and LXRs to regulate gene expression. An RXR antagonist can potentially interfere with these pathways not only by blocking RXR-specific signaling but also by modulating the function of its heterodimer partners.
Experimental Workflow for Cross-Reactivity Assessment
To determine the cross-reactivity of "this compound," a series of binding and functional assays should be performed. The following diagram outlines a typical experimental workflow.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cross-reactivity of "this compound."
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the ligand-binding domain (LBD) of the nuclear receptor of interest (RXR, PPARs, and LXRs).
Materials:
-
Purified recombinant LBD of human RXRα, RXRβ, RXRγ, PPARα, PPARβ/δ, PPARγ, LXRα, and LXRβ.
-
Radiolabeled ligand (e.g., [³H]9-cis-retinoic acid for RXRs, specific high-affinity radiolabeled agonists for PPAR and LXR subtypes).
-
"this compound" and reference compounds (unlabeled agonists and antagonists for each receptor).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT).
-
Scintillation vials and scintillation fluid.
-
Filter plates and harvester.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of "this compound" and reference compounds in the assay buffer.
-
In a 96-well plate, combine the purified receptor LBD, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or reference compounds.
-
For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of the corresponding unlabeled reference agonist.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
After incubation, rapidly separate bound from free radioligand by vacuum filtration through filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay (Antagonist Mode)
This cell-based assay measures the ability of a compound to inhibit the transcriptional activation of a nuclear receptor induced by a known agonist.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, CV-1).
-
Expression plasmid for the full-length nuclear receptor or a GAL4-DNA binding domain-nuclear receptor-LBD fusion protein (for RXR, PPAR, and LXR subtypes).
-
Reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding hormone response elements (e.g., PPRE-luc for PPARs, LXRE-luc for LXRs).
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
"this compound" and reference agonists for each receptor.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a fixed concentration of the respective reference agonist (typically at its EC50 concentration) and varying concentrations of "this compound". Include controls with agonist alone and vehicle alone.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of agonist-induced activity for each concentration of "this compound".
-
Determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the maximal agonist response) by non-linear regression analysis.
By performing these experiments for all PPAR and LXR subtypes, a comprehensive cross-reactivity profile for "this compound" can be established, providing valuable insights for its use in research and development.
References
Head-to-Head Comparison: RXR Antagonist 1 vs. PA452 in Preclinical Research
In the landscape of retinoid X receptor (RXR) modulation, the development of potent and selective antagonists is paramount for dissecting RXR's multifaceted roles in physiology and disease. This guide provides a detailed, data-driven comparison of two notable RXR antagonists: RXR antagonist 1 (also known as compound 6a) and PA452. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds to inform their research and development efforts.
Quantitative Performance Analysis
The following table summarizes the key quantitative performance metrics for this compound and PA452, based on available experimental data. It is important to note that these values were determined in separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound (compound 6a) | PA452 |
| Potency (pA2) | 8.06[1][2] | 7.11[3] |
| Binding Affinity (Ki) | 0.384 ± 0.072 µM (for hRXRα-LBD)[1] | Not explicitly reported in the provided context |
| Dissociation Constant (Kd) | 0.277 ± 0.038 µM (for hRXRα-LBD)[1] | Not explicitly reported in the provided context |
| Selectivity | Competitive binding to hRXRα-LBD | Selectively antagonizes RXR in RXR/RAR heterodimers |
| Primary Research Area | Type 2 Diabetes | T-cell development, urothelial cell differentiation |
Signaling Pathway Context: The Role of RXR
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression. They can function as homodimers or, more commonly, as heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These receptor pairs bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby controlling their transcription. RXR antagonists exert their effects by binding to the RXR protein and preventing its activation by endogenous ligands, thus inhibiting the transcription of downstream genes.
Experimental Methodologies
The following sections detail the generalized protocols for the key experiments used to characterize this compound and PA452. For specific parameters, it is recommended to consult the original publications.
Radioligand Binding Assay (for Ki and Kd Determination)
This assay is used to determine the binding affinity of a compound to its target receptor.
Protocol:
-
Receptor Preparation: Cell membranes expressing the human RXRα ligand-binding domain (LBD) are prepared.
-
Reaction Mixture: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid) and varying concentrations of the unlabeled antagonist (this compound or PA452).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) and Kd (dissociation constant) are then calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Reporter Gene Assay (for pA2 Determination)
This functional assay measures the ability of an antagonist to inhibit the transcriptional activity of an agonist.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RXR protein and another containing a reporter gene (e.g., luciferase) under the control of an RXR-responsive promoter.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of an RXR agonist in the presence of a fixed concentration of the antagonist (this compound or PA452). This is repeated for several different fixed concentrations of the antagonist.
-
Incubation: The cells are incubated to allow for gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The dose-response curves for the agonist at different antagonist concentrations are plotted. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's dose-response curve, is then determined using a Schild plot analysis.
Discussion and Conclusion
Based on the available data, This compound (compound 6a) exhibits a higher potency (pA2 = 8.06) compared to PA452 (pA2 = 7.11) . The reported Ki and Kd values for this compound provide a direct measure of its binding affinity to the human RXRα ligand-binding domain.
While both are RXR antagonists, their reported selectivity and primary areas of investigation differ. This compound has been characterized for its competitive binding to hRXRα-LBD and is suggested for research in type 2 diabetes. In contrast, PA452 has been noted for its ability to selectively antagonize RXR within the context of an RXR/RAR heterodimer, with applications in immunology and cell differentiation studies.
The choice between this compound and PA452 will ultimately depend on the specific research question and experimental context. For studies requiring a highly potent RXR antagonist with well-defined binding kinetics to RXRα, this compound may be the preferred choice. For investigations focused on the specific modulation of RXR/RAR heterodimer signaling, PA452 presents a valuable tool.
Researchers are encouraged to consult the original publications for detailed experimental conditions to ensure the appropriate selection and application of these compounds in their studies. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of their relative performance.
References
Confirming Cellular Target Engagement of RXR Antagonist 1: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended molecular target within a cellular environment is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of "RXR antagonist 1" and alternative compounds for inhibiting the Retinoid X Receptor (RXR), a key nuclear receptor involved in numerous physiological processes. We present supporting experimental data and detailed protocols for key assays to facilitate the robust assessment of RXR target engagement.
Overview of this compound
"this compound," also known as compound 6a, is a potent modulator of the Retinoid X Receptor. It competitively binds to the ligand-binding pocket of human RXRα, exhibiting significant antagonistic activity.[1] Its utility has been noted in research concerning type 2 diabetes.[1]
Comparison of RXR Antagonists
To effectively evaluate the cellular target engagement of "this compound," a comparison with other well-characterized RXR antagonists is essential. Here, we compare its performance with two widely used alternatives, HX531 and UVI3003.
| Compound | Assay Type | Cell Line | Target Isoform | Potency (IC50/pA2) | Reference |
| This compound (6a) | Competitive Binding (in vitro) | - | hRXRα-LBD | Ki: 0.384 µM, Kd: 0.277 µM | [1] |
| Functional Antagonism | - | - | pA2: 8.06 | [1] | |
| HX531 | Reporter Gene Assay | - | RXR | IC50: 18 nM | [2] |
| Reporter Gene Assay | COS-7 | RXRα | IC50: 1.0 µM (against 10 nM IRX4204) | ||
| UVI3003 | Reporter Gene Assay | Cos7 | hRXRα | IC50: 0.24 µM | |
| Reporter Gene Assay | Cos7 | Xenopus RXRα | IC50: 0.22 µM |
Signaling Pathway and Mechanism of Action
RXR functions as a transcription factor, typically by forming heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RAR), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). In the presence of an agonist, RXR undergoes a conformational change that facilitates the recruitment of co-activator proteins, leading to the transcription of target genes. RXR antagonists, including "this compound," bind to the receptor's ligand-binding pocket, preventing this conformational change and thereby blocking the recruitment of co-activators and inhibiting gene transcription.
Experimental Protocols for Target Engagement
To quantitatively assess the cellular target engagement of "this compound," several robust methods can be employed. Below are detailed protocols for two key experiments.
Luciferase Reporter Gene Assay
This assay measures the ability of an antagonist to inhibit the transcriptional activation induced by an RXR agonist.
Experimental Workflow:
References
A Comparative Analysis of "RXR Antagonist 1" Binding: Ligand-Binding Pocket versus Allosteric Site Interventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding mechanisms of two distinct types of Retinoid X Receptor (RXR) antagonists: "RXR antagonist 1," a competitive antagonist that targets the canonical ligand-binding pocket (LBP), and an exemplary allosteric antagonist that binds to the coactivator-binding site. This comparison is supported by experimental data to objectively evaluate their performance and potential applications in research and drug development.
Data Presentation: Quantitative Comparison of Antagonist Binding
The following table summarizes the key quantitative data for the binding of "this compound" to the LBP and an allosteric antagonist to the coactivator-binding site of RXRα.
| Parameter | "this compound" (Compound 6a) | Allosteric Antagonist (Compound 23) | Binding Site |
| Binding Affinity (Kd) | 0.277 ± 0.038 µM[1] | 4.88 x 10⁻⁷ M (0.488 µM)[2] | Ligand-Binding Pocket (LBP)[1] vs. Coactivator-Binding Site[2] |
| Inhibitory Constant (Ki) | 0.384 ± 0.072 µM[1] | Not Applicable (Non-competitive) | - |
| Antagonistic Activity (pA2) | 8.06 | Not Reported | - |
| Mechanism of Action | Competitive Antagonist | Allosteric Antagonist | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are synthesized from established methods in the field and are intended to serve as a comprehensive reference for researchers.
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
This protocol outlines the determination of binding kinetics (Kd) for RXR antagonists.
Objective: To measure the real-time association and dissociation of an antagonist to the RXRα Ligand-Binding Domain (LBD) to determine the equilibrium dissociation constant (Kd).
Materials:
-
Recombinant human RXRα-LBD
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test antagonist ("this compound" or allosteric antagonist)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the purified RXRα-LBD (typically 20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test antagonist in running buffer. The concentration range should span at least 10-fold below and above the expected Kd.
-
Inject the antagonist solutions over the immobilized RXRα-LBD and the reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
After each antagonist injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to determine the ability of a test compound to displace a fluorescently labeled ligand from RXRα.
Objective: To assess the binding of an antagonist to the RXRα LBD by measuring its ability to displace a fluorescent probe, thereby determining its binding affinity (IC50).
Materials:
-
Purified human RXRα-LBD
-
Fluorescently labeled RXR ligand (fluorescent probe)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Test antagonist ("this compound")
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation:
-
Prepare a solution of RXRα-LBD and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal. A receptor concentration that binds 50-80% of the fluorescent probe is typically used.
-
-
Compound Addition:
-
Dispense a small volume (e.g., 20 µL) of the test antagonist at various concentrations into the wells of the microplate. Include a positive control (a known unlabeled RXR ligand) and a negative control (DMSO).
-
-
Receptor-Probe Complex Addition:
-
Add an equal volume (e.g., 20 µL) of the pre-mixed RXRα-LBD/fluorescent probe solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours). The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
RXR Signaling Pathway
The following diagram illustrates the central role of RXR in nuclear receptor signaling, forming heterodimers with other nuclear receptors to regulate gene transcription.
Caption: RXR forms heterodimers with partner nuclear receptors to regulate gene transcription.
Experimental Workflow for Antagonist Binding Analysis
This diagram outlines the workflow for comparing the binding of LBP and allosteric antagonists to RXR.
Caption: Workflow for comparing LBP and allosteric antagonist binding to RXR.
Logical Relationship of Antagonist Action
This diagram illustrates the distinct mechanisms of action for LBP competitive antagonists and allosteric antagonists.
Caption: Mechanisms of LBP competitive vs. allosteric antagonism of RXR.
Comparative Analysis
The data presented reveal two distinct approaches to antagonizing RXR function. "this compound" acts as a classic competitive inhibitor, directly competing with endogenous ligands for the LBP. Its potent antagonistic activity, indicated by a pA2 value of 8.06, and its sub-micromolar Ki and Kd values, demonstrate its high affinity for the LBP. This direct competition is a well-established mechanism for receptor modulation.
In contrast, the allosteric antagonist (compound 23) operates through a more nuanced mechanism. By binding to the coactivator-binding site, a region distinct from the LBP, it induces a conformational change in the receptor that prevents the recruitment of coactivator proteins necessary for transcriptional activation. This is evidenced by its sub-micromolar Kd value and its inability to compete with the LBP ligand 9-cis-RA.
The choice between an LBP competitive antagonist and an allosteric modulator depends on the specific research or therapeutic goal. LBP antagonists can be highly effective at blocking all ligand-dependent signaling. However, allosteric modulators offer the potential for greater specificity and the ability to fine-tune receptor activity without directly competing with the natural ligand, which may be advantageous in certain physiological contexts. The discovery of antagonists that bind to allosteric sites like the coactivator-binding groove opens up new avenues for the development of novel RXR-targeted therapeutics with potentially different pharmacological profiles.
References
A Comparative Guide to the Structure-Activity Relationship of RXR Antagonist 1 and a Novel Benzothiazole Series
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of the well-characterized Retinoid X Receptor (RXR) antagonist, "RXR antagonist 1" (also known as compound 6a), and a promising series of novel benzothiazole-based RXR antagonists. The data presented herein is compiled from robust experimental studies and is intended to inform the rational design of next-generation RXR modulators.
Introduction to RXR Antagonism
The Retinoid X Receptor (RXR) is a nuclear receptor that plays a pivotal role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1] This dimerization is crucial for regulating gene transcription involved in cellular differentiation, proliferation, and metabolism.[2] RXR antagonists are molecules that bind to RXR and inhibit its function, offering therapeutic potential for a range of diseases, including cancer and metabolic disorders.[2][3] Understanding the structure-activity relationship (SAR) of these antagonists is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of RXR Antagonists
This guide focuses on two distinct chemical scaffolds that demonstrate significant RXR antagonistic activity: the diazepinylbenzoic acid series, which includes "this compound," and a newer class of benzothiazole derivatives.
Diazepinylbenzoic Acid Derivatives: The "this compound" Series
"this compound" (compound 6a) is a potent RXR modulator with a pA2 of 8.06, indicating strong competitive antagonism.[4] It demonstrates competitive binding to the ligand-binding pocket (LBP) of the human RXRα ligand-binding domain (hRXRα-LBD) with a Ki of 0.384 ± 0.072 µM and a Kd of 0.277 ± 0.038 µM. SAR studies on this diazepinylbenzoic acid scaffold have revealed key structural features that govern its antagonistic activity.
| Compound | R Group | RXR Antagonistic Activity (IC50, µM) | Notes |
| 6a (this compound) | n-Propyl | - (pA2 = 8.06) | Potent RXR antagonist. |
| 6v | 4-Fluorophenylsulfonyl | 0.023 | High antagonistic activity and good pharmacokinetic properties. |
| 6w | 3-Fluorophenylsulfonyl | 0.028 | High antagonistic activity and good pharmacokinetic properties. |
| HX603 (6c) | n-Propyl | - | RXR-selective antagonist that inhibits both RXR homodimers and RAR-RXR heterodimers. |
| HX531 (7a) | Methyl, Nitro | - | Pan-RXR antagonist, also inhibits RARs. |
Key SAR Insights for Diazepinylbenzoic Acid Derivatives:
-
N-Substitution on the Diazepine Ring: The nature of the substituent on the diazepine nitrogen is critical. While an n-propyl group (as in this compound and HX603) confers potent antagonism, modifications can fine-tune activity and selectivity.
-
Sulfonamide Moiety: The introduction of a sulfonamide group, particularly with fluorinated phenyl rings (compounds 6v and 6w), significantly enhances antagonistic potency.
-
Aromatic Substituents: The addition of a nitro group (as in HX531) can lead to pan-antagonism, affecting both RXR and RAR pathways.
Benzothiazole Derivatives: A Novel Class of RXR Antagonists
Recent research has identified benzothiazole derivatives as a novel class of RXRα antagonists with potential anti-cancer activities. Inspired by the marine-derived natural product meroterpenthiazole A, a series of synthetic benzothiazole analogs have been developed and evaluated for their ability to inhibit 9-cis-retinoic acid (9-cis-RA)-induced RXRα transactivation.
| Compound | R1 | R2 | % Inhibition of RXRα Transactivation at 10 µM | MDA-MB-231 Cancer Cell Line IC50 (µM) |
| 3a | H | H | ~40% | > 50 |
| 3b | CH3 | H | ~45% | > 50 |
| 6a | H | H | ~80% | 28.3 |
| 6b | CH3 | H | ~85% | 25.1 |
Key SAR Insights for Benzothiazole Derivatives:
-
Substitution Pattern on the Benzothiazole Core: The position of substituents on the benzothiazole ring system significantly impacts activity. Compounds with a substituent at the C-6 position (Type B, e.g., 6a and 6b) exhibit markedly better RXRα transcriptional inhibitory activity compared to those with a substituent at the C-7 position (Type A, e.g., 3a and 3b).
-
Nature of the R1 Substituent: While the difference is not substantial, a methyl group at the R1 position (e.g., 3b and 6b) appears to be slightly more favorable for activity than a hydrogen atom.
-
Correlation with Anti-Cancer Activity: The RXRα antagonistic activity of these compounds correlates with their cytotoxic effects on the MDA-MB-231 breast cancer cell line, suggesting that their anti-cancer mechanism may be mediated through RXRα inhibition.
Signaling Pathways and Experimental Workflows
RXR Signaling Pathway and Mechanism of Antagonism
RXR functions as a homodimer or as a heterodimer with other nuclear receptors. Upon agonist binding, RXR undergoes a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators, initiating gene transcription. RXR antagonists competitively bind to the LBP of RXR, preventing the conformational change induced by agonists. This stabilizes the receptor in an inactive state, often promoting the binding of co-repressors and thereby silencing gene expression.
References
Evaluating "RXR Antagonist 1" in RXR Knockout Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "RXR antagonist 1" (also known as compound 6a) with other commercially available Retinoid X Receptor (RXR) antagonists, namely HX531 and UVI3003. The evaluation focuses on their performance and provides supporting experimental data to aid in the selection of the most suitable antagonist for research and development purposes, particularly in the context of RXR knockout cell models.
Introduction to RXR Antagonism
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to a variety of physiological processes, including cell differentiation, proliferation, and metabolism. They function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). RXR antagonists are molecules that bind to RXRs and inhibit their activity, making them valuable tools for studying RXR signaling pathways and for the development of therapeutics for diseases like cancer, metabolic disorders, and inflammatory conditions.
The use of RXR knockout (KO) cell models is essential for unequivocally demonstrating that the effects of an antagonist are mediated through RXR. In an RXR KO cell line, a specific RXR antagonist is expected to have no effect on the biological processes regulated by that receptor, thus confirming its on-target activity.
Comparative Analysis of RXR Antagonists
This section details the available data on "this compound", HX531, and UVI3003. While direct comparative studies in RXR knockout cell models are not publicly available for "this compound", we can infer its potential performance based on its known characteristics and compare it with data from established antagonists.
Quantitative Data Summary
The following table summarizes the key performance metrics for the three RXR antagonists. It is important to note that the data for "this compound" has not been generated in a head-to-head comparison with the other antagonists under identical experimental conditions.
| Parameter | This compound (compound 6a) | HX531 | UVI3003 |
| pA2 | 8.06 | Not Reported | Not Reported |
| Ki (µM) | 0.384 ± 0.072 | Not Reported | Not Reported |
| Kd (µM) | 0.277 ± 0.038 | Not Reported | Not Reported |
| IC50 (µM) | Not Reported | ~1.0 (in COS-7 cells) | 0.24 (in Cos7 cells)[1] |
Note: A higher pA2 value indicates greater antagonist potency. Lower Ki, Kd, and IC50 values indicate higher binding affinity and inhibitory potency, respectively. The available data suggests "this compound" is a potent antagonist. A direct comparison in a reporter assay showed UVI3003 to be approximately 5-fold more potent than HX531 in inhibiting human RXRα.[1]
Experimental Protocols
To facilitate the replication and further investigation of these antagonists, detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to RXR.
Principle: This assay measures the ability of an unlabeled test compound (the antagonist) to compete with a radiolabeled ligand (e.g., [3H]-9-cis-retinoic acid) for binding to the RXR.
Protocol:
-
Preparation of Nuclear Extracts:
-
Culture wild-type and RXR knockout cells to 80-90% confluency.
-
Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, set up the following reactions in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT):
-
Total Binding: Nuclear extract + [3H]-9-cis-retinoic acid.
-
Non-specific Binding: Nuclear extract + [3H]-9-cis-retinoic acid + a high concentration of unlabeled 9-cis-retinoic acid.
-
Competition: Nuclear extract + [3H]-9-cis-retinoic acid + increasing concentrations of the test antagonist.
-
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand using a filter-binding apparatus.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Luciferase Reporter Gene Assay
This assay is used to measure the functional antagonist activity of a compound on RXR-mediated transcription.
Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE) and an expression plasmid for RXR. In the presence of an RXR agonist, RXR binds to the RXRE and drives luciferase expression. An antagonist will inhibit this agonist-induced luciferase activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells (or other suitable cell line) in a 96-well plate.
-
For RXR knockout validation, use both wild-type and RXR knockout cell lines.
-
Co-transfect the cells with an RXRE-luciferase reporter plasmid, an RXR expression plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with:
-
Vehicle control (e.g., DMSO).
-
RXR agonist (e.g., 9-cis-retinoic acid) alone.
-
RXR agonist in the presence of increasing concentrations of the test antagonist.
-
-
Incubate the cells for 16-24 hours.[2]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase activity by the agonist relative to the vehicle control.
-
Plot the percentage of inhibition of agonist-induced activity against the logarithm of the antagonist concentration to determine the IC50 value.
-
Visualizing Signaling and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
RXR Signaling Pathway
Caption: Simplified RXR signaling pathway illustrating agonist activation and antagonist inhibition.
Experimental Workflow for Antagonist Evaluation
Caption: Workflow for evaluating and comparing RXR antagonists in WT and KO cell models.
Conclusion and Recommendations
The available data indicates that "this compound" is a potent inhibitor of RXR. However, to definitively establish its utility and specificity, particularly in comparison to other antagonists like HX531 and UVI3003, further experimental validation is crucial.
Recommendations for Researchers:
-
Direct Comparative Studies: Conduct head-to-head comparisons of "this compound", HX531, and UVI3003 in both competitive binding and functional reporter gene assays using a consistent cell line and experimental conditions.
-
Validation in RXR Knockout Models: The most critical step is to evaluate the activity of "this compound" in a validated RXR knockout cell line alongside a wild-type control. The absence of an effect in the knockout cells would provide the strongest evidence for its on-target specificity.
-
Gene Expression Profiling: To understand the broader impact of "this compound" on cellular function, perform gene expression analysis (e.g., RNA-seq or qPCR array) in wild-type and RXR knockout cells treated with the antagonist. This will reveal the RXR-dependent and -independent effects of the compound.
By following these recommendations, researchers can generate the necessary data to make an informed decision on the most appropriate RXR antagonist for their specific research needs. This guide serves as a foundational resource to direct these future investigations.
References
Safety Operating Guide
Proper Disposal Procedures for RXR Antagonist 1: A General Guide for Laboratory Personnel
Disclaimer: "RXR antagonist 1" is a general term and not a specific chemical entity with a dedicated Safety Data Sheet (SDS). The following procedures are based on established best practices for the disposal of small-molecule research compounds. It is imperative to consult the specific SDS for the particular RXR antagonist you are using, as well as your institution's Environmental Health and Safety (EHS) guidelines, before proceeding with any disposal.
The responsible disposal of chemical waste is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide provides a procedural, step-by-step framework for the proper disposal of a typical Retinoid X Receptor (RXR) antagonist, hereafter referred to as "this compound," from initial handling to final waste collection.
Immediate Safety and Handling
Before beginning any experimental work, it is crucial to be familiar with the hazards associated with the specific RXR antagonist. While many research chemicals may not be classified as hazardous, it is best practice to handle all unknown compounds with caution.
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if necessary.
-
Eating, drinking, and smoking are strictly prohibited in areas where chemicals are handled.
Step-by-Step Disposal Protocol
The disposal of "this compound" and its associated waste must be managed as a regulated chemical waste stream unless explicitly determined otherwise by your institution's EHS department.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1] Different waste streams should be collected in separate, clearly labeled containers.
-
Solid Waste: This stream includes:
-
Expired or unused "this compound" in its powdered form.
-
Contaminated consumables such as weighing boats, contaminated paper towels, and gloves. Collect this waste in a designated, leak-proof container lined with a plastic bag.
-
-
Liquid Waste: This stream typically involves solutions of the antagonist, often in a solvent like Dimethyl Sulfoxide (DMSO).
-
Collect all liquid waste containing "this compound" in a dedicated, chemically compatible container.[2]
-
Do not mix this waste with other solvent streams (e.g., halogenated or non-halogenated solvents) unless permitted by your EHS office.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with "this compound" must be disposed of in a designated, puncture-resistant sharps container.
-
Step 2: Waste Container Management
Proper management of waste containers is essential for safety and regulatory compliance.
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical waste it will hold. For example, many organic solvents, including DMSO, should be stored in appropriate plastic or glass containers.[3]
-
Labeling: All waste containers must be clearly and accurately labeled.[4] The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container (start date).
-
The associated hazards (e.g., flammable, toxic).
-
-
Condition and Closure: Containers must be in good condition, without leaks or external contamination. Keep waste containers securely closed except when adding waste. Do not leave a funnel in the container.
Step 3: Storage of Chemical Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Store incompatible waste types separately to prevent accidental mixing. For instance, acids and bases should be stored in different secondary containment trays.
-
Liquid waste containers should be placed in secondary containment (e.g., a spill tray) to contain any potential leaks.
Step 4: Arranging for Waste Disposal
Once a waste container is full (typically around 90% capacity to prevent spills), it must be disposed of through your institution's EHS department.
-
Do not dispose of chemical waste down the sink or in the regular trash.
-
Contact your EHS office or follow institutional procedures to request a chemical waste pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Data Presentation: General Chemical Waste Guidelines
| Guideline Category | Requirement | Citation |
| Waste Identification | Treat all chemical waste as hazardous until proven otherwise. | |
| Segregation | Separate incompatible waste streams (e.g., acids from bases, organic solvents from aqueous solutions). | |
| Container Labeling | Label with "Hazardous Waste," full chemical names, concentrations, start date, and associated hazards. | |
| Container Condition | Use compatible, leak-proof containers with secure lids. Keep containers closed when not in use. | |
| Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment for liquids. | |
| Disposal Route | Arrange for pickup by the institutional Environmental Health and Safety (EHS) department. | |
| Prohibited Disposal | Do not dispose of chemical waste via sink drains or regular trash. |
Experimental Protocol Considerations
In a typical in vitro experiment, "this compound" would be dissolved in a solvent such as DMSO to create a stock solution, which is then diluted in cell culture media to treat cells. All materials that come into contact with the compound must be disposed of as chemical waste.
-
Stock Solutions: Any remaining stock solution must be collected as liquid chemical waste.
-
Contaminated Labware: Pipette tips, serological pipettes, culture plates, and any other disposable items that have come into contact with the compound should be collected as solid chemical waste.
-
Empty Containers: The original vial that contained the solid "this compound" should be managed as chemical waste. For containers of non-acutely hazardous waste, some institutions allow disposal in regular trash after triple rinsing, with the rinsate collected as hazardous waste. However, it is always best to consult with your EHS department for specific guidance.
Visualized Workflow for Chemical Waste Disposal
The following diagram illustrates the general logical workflow for the safe disposal of a research chemical like "this compound" in a laboratory setting.
Caption: Disposal workflow for a typical research chemical.
References
Safeguarding Your Research: A Guide to Handling RXR Antagonist 1
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling RXR Antagonist 1. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Retinoid X receptor (RXR) antagonists are potent modulators of nuclear receptor signaling pathways, playing a crucial role in various metabolic and developmental processes.[1][2] Due to their biological activity, it is prudent to handle these compounds with a comprehensive safety strategy, even if a specific Safety Data Sheet (SDS) does not classify them as hazardous under the Globally Harmonized System (GHS).[3] This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this compound.
Key Safety and Handling Data
While comprehensive toxicological data for "this compound" is not publicly available, its potent biological activity necessitates careful handling. The following table summarizes key quantitative data for a commercially available research compound identified as "this compound (compound 6a)".[4]
Table 1: Quantitative Data for this compound
| Parameter | Value | Rationale/Implication |
| pA2 | 8.06 | Indicates high antagonist potency, requiring stringent containment to prevent biological effects from unintended exposure. |
| Ki (hRXRα-LBD) | 0.384 ± 0.072 µM | Represents a strong binding affinity to the RXRα ligand-binding domain, underscoring its potential for biological activity at low concentrations. |
| Kd (hRXRα-LBD) | 0.277 ± 0.038 µM | Measures a high binding affinity, reinforcing the need for meticulous handling to avoid inadvertent receptor modulation. |
| Storage Temperature | -20°C to -80°C | Proper storage is crucial to maintain compound integrity and prevent degradation.[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Justification |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately after handling to minimize contamination spread. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne particles (if handling powder) and potential splashes of solutions. |
| Body Protection | A dedicated, disposable lab gown that closes in the back. | Prevents contamination of personal clothing. Gowns should be changed regularly and immediately after a spill. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Required when handling the compound in powdered form outside of a certified chemical fume hood or powder containment hood to prevent inhalation. |
Experimental Protocol: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water.
-
Put on Gown: Fully cover the torso, with fastenings secured at the back of the neck and waist.
-
Put on Mask/Respirator: Secure ties or elastic bands. Fit the flexible band to the bridge of the nose to ensure a snug fit.
-
Put on Goggles/Face Shield: Place over face and eyes and adjust for a secure fit.
-
Put on Gloves: Extend gloves to cover the wrist cuffs of the gown.
Doffing (Taking Off) Sequence:
-
Remove Gown and Gloves: Grasp the gown from the front and pull away from the body, breaking the ties. As the gown is removed, peel off the gloves at the same time, touching only the inside surfaces. Dispose of them together in the appropriate waste container.
-
Perform Hand Hygiene: If hands become contaminated during removal, wash them immediately.
-
Remove Goggles/Face Shield: Remove from the back by lifting the headband or earpieces. Do not touch the front surface.
-
Remove Mask/Respirator: Grasp the bottom, then top ties/elastics and remove without touching the front.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Caption: Standardized workflow for donning and doffing of PPE.
Operational and Disposal Plan
All handling of this compound, particularly in its solid form, should occur within a designated area such as a certified chemical fume hood to control airborne particles.
Disposal Protocol
Treat all materials that have come into contact with this compound as hazardous chemical waste. Adherence to institutional and local regulations is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification: All waste contaminated with this compound must be classified and managed as chemical waste.
-
Segregation:
-
Solid Waste: Collect contaminated items (e.g., gloves, weigh paper, pipette tips) in a designated, leak-proof container clearly labeled "Hazardous Chemical Waste" with the full chemical name.
-
Liquid Waste: Collect solutions in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by EHS.
-
Sharps Waste: Dispose of any contaminated needles or blades in a designated, puncture-proof sharps container.
-
-
Container Management: Keep all waste containers securely closed except when adding waste. Ensure containers are in good condition and free from external contamination.
-
Final Disposal: Arrange for waste pickup through your institution's EHS department. Never dispose of this compound or its solutions down the drain or in the regular trash.
Caption: Segregated waste disposal workflow for this compound.
RXR Signaling Pathway
RXR antagonists function by binding to Retinoid X Receptors (RXRs), preventing the conformational change required for co-activator recruitment and subsequent gene transcription. RXRs play a central role in gene regulation by forming heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptor (PPAR). By inhibiting RXR, these antagonists can modulate numerous physiological pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
